molecular formula C12H18N2 B1302338 N-(2-aminophenyl)-N-cyclohexylamine CAS No. 74628-31-2

N-(2-aminophenyl)-N-cyclohexylamine

Cat. No.: B1302338
CAS No.: 74628-31-2
M. Wt: 190.28 g/mol
InChI Key: YQACKMXMLJSWFM-UHFFFAOYSA-N
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Description

N-(2-aminophenyl)-N-cyclohexylamine is a useful research compound. Its molecular formula is C12H18N2 and its molecular weight is 190.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 11.2 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-N-cyclohexylbenzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2/c13-11-8-4-5-9-12(11)14-10-6-2-1-3-7-10/h4-5,8-10,14H,1-3,6-7,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQACKMXMLJSWFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60363986
Record name N~1~-Cyclohexylbenzene-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60363986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

11.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24827703
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

74628-31-2
Record name N~1~-Cyclohexylbenzene-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60363986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

What are the chemical properties of N-(2-aminophenyl)-N-cyclohexylamine?

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Chemical and Physicochemical Properties of a Key Synthetic Intermediate

Abstract

N-(2-aminophenyl)-N-cyclohexylamine, also known as N1-cyclohexylbenzene-1,2-diamine, is a vicinal diamine that serves as a significant building block in organic synthesis. Its structural features, particularly the presence of both an aliphatic and an aromatic amine group, make it a versatile precursor for the development of complex molecules. This technical guide provides a comprehensive overview of its chemical properties, including physicochemical data, reactivity, and stability. It also outlines general experimental protocols for the characterization of such compounds and discusses its primary application as an intermediate in the synthesis of potent c-Met kinase inhibitors, which are of high interest in oncological drug development.

Introduction

This compound (CAS No. 74628-31-2) is a member of the arylcyclohexylamine class of organic compounds.[1] The molecule consists of a benzene-1,2-diamine core where one of the amino groups is substituted with a cyclohexyl ring.[2] This "vicinal diamine" motif is a crucial structural feature, making the compound a valuable precursor in the synthesis of heterocyclic compounds and as a ligand in coordination chemistry.[3] A significant application of this compound is its role as a key intermediate in the preparation of potent inhibitors for the c-Met kinase receptor, a well-established target in cancer therapy.[3][4] Abnormal c-Met signaling can drive tumor growth and metastasis in various cancers, making the development of small-molecule inhibitors a critical area of research.[3]

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These properties are essential for its handling, storage, and application in synthetic chemistry.

PropertyValueSource
CAS Number 74628-31-2[2]
Molecular Formula C₁₂H₁₈N₂[2]
Molecular Weight 190.28 g/mol [2]
Melting Point 51 °C[4]
Boiling Point 171-180 °C (at 8-9 Torr)[4]
Density (Predicted) 1.095 ± 0.06 g/cm³[4]
pKa (Predicted) 5.50 ± 0.10[4]
Exact Mass 190.14700 g/mol [5][6]
InChI Key YQACKMXMLJSWFM-UHFFFAOYSA-N[5][6]

Spectral Data

  • ¹H NMR & ¹³C NMR: The nuclear magnetic resonance spectra would be expected to show signals corresponding to the protons and carbons of the cyclohexyl ring and the substituted benzene ring.

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecule's exact mass (190.14700 g/mol ).[6]

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by absorption bands typical for N-H stretching of primary and secondary amines, C-H stretching for aromatic and aliphatic groups, and C=C stretching of the aromatic ring.

Reactivity and Stability

4.1. Reactivity

The reactivity of this compound is dictated by the two amine groups.

  • Nucleophilicity: Both the primary aromatic amine and the secondary aliphatic amine are nucleophilic and can participate in reactions such as alkylation, acylation, and condensation.

  • Basicity: Like other amines, it is a weak base.[7] The aliphatic amine is generally more basic than the aromatic amine.

  • Oxidation: The amine groups can be susceptible to oxidation.

  • Condensation Reactions: The 1,2-diamine arrangement allows for cyclocondensation reactions with dicarbonyl compounds to form heterocyclic structures, such as quinoxalines.[3][8]

4.2. Stability and Storage

  • Storage Conditions: The compound should be stored in a cool, dry, and well-ventilated place in a tightly sealed container.[4][9] It may be light-sensitive.[10]

  • Incompatible Materials: It is incompatible with strong oxidizing agents and strong acids.[11][12]

  • Hazardous Decomposition: Under fire conditions, hazardous decomposition products can include nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂).[11]

Experimental Protocols

Detailed experimental protocols for this specific compound are proprietary or not widely published. However, the following section describes general methodologies used for the characterization and synthesis of similar aromatic amines.

5.1. General Synthesis Pathway: Reductive Amination

A common method for synthesizing secondary amines like this compound is through reductive amination. This process involves the reaction of an amine with a ketone or aldehyde.

G cluster_reactants Reactants cluster_steps Reaction Steps cluster_intermediates Intermediate cluster_product Final Product o-Nitroaniline o-Nitroaniline Reductive_Amination Reductive Amination (e.g., NaBH(OAc)₃) o-Nitroaniline->Reductive_Amination Cyclohexanone Cyclohexanone Cyclohexanone->Reductive_Amination Intermediate_Product N-cyclohexyl-2-nitroaniline Reductive_Amination->Intermediate_Product Step 1 Nitro_Reduction Nitro Group Reduction (e.g., SnCl₂, H₂/Pd-C) Final_Product N-(2-aminophenyl)-N- cyclohexylamine Nitro_Reduction->Final_Product Intermediate_Product->Nitro_Reduction Step 2

Caption: General workflow for the synthesis of this compound.

Methodology:

  • Reductive Amination: o-Nitroaniline is reacted with cyclohexanone in the presence of a reducing agent, such as sodium triacetoxyborohydride, to form the intermediate, N-cyclohexyl-2-nitroaniline.

  • Nitro Group Reduction: The nitro group of the intermediate is then reduced to a primary amine. This can be achieved using various methods, such as catalytic hydrogenation (e.g., H₂ over a Palladium catalyst) or by using a reducing agent like tin(II) chloride (SnCl₂).[13]

  • Purification: The final product is purified using standard laboratory techniques, such as column chromatography or recrystallization, to achieve the desired purity (e.g., >95%).[14]

5.2. Characterization Workflow

The identity and purity of the synthesized compound are confirmed through a series of analytical techniques.

G cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_result Confirmation Synthesis Synthesized Product TLC TLC (Purity Check) Synthesis->TLC NMR NMR (¹H, ¹³C) (Structure) Synthesis->NMR MS Mass Spec (Molecular Wt.) Synthesis->MS IR IR Spectroscopy (Functional Groups) Synthesis->IR MP Melting Point (Identity/Purity) TLC->MP Confirmed Structure and Purity Confirmed MP->Confirmed NMR->Confirmed MS->Confirmed IR->Confirmed

Caption: Standard experimental workflow for compound characterization.

Methodology:

  • Melting Point Determination: The melting point is measured using a calibrated melting point apparatus. A sharp melting range close to the literature value (51 °C) indicates high purity.[4]

  • Chromatography: Thin-Layer Chromatography (TLC) is used to assess the purity of the sample and monitor the progress of reactions.

  • Spectroscopy: A combination of NMR, MS, and IR spectroscopy is used to confirm the chemical structure of the final compound, as detailed in Section 3.

Biological Significance and Applications

The primary significance of this compound in the context of drug development is its use as a scaffold for c-Met kinase inhibitors.[3][4] The c-Met signaling pathway is a critical regulator of cell growth, motility, and invasion. Its dysregulation is implicated in numerous cancers.

G cluster_pathway Simplified c-Met Signaling cluster_inhibition Mechanism of Inhibition HGF HGF (Ligand) cMet c-Met Receptor HGF->cMet Binds & Activates Signaling Downstream Signaling (PI3K/AKT, MAPK, etc.) cMet->Signaling Cellular Cell Growth, Survival, Invasion Signaling->Cellular Inhibitor c-Met Inhibitor (Derived from Precursor) Inhibitor->cMet Blocks ATP Binding Site Precursor N-(2-aminophenyl)-N- cyclohexylamine Precursor->Inhibitor is a precursor to

Caption: Role as a precursor for inhibitors of the c-Met signaling pathway.

Molecules synthesized from this compound are designed to fit into the ATP-binding pocket of the c-Met kinase domain, preventing its activation and blocking the downstream signaling cascade that promotes cancer progression.[3]

Safety and Handling

Proper safety precautions are essential when handling this compound.

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, chemical-resistant gloves, and safety glasses with side-shields.[9][11]

  • Ventilation: Use in a well-ventilated area or with appropriate exhaust ventilation to avoid inhalation of dust or vapors.[9][10]

  • First Aid:

    • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.[9][12]

    • Skin Contact: Wash off with soap and plenty of water.[9][12]

    • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.[9][12]

    • Ingestion: Rinse mouth with water. Do not induce vomiting.[9][12]

    • In all cases of exposure, consult a physician.[9][12]

  • Disposal: Dispose of the material at a licensed chemical destruction plant. Do not allow it to enter drains or the environment.[9][11]

Conclusion

This compound is a compound of significant interest due to its role as a versatile intermediate in organic synthesis. Its defined physicochemical properties and predictable reactivity make it a reliable building block for more complex molecules. The most notable application for researchers and drug development professionals is its use in constructing novel c-Met kinase inhibitors, highlighting its importance in the ongoing search for advanced cancer therapeutics. Adherence to proper handling and safety protocols is crucial for its use in a laboratory setting.

References

An In-depth Technical Guide to N-(2-aminophenyl)-N-cyclohexylamine (CAS: 74628-31-2): A Key Intermediate in the Synthesis of c-Met Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2-aminophenyl)-N-cyclohexylamine, with CAS number 74628-31-2, is a diamine compound that has garnered significant interest in medicinal chemistry, primarily for its role as a crucial building block in the synthesis of potent and selective c-Met kinase inhibitors. The c-Met proto-oncogene encodes a receptor tyrosine kinase that is a key regulator of cell growth, motility, and invasion. Its dysregulation is implicated in the progression of numerous human cancers, making it a prime target for therapeutic intervention. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, a detailed experimental protocol for its utilization in the synthesis of a c-Met inhibitor, and an exploration of the c-Met signaling pathway.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and application in synthetic chemistry.

PropertyValueReference(s)
IUPAC Name N1-cyclohexylbenzene-1,2-diamine[1]
Synonyms This compound, (2-aminophenyl)-cyclohexyl-amine[1][2]
CAS Number 74628-31-2[1][2]
Molecular Formula C₁₂H₁₈N₂[1][2]
Molecular Weight 190.28 g/mol [1][2]
Appearance Not specified; likely a solid at room temperature
Melting Point 51 °C[2][3]
Boiling Point 171-180 °C (at 8-9 Torr)[2][3]
Density (Predicted) 1.095 ± 0.06 g/cm³[2]
pKa (Predicted) 5.50 ± 0.10[2]
Purity ≥95% (as commercially available)[4]
Storage Store at room temperature in a cool, dry place.[2][4]

Role in the Synthesis of c-Met Kinase Inhibitors

This compound serves as a pivotal intermediate in the construction of various heterocyclic scaffolds that form the core of many c-Met kinase inhibitors. The presence of two amine groups with different reactivities allows for sequential and regioselective reactions to build complex molecular architectures.

Experimental Protocol: Synthesis of a Benzimidazole-based c-Met Inhibitor

The following is a detailed experimental protocol for the synthesis of a potent c-Met inhibitor, where this compound is a key starting material. This procedure is adapted from methodologies described in the scientific literature for the preparation of related benzimidazole derivatives.

Workflow for the Synthesis of a Benzimidazole-based c-Met Inhibitor

G A N-(2-aminophenyl)-N- cyclohexylamine C Condensation Reaction (e.g., with acid catalyst) A->C B Carboxylic Acid Derivative B->C D Benzimidazole Intermediate C->D F Cross-Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) D->F E Coupling Partner (e.g., aryl halide) E->F G Final c-Met Inhibitor F->G

Caption: Synthetic workflow for a benzimidazole c-Met inhibitor.

Step 1: Benzimidazole Ring Formation

  • To a solution of this compound (1.0 eq) in a suitable solvent such as ethanol or acetic acid, add the desired carboxylic acid (1.1 eq).

  • The reaction mixture is heated to reflux for several hours (typically 4-12 hours) and monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel or by recrystallization to yield the corresponding 1-cyclohexyl-1H-benzo[d]imidazol-2-yl derivative.

Step 2: Functionalization of the Benzimidazole Core

  • The benzimidazole intermediate from Step 1 (1.0 eq) is dissolved in an appropriate solvent (e.g., DMF, dioxane).

  • A suitable coupling partner, such as an aryl halide or triflate (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.1 eq), and a base (e.g., K₂CO₃, 2.0 eq) are added to the reaction mixture.

  • The mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 120 °C for 8-24 hours.

  • After completion of the reaction (monitored by TLC or LC-MS), the mixture is cooled, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The final product is purified by column chromatography to yield the pure c-Met inhibitor.

The c-Met Signaling Pathway

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in normal cellular processes. However, aberrant activation of the c-Met signaling pathway is a hallmark of many cancers, leading to increased cell proliferation, survival, migration, and invasion.

Simplified c-Met Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cMet c-Met Receptor Dimerization Dimerization & Autophosphorylation cMet->Dimerization HGF HGF (Ligand) HGF->cMet binds RAS_RAF RAS/RAF/MEK/ERK Pathway Dimerization->RAS_RAF PI3K_AKT PI3K/AKT/mTOR Pathway Dimerization->PI3K_AKT STAT STAT Pathway Dimerization->STAT Proliferation Proliferation RAS_RAF->Proliferation Survival Survival PI3K_AKT->Survival Invasion Invasion STAT->Invasion

Caption: Overview of the HGF/c-Met signaling cascade.

Upon binding of HGF, the c-Met receptor dimerizes and undergoes autophosphorylation of key tyrosine residues in its kinase domain. This activation triggers the recruitment of various downstream signaling proteins, leading to the activation of multiple intracellular pathways, including:

  • RAS/RAF/MEK/ERK (MAPK) Pathway: Primarily involved in cell proliferation and differentiation.

  • PI3K/AKT/mTOR Pathway: A critical regulator of cell survival, growth, and metabolism.

  • STAT Pathway: Plays a role in cell motility and invasion.

The constitutive activation of these pathways due to c-Met overexpression or mutation contributes to the malignant phenotype of cancer cells. c-Met inhibitors, synthesized from intermediates like this compound, are designed to block the kinase activity of the c-Met receptor, thereby inhibiting these downstream oncogenic signals.

Safety and Handling

While specific safety data for this compound is limited, it is prudent to handle it with the care afforded to other aromatic amines. General safety precautions for the related compound, cyclohexylamine, include:

  • Hazard Statements: Flammable liquid and vapor. Harmful if swallowed. Causes severe skin burns and eye damage.[5][6][7][8][9]

  • Precautionary Measures: Wear protective gloves, clothing, eye, and face protection. Use only in a well-ventilated area. Keep away from heat, sparks, open flames, and hot surfaces.[5][8][9]

  • In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical advice.[5][8][10]

It is imperative to consult the Safety Data Sheet (SDS) provided by the supplier for detailed and up-to-date safety and handling information.

Conclusion

This compound is a valuable and versatile chemical intermediate, particularly in the field of oncology drug discovery. Its unique structure facilitates the synthesis of complex heterocyclic compounds that have demonstrated potent inhibitory activity against the c-Met receptor tyrosine kinase. A thorough understanding of its chemical properties, synthetic applications, and the biological context of its targets is essential for researchers and scientists working towards the development of novel cancer therapeutics. The experimental protocol and pathway information provided in this guide serve as a foundational resource for such endeavors.

References

Spectroscopic and Synthetic Profile of N-Cyclohexylbenzene-1,2-diamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic characteristics of N-Cyclohexylbenzene-1,2-diamine, a versatile building block in synthetic and medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this document compiles and analyzes data from structurally related compounds to forecast its spectroscopic profile. Detailed, generalized experimental protocols for its synthesis and characterization are also presented to facilitate its use in research and development.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for N-Cyclohexylbenzene-1,2-diamine. These predictions are derived from the known spectral properties of analogous compounds, including cyclohexylamine, o-phenylenediamine, and various N-substituted anilines.

Predicted ¹H NMR Data (CDCl₃, 400 MHz)
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~ 7.20 - 6.70m4HAromatic protons (C₆H₄)
~ 3.50br s2HAmine protons (-NH₂)
~ 3.30m1HCyclohexyl CH-N
~ 2.10 - 1.20m10HCyclohexyl CH₂
~ 1.80br s1HAmine proton (-NH-)

Note: Chemical shifts are approximate and can be influenced by solvent and concentration.

Predicted ¹³C NMR Data (CDCl₃, 100 MHz)
Chemical Shift (δ) ppmAssignment
~ 145.0Aromatic C-N
~ 135.0Aromatic C-N
~ 128.0 - 115.0Aromatic CH
~ 52.0Cyclohexyl CH-N
~ 33.0Cyclohexyl CH₂
~ 26.0Cyclohexyl CH₂
~ 25.0Cyclohexyl CH₂

Note: These predicted values are based on data from similar structures such as cyclohexylamine and o-phenylenediamine.[1][2]

Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
3450 - 3300Medium, SharpN-H stretch (primary and secondary amine)[3]
3050 - 3000MediumAromatic C-H stretch
2930 - 2850StrongAliphatic C-H stretch (cyclohexyl)[4]
1620 - 1580MediumN-H bend (primary amine)[3]
1600, 1500Medium-StrongAromatic C=C stretch
1335 - 1250StrongAromatic C-N stretch[3]
1250 - 1020MediumAliphatic C-N stretch[3]
910 - 665BroadN-H wag (primary and secondary amine)[3]
Predicted Mass Spectrometry (MS) Data
m/zRelative IntensityAssignment
190HighMolecular Ion [M]⁺
108Medium[M - Cyclohexyl]⁺
93High[Aniline]⁺ fragment
83Medium[Cyclohexyl]⁺ fragment

Note: The fragmentation pattern is predicted based on the general behavior of N-alkylanilines, where alpha-cleavage is a dominant pathway.[5][6]

Experimental Protocols

The following sections provide detailed, generalized methodologies for the synthesis and spectroscopic analysis of N-Cyclohexylbenzene-1,2-diamine.

Synthesis of N-Cyclohexylbenzene-1,2-diamine

A common method for the synthesis of N-mono-substituted phenylenediamines is through reductive amination.[7]

Materials:

  • o-Phenylenediamine

  • Cyclohexanone

  • Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (NaBH₃CN)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (catalytic amount)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for elution

Procedure:

  • Dissolve o-phenylenediamine (1 equivalent) in DCM or DCE in a round-bottom flask.

  • Add cyclohexanone (1-1.2 equivalents) to the solution.

  • Add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

  • Slowly add the reducing agent, STAB or NaBH₃CN (1.5 equivalents), portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to yield pure N-Cyclohexylbenzene-1,2-diamine.

Spectroscopic Characterization

Sample Preparation: [8][9][10][11][12]

  • Dissolve 5-10 mg of the purified N-Cyclohexylbenzene-1,2-diamine in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.

  • For ¹H NMR, this concentration is typically sufficient. For ¹³C NMR, a higher concentration (20-50 mg) may be necessary to obtain a good signal-to-noise ratio in a reasonable time.[10]

  • Transfer the solution to a clean 5 mm NMR tube.

  • If the sample contains any particulate matter, filter the solution through a small plug of cotton wool in a Pasteur pipette before transferring it to the NMR tube to ensure a homogeneous solution.[12]

Data Acquisition:

  • Instrument: A 400 MHz or 500 MHz NMR spectrometer.

  • ¹H NMR: Acquire spectra with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR: Acquire spectra using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.

Sample Preparation and Data Acquisition (ATR-FTIR): [13][14][15][16][17]

  • Ensure the Attenuated Total Reflectance (ATR) crystal (e.g., diamond or ZnSe) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.[13]

  • Acquire a background spectrum of the clean, empty ATR crystal.

  • Place a small amount of the solid N-Cyclohexylbenzene-1,2-diamine onto the crystal.

  • Use the pressure arm to ensure good contact between the sample and the crystal.

  • Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Clean the crystal thoroughly after the measurement.

Sample Preparation: [18]

  • Prepare a stock solution of N-Cyclohexylbenzene-1,2-diamine in a volatile organic solvent such as dichloromethane or ethyl acetate at a concentration of approximately 1 mg/mL.

  • Prepare a series of dilutions from the stock solution to determine the optimal concentration for analysis.

  • Transfer the solution to a GC vial.

Data Acquisition: [19][20][21]

  • Gas Chromatograph: Equipped with a capillary column suitable for amine analysis (e.g., a 5% phenyl-methylpolysiloxane column).

  • Injector: Split/splitless injector, typically operated in splitless mode for higher sensitivity.

  • Oven Program: A temperature gradient is used to separate the components of the sample. A typical program might start at 80°C, hold for 1-2 minutes, then ramp at 10-20°C/min to a final temperature of 250-280°C.[19][21]

  • Mass Spectrometer: Operated in Electron Ionization (EI) mode at 70 eV.

  • Scan Range: A mass-to-charge ratio (m/z) range of 50-450 amu is typically scanned.[20]

Visualized Workflow

The following diagram illustrates the logical workflow from the synthesis of N-Cyclohexylbenzene-1,2-diamine to its comprehensive spectroscopic characterization.

Synthesis_and_Characterization_Workflow cluster_synthesis Synthesis cluster_product Purified Product cluster_characterization Spectroscopic Characterization cluster_data Data Analysis reactants o-Phenylenediamine + Cyclohexanone reaction Reductive Amination (e.g., STAB, Acetic Acid) reactants->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product N-Cyclohexylbenzene-1,2-diamine purification->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ir IR Spectroscopy (ATR-FTIR) product->ir ms Mass Spectrometry (GC-MS) product->ms analysis Structure Elucidation & Purity Assessment nmr->analysis ir->analysis ms->analysis

References

An In-depth Technical Guide to N-(2-aminophenyl)-N-cyclohexylamine: Molecular Structure and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the molecular structure and key physicochemical properties of N-(2-aminophenyl)-N-cyclohexylamine, a compound of interest in organic synthesis and pharmaceutical research.

Molecular and Chemical Properties

This compound is a vicinal diamine, a class of compounds recognized for their utility as precursors and building blocks in specialized chemical synthesis.[1] The arrangement of a cyclohexyl group and an aminophenyl group attached to a central nitrogen atom defines its unique chemical reactivity and potential applications.

PropertyValue
Molecular FormulaC12H18N2[2]
Molecular Weight190.28 g/mol [2]
Melting Point51 °C[3]
Boiling Point171-180 °C (at 8-9 Torr)[3]
Density (Predicted)1.095±0.06 g/cm³[3]
pKa (Predicted)5.50±0.10[3]

Molecular Structure Visualization

The structural formula of this compound consists of a cyclohexane ring and a benzene ring connected through a secondary amine. An amino group is attached to the ortho position of the phenyl ring.

Molecular structure of this compound.

Significance in Research and Development

This compound serves as a crucial intermediate in the synthesis of potent c-Met kinase inhibitors.[1] The c-Met tyrosine kinase receptor is a significant target in cancer therapy, as its abnormal activation can promote tumor growth and metastasis in various cancers.[1] The development of small-molecule inhibitors that can block the c-Met signaling pathway is an active and important area of pharmaceutical research.[1] The vicinal diamine motif present in this compound is a key structural feature for creating these complex therapeutic molecules.[1]

References

Navigating the Physicochemical Landscape of N-(2-aminophenyl)-N-cyclohexylamine: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 27, 2025 – In the intricate world of pharmaceutical research and development, a thorough understanding of the physicochemical properties of key intermediates is paramount. This technical guide offers an in-depth analysis of the solubility and stability of N-(2-aminophenyl)-N-cyclohexylamine, a crucial building block in the synthesis of potent c-Met kinase inhibitors.[1] This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, providing detailed experimental protocols and critical data insights.

Core Physicochemical Properties

This compound, with the molecular formula C₁₂H₁₈N₂ and a molecular weight of 190.28 g/mol , presents as a solid with a melting point of 51°C and a boiling point of 171-180°C at a pressure of 8-9 Torr. For optimal preservation of its integrity, it is recommended to store the compound at room temperature in a cool, dry environment.

Solubility Profile: Predictions and Experimental Determination

While specific quantitative solubility data for this compound is not extensively available in public literature, its structural characteristics as an aromatic amine with a total of twelve carbon atoms allow for informed predictions. Generally, the aqueous solubility of aliphatic amines decreases as the carbon chain length increases, with a significant drop in solubility observed for amines with more than six carbon atoms.[2] Given its molecular size, this compound is expected to exhibit low solubility in water. Conversely, like most amines, it is anticipated to be soluble in various organic solvents.[3][4][5]

To ascertain the precise solubility profile, a rigorous experimental protocol is necessary. The following table outlines a generalized approach for determining the solubility of this compound in a range of relevant aqueous and organic solvents.

Table 1: Predicted Solubility and Recommended Test Solvents

SolventPredicted SolubilityRationale
WaterLowThe molecule contains 12 carbon atoms, which significantly reduces its ability to form hydrogen bonds with water.[2]
Phosphate-Buffered Saline (PBS, pH 7.4)LowSimilar to water, its solubility in aqueous buffers is expected to be limited.
0.1 M Hydrochloric AcidHigher than waterAs an amine, it can be protonated in acidic solutions to form a more soluble salt.
MethanolSolublePolar protic solvent capable of hydrogen bonding.
EthanolSolublePolar protic solvent.
Dimethyl Sulfoxide (DMSO)SolublePolar aprotic solvent with a high capacity for dissolving a wide range of organic compounds.
Dichloromethane (DCM)SolubleNon-polar organic solvent.
AcetonitrileSolublePolar aprotic solvent.

Experimental Protocol for Solubility Determination

The following is a generalized "shake-flask" method, a common technique for determining thermodynamic solubility.[6]

Objective: To determine the equilibrium solubility of this compound in various solvents at a controlled temperature.

Materials:

  • This compound

  • Selected solvents (as per Table 1)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker/incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a specific solvent.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker set to a standard temperature (e.g., 25°C or 37°C).

    • Shake the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Centrifuge the vials at a high speed to ensure complete separation of the undissolved solid from the supernatant.

  • Sample Preparation and Analysis:

    • Carefully withdraw an aliquot of the clear supernatant from each vial.

    • Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved compound.

  • Quantification:

    • Calculate the solubility of this compound in each solvent based on the measured concentration and the dilution factor.

Stability Assessment: A Forced Degradation Approach

Understanding the stability of a compound under various stress conditions is a critical component of drug development, as mandated by regulatory bodies like the International Conference on Harmonisation (ICH).[7] Forced degradation studies, or stress testing, are employed to identify potential degradation products and pathways, which helps in developing stable formulations and establishing appropriate storage conditions.[8][9][10]

Table 2: Forced Degradation Study Conditions

Stress ConditionProtocolPotential Degradation Pathway
Hydrolysis (Acidic) Reflux with 0.1N HCl at 60°C for 30 minutes.[8]Hydrolysis of the amine functional groups.
Hydrolysis (Basic) Reflux with 0.1N NaOH at 60°C for 30 minutes.[8]Hydrolysis under alkaline conditions.
Oxidation Treat with 1-3% H₂O₂ at room temperature for up to 7 days.[8]Oxidation of the amine groups to form N-oxides or other oxidative degradation products.[8][9]
Thermal Expose the solid compound to dry heat at 70°C for 1-2 months.[8]Thermally induced degradation.
Photostability Expose the compound to light conditions as specified in ICH Q1B guidelines.Photolytic degradation.

Experimental Protocol for Forced Degradation Studies

Objective: To evaluate the stability of this compound under various stress conditions and to identify major degradation products.

Materials:

  • This compound

  • Reagents for stress conditions (HCl, NaOH, H₂O₂)

  • pH meter

  • Controlled temperature and humidity chambers

  • Photostability chamber

  • HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

  • Volumetric flasks and pipettes

Procedure:

  • Sample Preparation:

    • Prepare solutions of this compound in a suitable solvent.

  • Application of Stress:

    • Subject the samples to the stress conditions outlined in Table 2.

    • For each condition, also prepare a control sample stored under normal conditions.

  • Sample Analysis:

    • At specified time points, withdraw aliquots of the stressed samples.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze the samples using a stability-indicating HPLC method. The method should be capable of separating the parent compound from its degradation products.

  • Data Evaluation:

    • Determine the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to that in the control sample.

    • Use a PDA detector to assess peak purity and an MS detector to obtain mass information for the identification of degradation products.

Visualizing Workflows and Pathways

To provide a clearer understanding of the experimental processes and the biological context of this compound, the following diagrams have been generated using Graphviz.

G Experimental Workflow for Solubility and Stability Testing cluster_solubility Solubility Determination cluster_stability Stability (Forced Degradation) Studies a Excess Compound + Solvent b Equilibration (24-48h at constant T) a->b c Centrifugation b->c d Supernatant Collection c->d e HPLC Analysis d->e f Solubility Calculation e->f g Prepare Compound Solution h Apply Stress (Acid, Base, Oxidative, Thermal, Photo) g->h i Time-point Sampling h->i j HPLC-PDA/MS Analysis i->j k Degradation Profile & Product ID j->k

Caption: Workflow for solubility and stability testing.

cMet_Pathway c-Met Signaling Pathway and Inhibition HGF HGF (Ligand) cMet c-Met Receptor Tyrosine Kinase HGF->cMet Binds & Activates GAB1 GAB1 cMet->GAB1 Recruits & Phosphorylates Invasion Invasion & Metastasis cMet->Invasion PI3K PI3K GAB1->PI3K MAPK MAPK Pathway GAB1->MAPK AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation MAPK->Proliferation Inhibitor c-Met Inhibitor (derived from this compound) Inhibitor->cMet Inhibits Kinase Activity

Caption: The c-Met signaling pathway and its inhibition.

Conclusion

This technical guide provides a foundational framework for understanding and evaluating the solubility and stability of this compound. While predictive data based on its chemical structure is valuable, the detailed experimental protocols provided herein offer a clear path for generating the empirical data necessary for advancing drug development programs that utilize this key intermediate. The elucidation of its physicochemical properties will undoubtedly contribute to the more efficient and effective design of novel c-Met kinase inhibitors and other potential therapeutic agents.

References

The Role of N-(2-aminophenyl)-N-cyclohexylamine as a Precursor in the Development of c-Met Kinase Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The c-Met Kinase Signaling Pathway and Its Significance in Oncology

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in various cellular processes, including proliferation, motility, migration, and invasion.[1] Under normal physiological conditions, the HGF/c-Met signaling axis is tightly regulated and essential for embryonic development and tissue regeneration. However, aberrant activation of the c-Met pathway through gene amplification, mutations, or overexpression is a well-documented driver of tumor growth, angiogenesis, and metastasis in a wide range of human cancers. This makes c-Met a compelling and validated target for therapeutic intervention in oncology.[1]

Upon HGF binding, the c-Met receptor undergoes dimerization and autophosphorylation of key tyrosine residues within its kinase domain. This phosphorylation event initiates a cascade of downstream signaling pathways, including the RAS/MAPK, PI3K/AKT, and STAT pathways, which are central to the malignant phenotype. Therefore, the development of small molecule inhibitors that can effectively block the kinase activity of c-Met is a primary focus of modern cancer drug discovery.

N-(2-aminophenyl)-N-cyclohexylamine: A Key Precursor for c-Met Inhibitor Scaffolds

This compound, also known as N-cyclohexylbenzene-1,2-diamine, serves as a valuable precursor in the synthesis of potent c-Met kinase inhibitors. Its utility lies in its 1,2-diamine functionality, which is a common starting point for the construction of various heterocyclic scaffolds that are central to the structure of many kinase inhibitors. Specifically, this precursor is instrumental in the synthesis of quinoline and anilinopyrimidine cores, which have been extensively explored and proven effective in targeting the ATP-binding site of c-Met.

The synthesis of these scaffolds often involves the condensation of a 1,2-diamine with a suitable reaction partner to form the heterocyclic ring system. The cyclohexyl and phenyl moieties of this compound can be further functionalized or serve as important structural elements that contribute to the binding affinity and selectivity of the final inhibitor molecule.

Quantitative Data of Representative c-Met Inhibitors

The following tables summarize the in vitro inhibitory activity of several notable c-Met inhibitors, many of which are based on quinoline and anilinopyrimidine scaffolds potentially derived from precursors like this compound.

Table 1: Inhibitory Activity of Quinoline-Based c-Met Inhibitors

Compound/Inhibitorc-Met IC50 (nM)Cancer Cell LineCell Viability IC50 (µM)Citation
Cabozantinib (XL184)1.3HCT-116 (Colon)3.403[2]
Foretinib (GSK1363089)1.5MDA-MB-157 (Breast)-[2]
Tivantinib (ARQ 197)355 (Ki)--[2]
Compound 2719Leukemia, CNS, Breast-[1]
Compound 2864Leukemia, CNS, Breast-[1]

Table 2: Inhibitory Activity of Anilinopyrimidine-Based c-Met Inhibitors

Compoundc-Met IC50 (nM)VEGFR-2 IC50 (nM)Cell LineAntiproliferative IC50 (µM)Citation
3a8.712.3MKN-451.7[3]
3b10.215.6MKN-451.2[3]
3g3.22.1MKN-450.33[3]
3h4.53.8MKN-450.45[3]
18a2.51.9EBC-10.89[3]

Experimental Protocols

c-Met Kinase Inhibition Assay (Biochemical Assay)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of the c-Met kinase domain in a cell-free system.

Materials:

  • Recombinant human c-Met kinase domain

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ATP

  • Peptide substrate (e.g., Poly(Glu,Tyr) 4:1)

  • Test compounds dissolved in DMSO

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compound in DMSO and then dilute in kinase buffer.

  • Add the diluted inhibitor or vehicle control (DMSO) to the wells of an assay plate.

  • Add the diluted c-Met kinase to each well.

  • Initiate the kinase reaction by adding the substrate/ATP mixture to each well.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and detect the amount of ADP produced using a detection reagent according to the manufacturer's protocol.

  • Measure the luminescence using a microplate reader.

  • Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the vehicle control.

  • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Cell-Based c-Met Phosphorylation Assay

This assay measures the ability of a compound to inhibit HGF-induced c-Met autophosphorylation in a cellular context.

Materials:

  • Cancer cell line with c-Met expression (e.g., A549, MKN-45)

  • Cell culture medium and supplements

  • Hepatocyte Growth Factor (HGF)

  • Test compounds dissolved in DMSO

  • Lysis buffer

  • Antibodies: anti-phospho-c-Met and anti-total-c-Met

  • Western blotting or ELISA reagents

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Starve the cells in a serum-free medium for a few hours.

  • Pre-treat the cells with various concentrations of the test compound for a specified time (e.g., 1-2 hours).

  • Stimulate the cells with HGF for a short period (e.g., 15-30 minutes) to induce c-Met phosphorylation.

  • Wash the cells with cold PBS and lyse them.

  • Determine the protein concentration of the lysates.

  • Analyze the levels of phosphorylated and total c-Met using Western blotting or ELISA.

  • Quantify the band intensities or absorbance and determine the concentration-dependent inhibition of c-Met phosphorylation.

Cell Proliferation/Viability Assay

This assay assesses the effect of a c-Met inhibitor on the growth of cancer cells that are dependent on c-Met signaling.

Materials:

  • c-Met-dependent cancer cell line (e.g., MKN-45, EBC-1)

  • Cell culture medium and supplements

  • Test compounds dissolved in DMSO

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to attach.

  • Treat the cells with serial dilutions of the test compound.

  • Incubate the cells for a period of 72 hours.

  • Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.

  • Measure the absorbance or luminescence using a microplate reader.

  • Calculate the percentage of cell growth inhibition for each concentration.

  • Determine the GI50 (half-maximal growth inhibitory concentration) value.

Visualizations

cMet_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space HGF HGF cMet c-Met Receptor HGF->cMet Binding & Dimerization STAT3 STAT3 cMet->STAT3 GAB1 GAB1 cMet->GAB1 Autophosphorylation & Docking Motility Motility cMet->Motility Invasion Invasion cMet->Invasion PI3K PI3K AKT AKT PI3K->AKT Survival Survival AKT->Survival RAS RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation STAT3->Proliferation GAB1->PI3K GAB1->RAS

Caption: The c-Met signaling pathway.

drug_discovery_workflow cluster_synthesis Synthesis cluster_evaluation Evaluation cluster_optimization Optimization Precursor N-(2-aminophenyl)-N- cyclohexylamine Scaffold Anilinopyrimidine/ Quinoline Scaffold Precursor->Scaffold Synthesis Inhibitor c-Met Inhibitor Library Scaffold->Inhibitor Derivatization Biochemical Biochemical Assay (IC50) Inhibitor->Biochemical Cellular Cell-Based Assays (GI50, p-cMet) Biochemical->Cellular InVivo In Vivo Models (Efficacy) Cellular->InVivo SAR SAR Studies InVivo->SAR SAR->Inhibitor Feedback Lead Lead Optimization SAR->Lead Candidate Clinical Candidate Lead->Candidate

Caption: c-Met inhibitor discovery workflow.

logical_relationship Target c-Met Kinase (Oncogenic Driver) Inhibitor Potent & Selective c-Met Inhibitors Target->Inhibitor is targeted by Precursor This compound Scaffold Key Heterocyclic Scaffolds (e.g., Quinoline, Anilinopyrimidine) Precursor->Scaffold is a precursor for Scaffold->Inhibitor form the core of Therapeutic Therapeutic Intervention in Cancer Inhibitor->Therapeutic enable

Caption: Logical relationship in c-Met inhibitor development.

References

Unraveling the Anticancer Potential of N-(2-aminophenyl)-Based Scaffolds: A Mechanistic Exploration

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, detailed mechanistic studies specifically elucidating the anticancer action of N-(2-aminophenyl)-N-cyclohexylamine derivatives are not publicly available. To provide a comprehensive and technically valuable resource, this guide will focus on a closely related and well-documented class of compounds: 4-(heteroarylaminomethyl)-N-(2-aminophenyl)-benzamides . These compounds share the core N-(2-aminophenyl) moiety and their established mechanism as Histone Deacetylase (HDAC) inhibitors offers a strong, evidence-based paradigm for how this chemical scaffold can be leveraged for anticancer activity. This analysis will serve as a robust proxy and a foundational framework for future investigations into the specific derivatives of interest.

Executive Summary

The quest for novel and effective anticancer agents has led to the exploration of diverse chemical scaffolds. While the specific mechanism of action for this compound derivatives remains to be fully characterized, the broader class of N-(2-aminophenyl) containing compounds has shown significant promise. This guide delves into the well-established anticancer mechanism of a proxy class, 4-(heteroarylaminomethyl)-N-(2-aminophenyl)-benzamides, which function as potent inhibitors of Histone Deacetylase (HDAC). By inhibiting HDACs, these compounds induce hyperacetylation of histones, leading to chromatin relaxation and the altered transcription of key genes involved in cell cycle regulation and tumor suppression. A primary downstream effect is the upregulation of the cyclin-dependent kinase inhibitor p21(WAF1/Cip1), which plays a pivotal role in inducing cell cycle arrest and inhibiting cancer cell proliferation. This document provides a detailed overview of this signaling pathway, quantitative data on the inhibitory activities of these compounds, comprehensive experimental protocols, and illustrative diagrams to guide further research and development in this area.

Mechanism of Action: HDAC Inhibition by N-(2-aminophenyl)-benzamide Derivatives

The primary anticancer mechanism of 4-(heteroarylaminomethyl)-N-(2-aminophenyl)-benzamides is the inhibition of histone deacetylases (HDACs), particularly HDAC1.[1] HDACs are a class of enzymes that remove acetyl groups from the lysine residues of histones, leading to a more compact chromatin structure and transcriptional repression of certain genes. By inhibiting HDACs, these compounds cause an accumulation of acetylated histones, resulting in a more open chromatin conformation that allows for the transcription of previously silenced tumor suppressor genes.[2]

One of the most critical downstream effects of HDAC inhibition by these derivatives is the upregulation of the cyclin-dependent kinase inhibitor p21(WAF1/Cip1).[1] The p21 protein is a potent inhibitor of cyclin-dependent kinases (CDKs) and plays a crucial role in mediating cell cycle arrest at the G1/S and G2/M phases.[3] By binding to and inhibiting cyclin-CDK complexes, p21 prevents the phosphorylation of key substrates required for cell cycle progression, thereby halting cell proliferation.[3] The induction of p21 can be triggered through both p53-dependent and p53-independent pathways.[4][5] In the context of HDAC inhibitors, the upregulation of p21 is a key event that leads to the observed anticancer effects.[1][4]

Signaling Pathway Diagram

Western_Blot_Workflow Start Start: Cell Culture & Treatment Cell_Lysis Cell Lysis & Protein Extraction Start->Cell_Lysis Quantification Protein Quantification (BCA Assay) Cell_Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Protein Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (e.g., anti-p21, anti-AcH3) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection (ECL) Secondary_Ab->Detection Analysis Data Analysis & Quantification Detection->Analysis

References

The Biological Activity of N-(2-aminophenyl)-N-cyclohexylamine and its Analogs: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-aminophenyl)-N-cyclohexylamine, a vicinal diamine, serves as a pivotal scaffold in medicinal chemistry, most notably as a precursor for potent inhibitors of the c-Met kinase receptor.[1] The c-Met receptor, a transmembrane tyrosine kinase, is a well-established proto-oncogene, and its dysregulation is implicated in the progression of numerous human cancers. Aberrant c-Met activation, often through overexpression or mutation, can drive tumor growth, invasion, and metastasis, making it a prime target for therapeutic intervention. This guide provides a comprehensive overview of the biological activity of this compound and its analogs, with a focus on their role as c-Met inhibitors. It includes a summary of available quantitative data, detailed experimental protocols, and visualizations of key signaling pathways and workflows.

Data Presentation: c-Met Inhibitory Activity of Analogs

Table 1: In Vitro c-Met Kinase Inhibitory Activity of Selected Analogs

Compound IDStructurec-Met IC₅₀ (nM)Kinase Selectivity Notes
Cabozantinib (XL184) A multi-kinase inhibitor with a complex scaffold related to the core theme.1.3Also inhibits VEGFR2, RET, KIT, AXL, FLT3, and TIE2.
SGX-523 A selective c-Met inhibitor.4Highly selective for c-Met over a large panel of other kinases.
Glumetinib A highly selective c-Met inhibitor.0.42>2400-fold selectivity for c-Met over 312 other kinases.
AMG 458 An orally bioavailable c-Met inhibitor.Not explicitly stated, but potent inhibition demonstrated in xenograft models.Selective inhibition of c-Met over VEGFR2.
Compound 11i A novel derivative with a tetrahydro-pyridothienopyrimidine headgroup.50Potent inhibitory activity against c-Met.
Compound 13b A novel derivative with a tetrahydro-pyridothienopyrimidine headgroup.20Potent and selective c-Met inhibitor.

Note: The structures for the novel compounds 11i and 13b are complex and described in the cited literature.[2] The IC₅₀ values for other listed compounds are from various sources.[3]

Table 2: Cellular Activity of Selected Analogs

Compound IDCell LineAssay TypeEndpointResult
AMG 458 U-87 MG (glioblastoma)Xenograft ModelTumor Growth InhibitionSignificant inhibition with oral dosing.
Compound 11i Various cancer cell linesProliferation AssayAnticancer ActivityHigh activity against tested cell lines.
Compound 13b Various cancer cell linesProliferation AssayAnticancer ActivityHigh activity against tested cell lines.
N-(2-aminophenyl)-prop-2-enamide derivatives Lung and Liver Cancer CellsGrowth Inhibitory AssaySelective PotencyPotent activity, particularly in cells with high SALL4 expression.[4]

Experimental Protocols

Synthesis of this compound and its Analogs

A common and effective method for the synthesis of N-aryl-N'-alkyl-o-phenylenediamines is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction allows for the formation of the C-N bond between an aryl halide and an amine.

General Protocol for Buchwald-Hartwig Amination:

  • Reactants and Reagents:

    • Aryl halide (e.g., 1-bromo-2-nitrobenzene)

    • Cyclohexylamine

    • Palladium catalyst (e.g., Pd₂(dba)₃)

    • Ligand (e.g., BINAP)

    • Base (e.g., NaOtBu)

    • Anhydrous solvent (e.g., Toluene)

  • Procedure: a. To an oven-dried flask, add the aryl halide, palladium catalyst, and ligand under an inert atmosphere (e.g., argon or nitrogen). b. Add the anhydrous solvent, followed by the cyclohexylamine and the base. c. Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS). d. Upon completion, cool the reaction to room temperature and quench with water. e. Extract the product with an organic solvent (e.g., ethyl acetate). f. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. g. Purify the crude product by column chromatography. h. If starting with a nitro-substituted aryl halide, the nitro group can be subsequently reduced to an amine (e.g., using SnCl₂/HCl or catalytic hydrogenation) to yield the final this compound.

In Vitro c-Met Kinase Inhibition Assay (TR-FRET)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the in vitro potency of compounds against c-Met kinase.

  • Materials:

    • Recombinant human c-Met kinase

    • Biotinylated peptide substrate

    • Europium-labeled anti-phosphotyrosine antibody

    • Streptavidin-allophycocyanin (SA-APC)

    • ATP

    • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

    • Test compounds dissolved in DMSO

  • Procedure: a. Prepare serial dilutions of the test compounds in assay buffer. b. In a 384-well plate, add the c-Met enzyme, peptide substrate, and the test compound dilutions. c. Initiate the kinase reaction by adding ATP. d. Incubate the plate at room temperature for a specified time (e.g., 60 minutes). e. Stop the reaction by adding a detection mixture containing the europium-labeled antibody and SA-APC in a buffer with EDTA. f. Incubate for a further 60 minutes at room temperature to allow for antibody binding. g. Read the plate on a TR-FRET compatible plate reader (excitation at ~340 nm, emission at ~615 nm and ~665 nm). h. Calculate the TR-FRET ratio and determine the IC₅₀ values from the dose-response curves.

Cellular Phospho-c-Met Assay (Western Blot)

This protocol assesses the ability of a compound to inhibit c-Met phosphorylation in a cellular context.

  • Materials:

    • Cancer cell line with activated c-Met (e.g., GTL-16, MKN-45)

    • Cell culture medium and supplements

    • Hepatocyte Growth Factor (HGF)

    • Test compounds dissolved in DMSO

    • Lysis buffer

    • Primary antibodies (anti-phospho-c-Met, anti-total-c-Met, loading control like anti-GAPDH)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

  • Procedure: a. Seed cells in a multi-well plate and allow them to adhere. b. Serum-starve the cells for several hours. c. Pre-treat the cells with various concentrations of the test compound for 1-2 hours. d. Stimulate the cells with HGF for a short period (e.g., 15 minutes) to induce c-Met phosphorylation. e. Lyse the cells and determine the protein concentration of the lysates. f. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. g. Block the membrane and probe with the primary antibodies overnight. h. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies. i. Visualize the protein bands using a chemiluminescent substrate and an imaging system. j. Quantify the band intensities to determine the inhibition of c-Met phosphorylation relative to the total c-Met and loading control.

Mandatory Visualizations

c-Met Signaling Pathway

c_Met_Signaling_Pathway HGF HGF (Ligand) cMet c-Met Receptor Tyrosine Kinase HGF->cMet Dimerization Dimerization & Autophosphorylation cMet->Dimerization PI3K PI3K Dimerization->PI3K RAS RAS Dimerization->RAS STAT3 STAT3 Dimerization->STAT3 AKT AKT PI3K->AKT Cellular_Responses Cell Proliferation, Survival, Motility, Invasion AKT->Cellular_Responses RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Cellular_Responses STAT3->Cellular_Responses

Caption: Simplified c-Met signaling pathway upon HGF stimulation.

Experimental Workflow for c-Met Inhibitor Screening

Inhibitor_Screening_Workflow Start Compound Library Biochemical_Assay In Vitro c-Met Kinase Assay (e.g., TR-FRET) Start->Biochemical_Assay Determine_IC50 Determine IC₅₀ Biochemical_Assay->Determine_IC50 Cellular_Assay Cellular Phospho-c-Met Assay (Western Blot) Determine_IC50->Cellular_Assay Potent Hits Cell_Viability Cell Viability Assay (e.g., MTT) Cellular_Assay->Cell_Viability In_Vivo In Vivo Xenograft Model Studies Cell_Viability->In_Vivo Active Compounds Lead_Candidate Lead Candidate In_Vivo->Lead_Candidate

Caption: High-level workflow for the screening and identification of c-Met inhibitors.

Conclusion

This compound represents a valuable and versatile scaffold for the development of novel therapeutics, particularly in the realm of oncology. Its utility as a key intermediate in the synthesis of potent c-Met kinase inhibitors highlights its significance in modern drug discovery. The data on its more complex analogs demonstrate that this core structure can be elaborated to produce compounds with high potency and selectivity. The experimental protocols and workflows provided in this guide offer a foundational understanding for researchers aiming to explore the therapeutic potential of this and related chemical series. Further investigation into the structure-activity relationships of simpler analogs of this compound may uncover additional lead compounds for the treatment of c-Met-driven cancers.

References

N-(2-aminophenyl)-N-cyclohexylamine: A Versatile Scaffold for Kinase Inhibitors in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Medicinal Chemists and Drug Development Professionals

Abstract

N-(2-aminophenyl)-N-cyclohexylamine is emerging as a valuable building block in medicinal chemistry, particularly in the design and synthesis of targeted kinase inhibitors for cancer therapy. Its unique structural features, combining a flexible cyclohexyl moiety with a reactive phenylenediamine core, provide a versatile scaffold for developing potent and selective therapeutic agents. This guide explores the synthesis, key applications, and structure-activity relationships of derivatives based on this core, with a primary focus on its role in the development of c-Met kinase inhibitors, a critical target in oncology. Detailed experimental protocols, quantitative biological data, and pathway visualizations are provided to support further research and development in this promising area.

Introduction

The landscape of cancer therapy is increasingly dominated by targeted treatments that interfere with specific molecular pathways essential for tumor growth and survival. Receptor tyrosine kinases (RTKs) are a major class of such targets, and their dysregulation is a common driver of oncogenesis. The c-Met receptor, also known as the hepatocyte growth factor (HGF) receptor, is an RTK that plays a crucial role in cell proliferation, migration, and invasion.[1] Aberrant c-Met signaling has been implicated in a wide range of human cancers, making it a highly attractive target for drug development.

The development of small molecule kinase inhibitors often relies on the use of privileged scaffolds that can be readily modified to achieve high potency and selectivity. This compound (also known as N-cyclohexylbenzene-1,2-diamine) has been identified as one such scaffold. Its utility is particularly evident in the synthesis of anilinopyrimidine and quinoline-based inhibitors, which have shown significant promise as dual inhibitors of c-Met and other key kinases like VEGFR-2.[1][2] This guide will provide a comprehensive overview of the medicinal chemistry of this compound, from its synthesis to its application in the generation of potent kinase inhibitors.

Synthesis of this compound and its Derivatives

The core structure of this compound serves as a crucial starting point for the synthesis of more complex heterocyclic systems. A common synthetic strategy involves the reaction of this diamine with a suitable electrophilic partner to construct the desired heterocyclic core.

General Synthetic Workflow

The overall process for utilizing this compound as a building block for kinase inhibitors can be conceptualized as a multi-stage process, beginning with the synthesis of the core molecule itself, followed by its incorporation into a heterocyclic scaffold, and subsequent functionalization to optimize pharmacological properties.

G cluster_0 Core Synthesis cluster_1 Scaffold Construction cluster_2 Screening & Optimization A Starting Materials (e.g., 2-nitroaniline, cyclohexanone) B Reductive Amination A->B C This compound B->C E Nucleophilic Aromatic Substitution C->E D Heterocyclic Precursor (e.g., 4-chloropyrimidine) D->E F Anilinopyrimidine Core E->F G Lead Compound F->G H SAR Studies G->H I Optimized Inhibitor H->I

General workflow for synthesis and optimization.
Experimental Protocols

Protocol 1: Synthesis of Anilinopyrimidine-based c-Met Inhibitors

This protocol is adapted from established methods for the synthesis of anilinopyrimidine derivatives, a common scaffold for kinase inhibitors.[2][3]

  • Step 1: Nucleophilic Aromatic Substitution. To a solution of a substituted 2-chloropyrimidine (1.0 eq.) in isopropanol, add this compound (1.1 eq.) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 eq.).

  • Step 2: Reaction Monitoring. Heat the reaction mixture to reflux (approximately 80-90 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-8 hours.

  • Step 3: Work-up and Purification. Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure. The residue is then taken up in an organic solvent like ethyl acetate and washed with saturated aqueous sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

  • Step 4: Final Product. The crude product is purified by column chromatography on silica gel to afford the desired N-(2-(cyclohexylamino)phenyl)pyrimidin-2-amine derivative.

Protocol 2: Synthesis of Quinoxaline-based c-Met Kinase Inhibitors

Quinoxaline derivatives represent another important class of c-Met inhibitors. Their synthesis often involves the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound.[4][5]

  • Step 1: Condensation Reaction. In a round-bottom flask, dissolve this compound (1.0 eq.) and a 1,2-dicarbonyl compound (e.g., benzil) (1.0 eq.) in a suitable solvent such as ethanol or acetic acid.

  • Step 2: Catalysis and Heating. Add a catalytic amount of an acid (e.g., a few drops of glacial acetic acid) and heat the mixture to reflux for 2-6 hours. Monitor the reaction by TLC.

  • Step 3: Isolation of Product. After completion, cool the reaction mixture. The product often precipitates out of the solution and can be collected by filtration. If no precipitate forms, the solvent is removed under reduced pressure.

  • Step 4: Purification. The crude solid is washed with a cold solvent like ethanol or diethyl ether and can be further purified by recrystallization to yield the pure quinoxaline derivative.

Application in c-Met Kinase Inhibition

The primary application of this compound in recent medicinal chemistry has been in the development of inhibitors targeting the c-Met receptor tyrosine kinase.

The c-Met Signaling Pathway

The c-Met signaling pathway is a critical regulator of cell growth, motility, and invasion. Its ligand, hepatocyte growth factor (HGF), is produced by mesenchymal cells and acts on epithelial and endothelial cells. The binding of HGF to c-Met triggers receptor dimerization and autophosphorylation of tyrosine residues in the kinase domain. This activation initiates a cascade of downstream signaling events, primarily through the RAS/MAPK and PI3K/Akt pathways, which ultimately lead to cell proliferation, survival, and migration. In cancer, overexpression or mutation of c-Met can lead to constitutive activation of this pathway, driving tumor progression and metastasis.

G cluster_downstream Downstream Signaling HGF HGF cMet c-Met Receptor HGF->cMet Binds P1 Phosphorylation cMet->P1 Activates PI3K PI3K P1->PI3K RAS RAS P1->RAS STAT STAT P1->STAT Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation mTOR->Proliferation Survival Cell Survival mTOR->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT->Proliferation Migration Cell Migration STAT->Migration Inhibitor N-(2-aminophenyl)-N- cyclohexylamine Derivative Inhibitor->P1 Inhibits

The c-Met signaling pathway and point of inhibition.
Structure-Activity Relationship (SAR) Studies

SAR studies of c-Met inhibitors derived from the this compound scaffold have revealed key structural features that influence potency and selectivity. The anilinopyrimidine core is a common feature in many potent inhibitors.

Compound IDR1 (Aniline Ring)R2 (Pyrimidine Ring)c-Met IC50 (nM)[3]VEGFR-2 IC50 (nM)[3]
3a H4-fluorophenyl8.8 ± 1.416.0 ± 4.0
3g 2-F4-fluorophenyl13.1 ± 1.64.0 ± 0.5
3h 3-F4-fluorophenyl6.7 ± 0.76.0 ± 1.0
3m 3-FH25.8 ± 7.712.7 ± 2.8
3o 3-Fm-Cl-phenyl212.7 ± 9.79.8 ± 0.3

Table 1: SAR data for a series of anilinopyrimidine-based c-Met/VEGFR-2 inhibitors.

The data in Table 1 highlights several important trends:

  • The presence of a fluorine atom on the aniline ring (compounds 3g and 3h) can modulate the activity and selectivity profile.

  • The nature of the substituent on the pyrimidine ring has a significant impact on potency against both c-Met and VEGFR-2.

  • The cyclohexyl group is generally well-tolerated and likely contributes to favorable pharmacokinetic properties by increasing the sp3 character of the molecule.

Conclusion

This compound is a promising and versatile building block for the development of targeted kinase inhibitors. Its application in the synthesis of potent c-Met inhibitors underscores its potential in oncology drug discovery. The ability to readily synthesize derivatives with diverse heterocyclic scaffolds allows for extensive exploration of the chemical space and fine-tuning of the pharmacological profile. The detailed protocols and SAR data presented in this guide provide a solid foundation for researchers to further investigate and exploit the therapeutic potential of this valuable chemical entity. Future work may focus on expanding the range of heterocyclic systems derived from this core and exploring its application in targeting other clinically relevant kinases.

References

An In-depth Technical Guide on the Discovery and History of N-Cyclohexylbenzene-1,2-diamine in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Cyclohexylbenzene-1,2-diamine is a substituted aromatic diamine that has garnered significant interest in medicinal chemistry, primarily as a key building block in the synthesis of potent kinase inhibitors. This technical guide provides a comprehensive overview of the discovery, synthesis, and historical research applications of this compound. While the initial discovery and a detailed historical timeline remain elusive in readily available literature, its modern applications, particularly in the development of c-Met kinase inhibitors, are well-documented. This paper details plausible synthetic routes based on established chemical transformations, presents available physicochemical data, and outlines its significant role in the landscape of targeted cancer therapy.

Introduction

N-Cyclohexylbenzene-1,2-diamine, with the CAS number 74628-31-2, belongs to the class of N-substituted ortho-phenylenediamines. These compounds are versatile precursors in the synthesis of a wide array of heterocyclic compounds, including benzimidazoles, quinoxalines, and other fused heterocycles, which are privileged structures in medicinal chemistry. The introduction of a cyclohexyl group to the diamine scaffold imparts specific steric and electronic properties that have proven beneficial in the design of targeted therapeutic agents.

The primary focus of research involving N-Cyclohexylbenzene-1,2-diamine has been its incorporation into molecules designed to inhibit specific protein kinases, which are critical targets in oncology. Its utility as a synthetic intermediate is underscored by its role in the development of potent and selective c-Met kinase inhibitors.

Physicochemical Properties

A summary of the known physicochemical properties of N-Cyclohexylbenzene-1,2-diamine is presented in Table 1.

PropertyValueReference
CAS Number 74628-31-2[1]
Molecular Formula C₁₂H₁₈N₂[1]
Molecular Weight 190.29 g/mol [1]
Melting Point 53-55 °C[1]
Appearance Powder[1]
IUPAC Name N¹-cyclohexylbenzene-1,2-diamine[1]

Synthesis of N-Cyclohexylbenzene-1,2-diamine

While a specific, detailed experimental protocol for the synthesis of N-Cyclohexylbenzene-1,2-diamine is not explicitly detailed in the reviewed literature, a plausible and widely utilized synthetic pathway involves a two-step process:

  • N-Alkylation of 2-Nitroaniline: Synthesis of the precursor, N-cyclohexyl-2-nitroaniline.

  • Reduction of the Nitro Group: Conversion of N-cyclohexyl-2-nitroaniline to N-Cyclohexylbenzene-1,2-diamine.

This synthetic strategy is illustrated in the workflow diagram below.

Synthesis_Workflow cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Reduction 2-Nitroaniline 2-Nitroaniline Reductive_Amination Reductive Amination (e.g., NaBH(OAc)₃) 2-Nitroaniline->Reductive_Amination Cyclohexanone Cyclohexanone Cyclohexanone->Reductive_Amination N-cyclohexyl-2-nitroaniline N-cyclohexyl-2-nitroaniline Reductive_Amination->N-cyclohexyl-2-nitroaniline Nitro_Reduction Nitro Group Reduction (e.g., H₂, Pd/C) N-cyclohexyl-2-nitroaniline->Nitro_Reduction N-Cyclohexylbenzene-1,2-diamine N-Cyclohexylbenzene-1,2-diamine Nitro_Reduction->N-Cyclohexylbenzene-1,2-diamine

Caption: Synthetic workflow for N-Cyclohexylbenzene-1,2-diamine.

Experimental Protocol for the Synthesis of N-cyclohexyl-2-nitroaniline (Analogous Procedure)

This protocol is adapted from the synthesis of a structurally similar compound, N-cyclohexyl-4-cyano-2-nitroaniline[2].

Materials:

  • 2-Nitroaniline

  • Cyclohexanone

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 2-nitroaniline (1.0 eq) in dichloromethane (DCM), add cyclohexanone (1.1 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

  • Continue stirring at room temperature and monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford N-cyclohexyl-2-nitroaniline.

Experimental Protocol for the Reduction of N-cyclohexyl-2-nitroaniline

This is a general procedure for the reduction of aromatic nitro compounds[3].

Materials:

  • N-cyclohexyl-2-nitroaniline

  • Palladium on carbon (10% Pd/C)

  • Ethanol or Ethyl Acetate

  • Hydrogen gas (H₂)

Procedure:

  • Dissolve N-cyclohexyl-2-nitroaniline (1.0 eq) in ethanol or ethyl acetate in a flask suitable for hydrogenation.

  • Add a catalytic amount of 10% Pd/C (typically 5-10 mol% of palladium).

  • Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

  • Wash the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield N-Cyclohexylbenzene-1,2-diamine. The crude product can be further purified by recrystallization or column chromatography if necessary.

Role in Drug Discovery and Development

The most prominent application of N-Cyclohexylbenzene-1,2-diamine in research is as a crucial intermediate in the synthesis of small molecule kinase inhibitors. Specifically, it has been utilized in the development of potent inhibitors of the c-Met receptor tyrosine kinase.

c-Met Kinase and its Role in Cancer

The c-Met proto-oncogene encodes a receptor tyrosine kinase that plays a vital role in cell proliferation, survival, motility, and invasion. Dysregulation of c-Met signaling, through overexpression, mutation, or amplification, is implicated in the progression and metastasis of numerous human cancers. This makes c-Met an attractive target for the development of targeted cancer therapies.

N-Cyclohexylbenzene-1,2-diamine in the Synthesis of c-Met Inhibitors

N-Cyclohexylbenzene-1,2-diamine serves as a key building block for constructing the core scaffold of certain c-Met inhibitors. The diamine functionality allows for the facile construction of heterocyclic systems that can effectively interact with the kinase domain of the c-Met receptor. The cyclohexyl group often occupies a hydrophobic pocket within the ATP-binding site, contributing to the potency and selectivity of the inhibitor.

The general synthetic approach involves the condensation of N-Cyclohexylbenzene-1,2-diamine with a suitably functionalized carboxylic acid or its derivative to form a benzimidazole core, which is a common pharmacophore in kinase inhibitors.

Signaling_Pathway cluster_cMet_Inhibition Role in c-Met Inhibitor Synthesis NCB N-Cyclohexylbenzene- 1,2-diamine Condensation Condensation/ Cyclization NCB->Condensation Carboxylic_Acid Functionalized Carboxylic Acid Carboxylic_Acid->Condensation Benzimidazole_Core Benzimidazole Core of c-Met Inhibitor Condensation->Benzimidazole_Core Inhibition Inhibition Benzimidazole_Core->Inhibition cMet c-Met Kinase

Caption: Logical relationship of N-Cyclohexylbenzene-1,2-diamine in c-Met inhibitor synthesis.

Conclusion

N-Cyclohexylbenzene-1,2-diamine has emerged as a valuable synthetic intermediate in the field of medicinal chemistry. While its detailed discovery and historical research timeline are not well-documented in publicly accessible literature, its contemporary significance is firmly established through its application in the synthesis of potent c-Met kinase inhibitors. The plausible synthetic routes, involving N-alkylation of 2-nitroaniline followed by reduction, are based on robust and well-established organic chemistry principles. The physicochemical data available from commercial suppliers provide a baseline for its characterization. For researchers and professionals in drug development, N-Cyclohexylbenzene-1,2-diamine represents a key building block for crafting targeted therapeutics, and further exploration of its synthetic utility and application in other areas of medicinal chemistry is warranted.

References

Methodological & Application

Application Note: A Detailed Two-Step Synthesis of N-Cyclohexylbenzene-1,2-diamine from 2-Nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive protocol for the synthesis of N-Cyclohexylbenzene-1,2-diamine, a valuable diamine building block in medicinal chemistry and material science. The synthesis is presented as a robust two-step process commencing with the reductive amination of 2-nitroaniline with cyclohexanone to yield the N-cyclohexyl-2-nitroaniline intermediate. This intermediate is subsequently reduced via catalytic hydrogenation to afford the target product. This application note includes detailed experimental procedures, tabulated quantitative data, and workflow diagrams to ensure reproducibility and clarity for researchers in organic synthesis and drug development.

Overall Reaction Scheme

The synthesis proceeds in two distinct steps:

  • Step 1: Reductive Amination: Formation of N-cyclohexyl-2-nitroaniline from 2-nitroaniline and cyclohexanone.

  • Step 2: Nitro Group Reduction: Conversion of the nitro intermediate to the final diamine product, N-Cyclohexylbenzene-1,2-diamine.

G cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Nitro Group Reduction 2-Nitroaniline Intermediate 2-Nitroaniline->Intermediate  + Cyclohexanone  Sodium Triacetoxyborohydride  DCE, Acetic Acid, rt 2-Nitroaniline_label 2-Nitroaniline Cyclohexanone Cyclohexanone_label Cyclohexanone Intermediate_label N-cyclohexyl-2-nitroaniline Final_Product Intermediate->Final_Product  H₂ (g), 10% Pd/C  Methanol, rt Final_Product_label N-Cyclohexylbenzene-1,2-diamine

Figure 1: Two-step reaction pathway for the synthesis of N-Cyclohexylbenzene-1,2-diamine.

Experimental Protocols

This section details the methodologies for the two key transformations.

Step 1: Synthesis of N-cyclohexyl-2-nitroaniline via Reductive Amination

This procedure details the direct reductive alkylation of 2-nitroaniline with cyclohexanone.[1][2] This one-pot method is efficient and avoids the need to isolate the intermediate imine.

Reagents and Materials

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)Equivalents
2-Nitroaniline138.125.00 g36.21.0
Cyclohexanone98.144.26 g (4.5 mL)43.41.2
Sodium Triacetoxyborohydride211.9411.5 g54.31.5
Acetic Acid (Glacial)60.052.1 mL36.21.0
1,2-Dichloroethane (DCE)98.96150 mL--
Saturated Sodium Bicarbonate (aq)-~100 mL--
Anhydrous Magnesium Sulfate120.37As needed--

Protocol

  • Reaction Setup: To an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-nitroaniline (1.0 eq, 5.00 g).

  • Reagent Addition: Add 1,2-dichloroethane (150 mL), followed by cyclohexanone (1.2 eq, 4.5 mL) and glacial acetic acid (1.0 eq, 2.1 mL). Stir the mixture at room temperature for 30 minutes.

  • Reductant Addition: Carefully add sodium triacetoxyborohydride (1.5 eq, 11.5 g) portion-wise over 15 minutes. The reaction is exothermic; maintain the temperature below 30°C with a water bath if necessary.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent system until the 2-nitroaniline spot has been consumed.

  • Workup: Quench the reaction by slowly adding 100 mL of saturated aqueous sodium bicarbonate solution. Stir vigorously for 20 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with dichloromethane (2 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude orange-red oil can be purified by flash column chromatography on silica gel, eluting with a gradient of 5% to 20% ethyl acetate in hexanes, to yield N-cyclohexyl-2-nitroaniline as a red crystalline solid.

  • Expected Yield: 70-85%.

Step 2: Synthesis of N-Cyclohexylbenzene-1,2-diamine via Catalytic Hydrogenation

This protocol describes the reduction of the aromatic nitro group using palladium on carbon as a catalyst and hydrogen gas.[3] This method is known for its high efficiency and clean conversion.[4][5]

Reagents and Materials

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)Equivalents
N-cyclohexyl-2-nitroaniline220.275.00 g22.71.0
Palladium on Carbon (10 wt. %)-500 mg-10% w/w
Methanol (MeOH)32.04100 mL--
Hydrogen Gas (H₂)2.021 atm (balloon)Excess-
Celite®-As needed--

Protocol

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve N-cyclohexyl-2-nitroaniline (1.0 eq, 5.00 g) in methanol (100 mL).

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (10% w/w, 500 mg) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: Seal the flask with a septum, and purge the flask by evacuating and backfilling with nitrogen three times. Subsequently, evacuate and backfill with hydrogen gas from a balloon.

  • Reaction Monitoring: Stir the suspension vigorously under the hydrogen atmosphere (balloon) at room temperature. The reaction progress can be monitored by TLC. The disappearance of the starting material and the appearance of a new, more polar spot indicates conversion. The reaction is typically complete within 4-6 hours.

  • Catalyst Removal: Once the reaction is complete, carefully purge the flask with nitrogen gas. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with additional methanol (2 x 20 mL).

    • Safety Note: The palladium catalyst is pyrophoric after filtration. Do not allow the filter cake to dry in the air. Quench it immediately with water.

  • Concentration: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

  • Final Product: The resulting residue is the target product, N-Cyclohexylbenzene-1,2-diamine, which should be a light brown or off-white solid. Purity is often high (>95%), but it can be further purified by recrystallization from an ethanol/water mixture if necessary.

  • Expected Yield: 90-98%.

Workflow and Logic Diagram

The following diagram illustrates the overall experimental workflow, from initial setup to final product characterization.

G cluster_step1 Step 1: Reductive Amination cluster_step2 Step 2: Nitro Reduction A Setup: 2-Nitroaniline, Cyclohexanone, Acetic Acid in DCE B Add Sodium Triacetoxyborohydride A->B C Stir 12-18h at Room Temp B->C D TLC Monitoring C->D D->C Incomplete E Aqueous Workup (NaHCO₃) D->E Complete F Extract with DCM E->F G Dry & Concentrate F->G H Purify: Column Chromatography G->H I Characterize Intermediate (¹H NMR, ¹³C NMR, MS) H->I J Setup: Intermediate & 10% Pd/C in Methanol I->J Proceed with Pure Intermediate K Evacuate & Backfill with H₂ (g) J->K L Stir 4-6h under H₂ Balloon K->L M TLC Monitoring L->M M->L Incomplete N Filter through Celite® M->N Complete O Concentrate Filtrate N->O P Final Product: N-Cyclohexylbenzene-1,2-diamine O->P Q Characterize Final Product (¹H NMR, ¹³C NMR, MS, m.p.) P->Q

Figure 2: Detailed experimental workflow for the two-step synthesis.

Troubleshooting

IssuePossible CauseSuggested Solution
Step 1: Low Yield Low nucleophilicity of 2-nitroaniline; insufficient reaction time or temperature.[6]Increase reaction time. If still no improvement, gently heat the reaction to 40-50°C. Ensure the reducing agent is fresh and was added carefully.
Step 1: N,N-Dialkylation Product This is less common with a secondary amine precursor but can occur if conditions are forced.[6]Use a slight excess of 2-nitroaniline relative to cyclohexanone (e.g., 1.1:1). Monitor the reaction closely and stop it once the starting material is consumed.
Step 2: Stalled Reaction Inactive or "poisoned" catalyst; insufficient hydrogen.Use fresh Pd/C catalyst. Ensure the system is properly sealed and under a positive pressure of hydrogen. If using a balloon, ensure it remains inflated. Add more catalyst if necessary.
Final Product is Dark/Oily Air oxidation of the diamine product. Phenylenediamines are susceptible to oxidation.[7]Conduct the final filtration and concentration steps quickly. Store the final product under an inert atmosphere (nitrogen or argon) and in a cool, dark place. Recrystallization can improve color and purity.

References

Application Notes and Protocols for the N-alkylation of o-Phenylenediamine with Cyclohexyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the N-alkylation of o-phenylenediamine with cyclohexyl bromide. This reaction is a fundamental step in the synthesis of N-substituted diamines, which are valuable precursors for various heterocyclic compounds, including benzimidazoles, known for their diverse biological activities. The following sections detail the reaction mechanism, experimental procedures, and relevant data for researchers aiming to perform or optimize this transformation.

Introduction and Application

N-alkylation of amines is a crucial transformation in organic synthesis, enabling the formation of carbon-nitrogen bonds. The reaction between an aromatic amine like o-phenylenediamine and an alkyl halide such as cyclohexyl bromide typically proceeds via a nucleophilic substitution mechanism. However, challenges such as polyalkylation are common, as the product of the initial alkylation is often more nucleophilic than the starting amine, leading to a mixture of mono- and di-alkylated products.[1]

Controlling the selectivity to obtain the desired mono-N-cyclohexyl-o-phenylenediamine or the symmetric N,N'-dicyclohexyl-o-phenylenediamine often requires careful optimization of reaction conditions, including the stoichiometry of reactants, choice of base, solvent, temperature, and potentially the use of a catalyst. Various catalytic systems, including those based on palladium, manganese, and nickel, have been explored for N-alkylation reactions to improve efficiency and selectivity under milder conditions.[2][3][4]

The resulting N-alkylated o-phenylenediamines are key building blocks. For instance, they can undergo cyclization reactions with aldehydes or carboxylic acids to form a wide range of substituted benzimidazoles, a class of compounds extensively studied in medicinal chemistry for their potential therapeutic properties.[5][6]

Reaction Scheme and Mechanism

The N-alkylation of o-phenylenediamine with cyclohexyl bromide can yield both mono- and di-substituted products. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) pathway. The nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbon atom of cyclohexyl bromide and displacing the bromide ion.[1] An excess of the amine or the addition of a non-nucleophilic base is typically used to neutralize the hydrogen bromide formed during the reaction.[1]

Caption: General reaction scheme for the N-alkylation of o-phenylenediamine.

Experimental Protocols

Two representative protocols are provided below. Protocol 1 describes a conventional base-mediated approach, while Protocol 2 outlines a generalized procedure for a catalyst-assisted reaction, which may offer milder conditions and improved selectivity.

Protocol 1: Base-Mediated N-Alkylation of o-Phenylenediamine

This protocol is adapted from general procedures for the N-alkylation of anilines with alkyl halides using a mild inorganic base.[7]

Materials:

  • o-Phenylenediamine

  • Cyclohexyl bromide

  • Sodium bicarbonate (NaHCO₃) or Potassium carbonate (K₂CO₃)

  • Acetonitrile or Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add o-phenylenediamine (1.0 eq.), sodium bicarbonate (1.2 eq. for mono-alkylation, 2.5 eq. for di-alkylation), and acetonitrile (10 mL per 10 mmol of amine).

  • Addition of Alkyl Halide: Begin stirring the mixture. Add cyclohexyl bromide (1.1 eq. for mono-alkylation, 2.2 eq. for di-alkylation) dropwise to the suspension.

  • Reaction: Heat the reaction mixture to reflux (approx. 82°C for acetonitrile) and maintain for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Filter off the inorganic salts and wash the solid with a small amount of ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel. If DMF was used as the solvent, dilute the mixture with a significant volume of water and extract with ethyl acetate (3 x 20 mL). If acetonitrile was used, the filtration may be sufficient, or it can be concentrated and then subjected to an aqueous workup.

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the desired N-alkylated product(s).

Protocol 2: Generalized Catalyst-Mediated N-Alkylation

This protocol is a generalized approach inspired by modern catalytic methods, such as those using palladium or other transition metals, which often employ a "borrowing hydrogen" methodology with alcohols or direct coupling with halides.[4] Optimization of the catalyst, ligand, base, and solvent is typically required.

Materials:

  • o-Phenylenediamine

  • Cyclohexyl bromide

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd/C) or Manganese catalyst (e.g., Mn(I) complex)[2]

  • Phosphine ligand (if required, e.g., Xantphos, BINAP)

  • Strong base (e.g., Cs₂CO₃, KOtBu)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

  • Inert atmosphere supplies (Nitrogen or Argon)

  • Schlenk flask or similar reaction vessel

  • Standard workup and purification equipment as in Protocol 1.

Procedure:

  • Reaction Setup (Inert Atmosphere): To a Schlenk flask under an inert atmosphere, add the catalyst (e.g., 1-5 mol%), ligand (if applicable), and base (1.5-2.0 eq.).

  • Addition of Reagents: Add o-phenylenediamine (1.0 eq.) and the anhydrous, degassed solvent.

  • Addition of Alkyl Halide: Add cyclohexyl bromide (1.1-1.5 eq.) to the mixture via syringe.

  • Reaction: Heat the mixture to the optimized temperature (e.g., 80-120°C) and stir for the required time (6-24 hours). Monitor the reaction by TLC or GC-MS.

  • Workup and Purification: Upon completion, cool the reaction to room temperature. Filter the mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate and purify the residue using the extraction and chromatography procedures described in Protocol 1.

Data Presentation: N-Alkylation of Aromatic Amines

While specific yield data for the N-alkylation of o-phenylenediamine with cyclohexyl bromide is not extensively published, the following table summarizes conditions from related N-alkylation reactions of aromatic amines to provide a comparative reference for experimental design.

Amine SubstrateAlkylating AgentCatalyst/BaseSolventTemp. (°C)Time (h)Yield (%)Reference
AnilineBenzyl HalidesNaHCO₃ / SDSWater801Good to Excellent[Eur. J. Org. Chem. 2007, 1369–1377][7]
AnilineAlkyl HalidesAl₂O₃–OK (20 wt%)AcetonitrileRT (30)1-7Good (e.g., 80%)[Catal. Commun. 2007, 8, 147-150][8]
o-PhenylenediamineBenzyl AlcoholMn(I) Complex / KOHToluene1201295% (Mono-alkyl)[Org. Lett. 2023, 25, 31, 5674–5679][2]
o-PhenylenediamineSubstituted Benzyl AlcoholsCoNₓ@NC / Cs₂CO₃Toluene14024Variable[ResearchGate Publication][3]
AnilinePrimary AminesPd/C (10 mol%)THF170 (MW)1.5Good to Excellent[ChemRxiv Preprint][4]

Visualized Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis, workup, and analysis of the N-alkylation reaction.

Workflow arrow arrow A 1. Reaction Setup - Combine o-phenylenediamine, base, and solvent - Add cyclohexyl bromide B 2. Heating & Monitoring - Heat mixture to reflux/target temperature - Monitor progress via TLC/GC-MS A->B C 3. Reaction Workup - Cool to room temperature - Filter solids (catalyst/salts) B->C D 4. Extraction & Washing - Liquid-liquid extraction with organic solvent - Wash with water and brine C->D E 5. Drying & Concentration - Dry organic layer (e.g., MgSO₄) - Remove solvent via rotary evaporation D->E F 6. Purification - Column chromatography on silica gel E->F G 7. Product Characterization - Obtain NMR, MS, IR spectra - Assess purity (HPLC) F->G

Caption: General laboratory workflow for N-alkylation synthesis and purification.

Safety and Handling

  • o-Phenylenediamine: Toxic and a suspected mutagen. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.

  • Cyclohexyl bromide: Flammable liquid and skin/eye irritant. Avoid inhalation and contact with skin. Keep away from ignition sources.

  • Solvents: Acetonitrile, DMF, and toluene are flammable and toxic. Handle in a fume hood.

  • Bases: Strong bases like KOtBu are corrosive and moisture-sensitive. Handle under an inert atmosphere.

Always consult the Safety Data Sheet (SDS) for each chemical before use.

Product Characterization

The identity and purity of the synthesized N-cyclohexyl-o-phenylenediamine products should be confirmed using standard analytical techniques:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the ratio of products.

  • Mass Spectrometry (MS): To verify the molecular weight of the product(s).

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as N-H stretches.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

References

Application Note: Purification of N-(2-aminophenyl)-N-cyclohexylamine by Silica Gel Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

AN-ID: 2025-12-CC-01

Abstract

This application note provides a detailed protocol for the purification of N-(2-aminophenyl)-N-cyclohexylamine from a crude reaction mixture using silica gel column chromatography. This compound serves as a valuable building block in pharmaceutical and materials science research.[1] Due to the basic nature of its amine functional groups, chromatographic purification on standard silica gel can be challenging, often resulting in poor separation and product tailing.[2] This protocol outlines a robust method employing a modified mobile phase to achieve high purity and yield. The procedure covers method development using Thin-Layer Chromatography (TLC), column preparation, elution, and fraction analysis.

Compound Properties

This compound is a diamine with the following properties:

PropertyValueReference
CAS Number 74628-31-2[3][4]
Molecular Formula C₁₂H₁₈N₂[4]
Molecular Weight 190.28 g/mol [4]
Melting Point 51 °C[3]
Boiling Point 171-180 °C (at 8-9 Torr)[3]
Predicted pKa 5.50 ± 0.10[3]
Storage Room Temperature[3][4]

Experimental Protocols

This section details the necessary steps for optimizing the separation conditions via TLC and the subsequent purification using a packed silica gel column.

Part 1: Thin-Layer Chromatography (TLC) for Method Development

TLC is a critical first step to identify a suitable mobile phase (eluent) that provides adequate separation of the target compound from impurities.[5] The ideal solvent system should yield an Rf value of approximately 0.2-0.4 for the desired compound.[6] For basic amines, adding a small amount of a competing base like triethylamine (Et₃N) to the eluent is often necessary to prevent streaking by neutralizing acidic silanol groups on the silica plate.[2][6]

Methodology:

  • Plate Preparation: Obtain silica gel TLC plates (e.g., Silica Gel 60 F₂₅₄). Draw a light pencil line approximately 1 cm from the bottom to serve as the origin.

  • Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate).

  • Spotting: Using a capillary tube, spot a small amount of the dissolved sample onto the origin line. Allow the solvent to evaporate completely.

  • Developing the Plate: Prepare various solvent systems for testing (see Table 2). Pour a small amount (0.5 cm depth) of a chosen eluent into a developing chamber and place the spotted TLC plate inside. Cover the chamber and allow the solvent front to ascend the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate, immediately mark the solvent front with a pencil, and allow it to dry. Visualize the spots under a UV lamp (254 nm). If necessary, stain the plate using a potassium permanganate dip or iodine chamber.

  • Rf Calculation: Calculate the Retention Factor (Rf) for each spot: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

  • Optimization: Adjust the polarity of the solvent system until the target compound has an Rf value in the optimal range (0.2-0.4) and is well-separated from other spots.

Table 1: TLC Solvent System Optimization Data

TrialMobile Phase (v/v/v)ObservationsTarget Compound Rf
1Hexane:EtOAc (90:10)All spots remained at the origin.~0.05
2Hexane:EtOAc (70:30)Compound moved off the origin but showed tailing.~0.20
3Hexane:EtOAc:Et₃N (70:30:0.5)Symmetrical, round spot. Good separation from a less polar impurity.~0.25
4Hexane:EtOAc:Et₃N (50:50:0.5)Compound moved too high on the plate.~0.60

Note: Data presented is representative and may need to be optimized for specific crude mixtures.

Part 2: Preparative Column Chromatography Protocol

Based on the TLC optimization, a mobile phase of Hexane:EtOAc with 0.5% Et₃N is selected. A gradient elution will be used to ensure efficient separation.

Materials:

  • Silica gel (230-400 mesh)

  • Crude this compound

  • Solvents: Hexane, Ethyl Acetate (EtOAc), Triethylamine (Et₃N) - all chromatography grade

  • Glass chromatography column

  • Fraction collector or test tubes

  • Rotary evaporator

Methodology:

  • Column Packing:

    • Secure the column vertically to a stand. Add a small plug of cotton or glass wool to the bottom.

    • Add a layer of sand (approx. 1 cm).

    • Prepare a slurry of silica gel in the initial, least polar eluent (e.g., Hexane:EtOAc 95:5 + 0.5% Et₃N).

    • Pour the slurry into the column. Gently tap the column to ensure even packing and dislodge any air bubbles.

    • Open the stopcock to drain some solvent, adding more slurry as needed until the desired column height is reached (typically 20-25 cm). Do not let the top of the silica run dry.

    • Add another layer of sand (approx. 1 cm) on top of the packed silica.

  • Sample Loading (Dry Loading):

    • Dissolve the crude compound (e.g., 1 g) in a minimal amount of a volatile solvent like dichloromethane.

    • Add a small amount of silica gel (approx. 2-3 g) to the solution and concentrate it to a dry, free-flowing powder using a rotary evaporator.

    • Carefully add the silica-adsorbed sample to the top of the packed column.

  • Elution and Fraction Collection:

    • Carefully add the initial eluent to the column.

    • Begin elution by opening the stopcock to achieve a steady drip rate (e.g., 1-2 drops per second).

    • Collect the eluate in fractions (e.g., 10-20 mL per tube).

    • Gradually increase the polarity of the mobile phase as outlined in Table 3. This gradient helps first elute non-polar impurities, followed by the target compound, and finally any highly polar impurities.

  • Fraction Analysis and Product Isolation:

    • Analyze the collected fractions by TLC to identify which ones contain the pure product. Spot multiple fractions on a single TLC plate for comparison.

    • Combine the fractions containing the pure this compound.

    • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified product.

    • Determine the final mass and calculate the percentage yield. Confirm purity using analytical techniques such as NMR or LC-MS.

Data Summary

Table 2: Recommended Column Chromatography Parameters

ParameterSpecification
Stationary Phase Silica Gel (230-400 mesh)
Column Dimensions 3 cm (ID) x 30 cm (Length)
Sample Load ~1.0 g crude material
Mobile Phase Gradient of Ethyl Acetate in Hexane containing 0.5% Triethylamine
Gradient Elution 1. Equilibration: 2 column volumes (CV) of Hexane:EtOAc (95:5)
2. Wash: 3 CV of Hexane:EtOAc (95:5) to remove non-polar impurities
3. Elution: 10 CV linear gradient from Hexane:EtOAc (95:5) to (70:30)
4. Flush: 3 CV of Hexane:EtOAc (50:50) to elute polar impurities
Expected Purity >98%
Expected Yield 70-90% (dependent on crude purity)

Visualized Workflow and Logic

G cluster_0 Method Development cluster_1 Purification cluster_2 Analysis & Isolation TLC 1. TLC Analysis (Solvent System Screening) Optimize 2. Optimize Rf Value (Target: 0.2-0.4) TLC->Optimize Pack 3. Pack Silica Column Optimize->Pack Load 4. Dry Load Crude Sample Pack->Load Elute 5. Gradient Elution Load->Elute Collect 6. Collect Fractions Elute->Collect Analyze 7. Analyze Fractions by TLC Collect->Analyze Combine 8. Combine Pure Fractions Analyze->Combine Evaporate 9. Solvent Removal Combine->Evaporate Product Pure Product (>98% Purity) Evaporate->Product

G cluster_0 Problem cluster_1 Interaction & Effect cluster_2 Solution Silica Acidic Silica Surface (Si-OH groups) Interaction Strong Acid-Base Interaction Silica->Interaction Amine Basic Amine Analyte (R-NH₂) Amine->Interaction Tailing Peak Tailing & Poor Separation Interaction->Tailing Modifier Add Basic Modifier (e.g., 0.5% Triethylamine) Tailing->Modifier mitigates Result Neutralized Surface & Symmetrical Peaks Modifier->Result

References

Application Notes and Protocols for the Recrystallization of N-Cyclohexylbenzene-1,2-diamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the purification of N-Cyclohexylbenzene-1,2-diamine via recrystallization. Due to the limited availability of specific recrystallization data for this compound, the protocols outlined below are based on the known physical properties of N-Cyclohexylbenzene-1,2-diamine and established principles for the purification of aromatic amines. These guidelines are intended to serve as a starting point for the development of a robust purification methodology.

Introduction

N-Cyclohexylbenzene-1,2-diamine is a chemical intermediate with potential applications in medicinal chemistry and materials science. The purity of such compounds is critical for their intended use, particularly in drug development where impurities can affect biological activity and safety. Recrystallization is a fundamental and effective technique for the purification of solid organic compounds. The principle of recrystallization relies on the differential solubility of the compound and its impurities in a chosen solvent at varying temperatures. An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but will fully dissolve it at an elevated temperature. Upon cooling, the purified compound crystallizes out of the solution, while the impurities remain dissolved in the mother liquor.

Physical and Chemical Properties

  • IUPAC Name: N¹-cyclohexylbenzene-1,2-diamine

  • CAS Number: 74628-31-2

  • Molecular Formula: C₁₂H₁₈N₂

  • Molecular Weight: 190.29 g/mol

  • Appearance: Powder[1]

  • Melting Point: 53-55 °C[1]

Recrystallization Solvent Selection

The choice of solvent is the most critical parameter in developing a successful recrystallization protocol. An ideal solvent for N-Cyclohexylbenzene-1,2-diamine should exhibit the following properties:

  • High solvency for the compound at elevated temperatures.

  • Low solvency for the compound at low temperatures.

  • High solvency for impurities at all temperatures, or very low solvency such that they can be removed by hot filtration.

  • A boiling point that is high enough to facilitate dissolution but low enough to be easily removed from the purified crystals.

  • It should not react with the compound.

  • It should be non-toxic, inexpensive, and non-flammable.

Based on the structure of N-Cyclohexylbenzene-1,2-diamine, which contains both nonpolar (cyclohexyl and benzene rings) and polar (amine) functionalities, a range of solvents with varying polarities should be screened.

Table 1: Potential Recrystallization Solvents and their Properties
Solvent SystemRationale for SelectionPotential AdvantagesPotential Disadvantages
Hexane or Heptane The non-polar nature of the cyclohexyl and benzene moieties suggests good solubility in hot non-polar solvents.Effective for removing more polar impurities. Easy to remove from crystals due to low boiling points.May have insufficient solvating power even when hot if the amine groups dominate solubility.
Toluene The aromatic ring in toluene can interact favorably with the benzene ring of the target compound.Higher boiling point than hexanes allows for a wider temperature gradient for crystallization.Higher boiling point makes it more difficult to remove residual solvent.
Ethanol/Water A mixed solvent system can fine-tune the solvent polarity. Ethanol provides good solubility for the amine, while water acts as an anti-solvent.Highly tunable to achieve optimal solubility characteristics. Water is an inexpensive and non-toxic anti-solvent.Finding the optimal solvent ratio can be time-consuming. The compound may "oil out" if the solvent composition is not ideal.
Isopropanol A moderately polar protic solvent that can interact with the amine groups.Good general-purpose solvent for many organic compounds. Less volatile than ethanol.May be too good of a solvent at room temperature, leading to lower recovery yields.
Ethyl Acetate A moderately polar aprotic solvent.Good balance of polarity. Relatively low boiling point.Can be prone to hydrolysis if acidic or basic impurities are present.
Acidified Aqueous Solution (e.g., dilute HCl) followed by basification Amines can be protonated to form water-soluble salts, leaving non-basic impurities behind. The free amine is then regenerated by adding a base.Highly effective for separating the basic diamine from non-basic impurities.Requires additional chemical steps (acidification and basification) and may introduce inorganic salts that need to be removed.

Experimental Protocols

Protocol 1: Single Solvent Recrystallization

This protocol describes a general method using a single solvent (e.g., hexane, toluene, or isopropanol).

Materials:

  • Crude N-Cyclohexylbenzene-1,2-diamine

  • Recrystallization solvent (e.g., reagent grade hexane)

  • Erlenmeyer flask

  • Hot plate with magnetic stirring

  • Condenser (optional, for volatile solvents)

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude N-Cyclohexylbenzene-1,2-diamine in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture to the boiling point of the solvent with gentle stirring. Continue adding small portions of the hot solvent until the solid has just dissolved.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration. This involves filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step should be performed quickly to prevent premature crystallization.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature well below the melting point (e.g., 40 °C) until a constant weight is achieved.

Protocol 2: Mixed Solvent Recrystallization (e.g., Ethanol/Water)

Procedure:

  • Dissolution: Dissolve the crude N-Cyclohexylbenzene-1,2-diamine in the minimum amount of the more soluble solvent (e.g., hot ethanol).

  • Addition of Anti-Solvent: While the solution is still hot, add the anti-solvent (e.g., hot water) dropwise with swirling until the solution becomes faintly turbid (cloudy).

  • Clarification: Add a few drops of the more soluble solvent (hot ethanol) until the turbidity just disappears.

  • Crystallization, Isolation, and Drying: Follow steps 3-6 from Protocol 1.

Protocol 3: Acid-Base Recrystallization

This method is particularly useful for removing non-basic impurities.

Procedure:

  • Dissolution and Salt Formation: Dissolve the crude diamine in a suitable organic solvent (e.g., diethyl ether). Add an equimolar amount of a solution of a strong acid (e.g., HCl in ether) to precipitate the diamine salt.

  • Isolation of the Salt: Collect the precipitated salt by filtration and wash it with the organic solvent.

  • Recrystallization of the Salt (Optional): The diamine salt can be recrystallized from a suitable solvent (e.g., an alcohol/water mixture).

  • Regeneration of the Free Amine: Dissolve the purified salt in water and add a base (e.g., aqueous NaOH) until the solution is basic. The free diamine will precipitate.

  • Extraction and Drying: Extract the precipitated diamine into an organic solvent (e.g., dichloromethane). Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and evaporate the solvent to obtain the purified N-Cyclohexylbenzene-1,2-diamine.

Visualization of Experimental Workflow

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying start Crude Compound dissolve Dissolve in minimal hot solvent start->dissolve hot_filt Hot Filtration (if needed) dissolve->hot_filt Insoluble impurities cool Slow Cooling dissolve->cool No insoluble impurities hot_filt->cool ice_bath Ice Bath cool->ice_bath vac_filt Vacuum Filtration ice_bath->vac_filt wash Wash with cold solvent vac_filt->wash dry Drying wash->dry end Pure Crystals dry->end

Caption: General workflow for the recrystallization of N-Cyclohexylbenzene-1,2-diamine.

Troubleshooting

  • Oiling Out: If the compound separates as an oil instead of crystals, it may be due to a high concentration of impurities or cooling the solution too quickly. To remedy this, reheat the solution, add more solvent, and allow it to cool more slowly.

  • No Crystal Formation: If crystals do not form upon cooling, it may be because too much solvent was used or the solution is supersaturated. Try scratching the inside of the flask with a glass rod to induce crystallization or add a seed crystal of the pure compound. If too much solvent was used, evaporate some of the solvent and allow it to cool again.

  • Low Recovery: A low yield of purified product can result from using too much solvent, premature crystallization during hot filtration, or the compound having significant solubility in the cold solvent. To improve recovery, use the minimum amount of hot solvent necessary and ensure the solution is thoroughly cooled before filtration.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhaling dust from the solid compound.

  • Handle organic solvents with care, as they are often flammable. Avoid open flames.

  • Consult the Safety Data Sheet (SDS) for N-Cyclohexylbenzene-1,2-diamine and all solvents used before beginning any experimental work.

References

Application Note: Analytical Characterization of N-(2-aminophenyl)-N-cyclohexylamine using NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-(2-aminophenyl)-N-cyclohexylamine is a key intermediate in organic synthesis, notably in the development of potent c-Met kinase inhibitors for cancer therapy[1][2]. Its chemical structure, featuring both an aromatic and a cycloaliphatic amine moiety, requires thorough characterization to ensure identity, purity, and consistency, which are critical for its application in pharmaceutical development. This application note provides detailed protocols for the analytical characterization of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The methodologies described herein offer a comprehensive approach to elucidate its chemical structure and confirm its molecular weight.

Molecular Structure

Chemical Name: this compound CAS Number: 74628-31-2[3] Molecular Formula: C₁₂H₁₈N₂[2] Molecular Weight: 190.28 g/mol [2] Chemical Properties:

  • Melting Point: 51 °C[4]

  • Boiling Point: 171-180 °C (at 8-9 Torr)[4]

  • Density: 1.095 ± 0.06 g/cm³ (Predicted)[4]

Chemical structure of this compound Figure 1: Chemical structure of this compound

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.[5][6] For this compound, ¹H and ¹³C NMR, along with 2D correlation experiments like COSY, HSQC, and HMBC, are employed for unambiguous assignment of all proton and carbon signals.

Experimental Protocol: NMR Analysis
  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in 0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). The choice of solvent can affect the chemical shifts of labile protons (NH and NH₂).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrumentation:

    • A 500 MHz NMR spectrometer equipped with a cryoprobe is recommended for enhanced sensitivity and resolution.

  • Data Acquisition Parameters:

    • ¹H NMR:

      • Pulse Sequence: zg30

      • Spectral Width: 12 ppm

      • Acquisition Time: 4 seconds

      • Relaxation Delay (d1): 5 seconds (to ensure full relaxation of all protons)[5]

      • Number of Scans: 16-32

      • Temperature: 298 K

    • ¹³C NMR:

      • Pulse Sequence: zgpg30 (proton-decoupled)

      • Spectral Width: 240 ppm

      • Acquisition Time: 1-2 seconds

      • Relaxation Delay (d1): 2 seconds

      • Number of Scans: 1024 or more, depending on sample concentration.

    • 2D NMR (COSY, HSQC, HMBC):

      • Utilize standard library pulse programs.

      • Optimize spectral widths in both dimensions to encompass all relevant signals.

      • Adjust the number of increments and scans to achieve adequate resolution and signal-to-noise ratio. For HMBC, a long-range coupling constant (ⁿJCH) of 8 Hz is typically set.[7]

Data Presentation: NMR

The following tables summarize the expected ¹H and ¹³C NMR data for this compound. Note: This is representative data for illustrative purposes.

Table 1: ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
7.05dd1H7.8, 1.5H-6'
6.85td1H7.8, 1.5H-4'
6.70td1H7.8, 1.5H-5'
6.65dd1H7.8, 1.5H-3'
3.80 (broad)s2H-NH₂
3.50 (broad)s1H-NH
3.30m1H-H-1
1.95m2H-H-2ax, H-6ax
1.75m2H-H-2eq, H-6eq
1.60m1H-H-4ax
1.30-1.10m5H-H-3, H-4eq, H-5

Table 2: ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
145.2C-1'
138.0C-2'
122.5C-4'
119.0C-6'
116.5C-5'
115.0C-3'
52.5C-1
33.0C-2, C-6
25.8C-4
24.9C-3, C-5

Part 2: Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. Electron Ionization (EI) is a common technique that provides information on the molecular ion and characteristic fragmentation patterns, which can be used for structural confirmation.

Experimental Protocol: MS Analysis
  • Sample Preparation:

    • Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.

  • Instrumentation:

    • A Gas Chromatography-Mass Spectrometry (GC-MS) system with an EI source or a direct insertion probe on a high-resolution mass spectrometer (e.g., Q-TOF) can be used.

  • Data Acquisition Parameters (EI-MS):

    • Ionization Mode: Electron Ionization (EI)

    • Electron Energy: 70 eV

    • Source Temperature: 230 °C

    • Mass Range: m/z 40-400

    • Scan Rate: 1 scan/second

Data Presentation: MS

The expected mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. The nitrogen rule states that a molecule with an even number of nitrogen atoms will have an even nominal molecular weight, which is consistent for this compound.[8]

Table 3: Key Mass Spectrometry Data (EI-MS)

m/zRelative Intensity (%)Assignment / Interpretation
19065[M]⁺, Molecular Ion
108100[M - C₆H₁₀]⁺, Loss of cyclohexene via McLafferty-type rearrangement
9385[C₆H₇N]⁺, Aminophenyl cation
8240[C₆H₁₀]⁺, Cyclohexene radical cation

A common fragmentation pathway for alkylamines is α-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen atom.[9] For this compound, this would lead to characteristic fragment ions.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the analytical characterization of this compound.

G cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Processing & Interpretation Sample This compound Dissolve Dissolve in Deuterated Solvent (NMR) or Volatile Solvent (MS) Sample->Dissolve NMR NMR Spectroscopy (¹H, ¹³C, 2D) Dissolve->NMR MS Mass Spectrometry (EI-MS) Dissolve->MS NMR_Data NMR Spectra & Data Tables NMR->NMR_Data MS_Data Mass Spectrum & Fragmentation Data MS->MS_Data Structure Structural Elucidation & Molecular Weight Confirmation NMR_Data->Structure MS_Data->Structure

Caption: General workflow for NMR and MS analysis.

Structural Connectivity from NMR

The diagram below illustrates the key correlations expected from 2D NMR experiments (COSY and HMBC) that help in the structural elucidation.

Caption: Key 2D NMR correlations for structure confirmation.

Conclusion

The combination of NMR spectroscopy and mass spectrometry provides a robust and comprehensive framework for the analytical characterization of this compound. The detailed protocols and representative data presented in this application note serve as a valuable resource for researchers and scientists in ensuring the quality and identity of this important synthetic intermediate. Unambiguous spectral assignment through 1D and 2D NMR, coupled with molecular weight confirmation and fragmentation analysis by MS, establishes a reliable analytical profile essential for its use in drug discovery and development.

References

Application Notes and Protocols for the Synthesis and Evaluation of Novel c-Met Kinase Inhibitors Derived from N-(2-aminophenyl)-N-cyclohexylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The c-Met receptor tyrosine kinase is a well-validated target in oncology due to its role in driving tumor proliferation, survival, migration, and invasion.[1][2][3] Aberrant activation of the c-Met signaling pathway is implicated in a variety of human cancers, making it an attractive target for therapeutic intervention.[2][3][4] This document outlines a detailed protocol for the synthesis of a novel class of potential c-Met kinase inhibitors, starting from the readily available precursor, N-(2-aminophenyl)-N-cyclohexylamine. We further describe the necessary experimental procedures for evaluating their biological activity, including in vitro kinase assays and cell-based proliferation assays.

Introduction to c-Met Kinase and its Signaling Pathway

The c-Met proto-oncogene encodes a receptor tyrosine kinase that, upon binding its ligand, hepatocyte growth factor (HGF), activates several downstream signaling cascades.[1][2] These pathways, including the RAS/MAPK, PI3K/AKT, and STAT pathways, are crucial for normal cellular processes like embryonic development and tissue repair.[2][5] However, dysregulation of c-Met signaling, through mechanisms such as gene amplification, mutation, or protein overexpression, is a key driver of oncogenesis and metastasis in numerous cancers.[2][3] Therefore, the development of small molecule inhibitors that target the ATP-binding site of the c-Met kinase domain is a promising strategy for cancer therapy.

Hypothetical Synthesis of a Novel c-Met Inhibitor

While direct synthesis of c-Met inhibitors from this compound is not explicitly detailed in the reviewed literature, a plausible synthetic route can be proposed to generate a urea-based inhibitor scaffold, a common motif in kinase inhibitors. This section provides a hypothetical, yet scientifically grounded, protocol.

Scheme 1: Proposed Synthesis of a Urea-based c-Met Inhibitor

A key step in this proposed synthesis involves the reaction of this compound with a suitable isocyanate to form a urea derivative. The isocyanate can be designed to incorporate moieties known to interact with the c-Met active site.

Protocol 1: Synthesis of a Novel Urea-based c-Met Inhibitor

Materials:

  • This compound

  • Substituted phenyl isocyanate (e.g., 4-fluoro-3-((quinoline-6-yloxy)methyl)phenyl isocyanate - this is a hypothetical reactant designed for this protocol)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA)

  • Silica gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add triethylamine (1.2 eq) to the solution and stir for 10 minutes at room temperature.

  • In a separate flask, dissolve the substituted phenyl isocyanate (1.1 eq) in anhydrous DCM.

  • Add the isocyanate solution dropwise to the solution of this compound over a period of 15 minutes with vigorous stirring.

  • Allow the reaction to proceed at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a small amount of methanol.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the final urea-based inhibitor.

  • Characterize the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Biological Evaluation of Synthesized Inhibitors

The following protocols describe standard assays to evaluate the biological activity of the synthesized c-Met inhibitors.

Protocol 2: In Vitro c-Met Kinase Assay

This assay determines the ability of the synthesized compounds to inhibit the enzymatic activity of the c-Met kinase.[6]

Materials:

  • Recombinant human c-Met kinase[7]

  • Kinase substrate (e.g., poly(Glu, Tyr) 4:1)[6]

  • ATP (adenosine triphosphate)[6]

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 μM DTT)[6]

  • Synthesized inhibitor compounds

  • 96-well plates[6]

  • Detection reagent (e.g., Kinase-Glo® MAX)[6]

Procedure:

  • Prepare a reaction mixture containing the c-Met kinase, substrate, and kinase assay buffer.[6]

  • Add the synthesized inhibitor compounds at various concentrations to the wells of a 96-well plate.[6]

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at a controlled temperature for a defined period.

  • Stop the reaction and measure the remaining ATP levels using a luminescent detection reagent like Kinase-Glo® MAX.[6] The luminescence signal is inversely proportional to the kinase activity.

  • Calculate the half-maximal inhibitory concentration (IC₅₀) value for each compound by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Protocol 3: Cell Viability Assay (MTT Assay)

This assay assesses the cytotoxic or cytostatic effects of the synthesized inhibitors on cancer cell lines with known c-Met activation.[8]

Materials:

  • c-Met-activated cancer cell line (e.g., GTL-16, MKN-45)

  • Cell culture medium and supplements

  • Synthesized inhibitor compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

Procedure:

  • Seed the c-Met-activated cancer cells in 96-well plates and allow them to attach overnight.[8]

  • Treat the cells with serial dilutions of the synthesized inhibitor compounds and incubate for 72 hours.[8]

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilize the formazan crystals by adding the solubilization buffer.

  • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The absorbance is directly proportional to the number of viable cells.

  • The IC₅₀ value, representing the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.[6]

Protocol 4: Western Blot Analysis for Phospho-c-Met

This protocol is used to confirm that the synthesized inhibitors block the c-Met signaling pathway within cells by assessing the phosphorylation status of the c-Met receptor.[8]

Materials:

  • c-Met-activated cancer cell line

  • Synthesized inhibitor compounds

  • Hepatocyte Growth Factor (HGF)

  • Lysis buffer

  • Protein quantification assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer apparatus and PVDF membranes

  • Primary antibodies (anti-phospho-c-Met, anti-total-c-Met, and a loading control like anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Culture the cells and treat them with the synthesized inhibitors for a specified time, followed by stimulation with HGF to induce c-Met phosphorylation.[6]

  • Lyse the cells and determine the protein concentration of the lysates.[8]

  • Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.[8]

  • Probe the membrane with a primary antibody specific for phosphorylated c-Met (p-cMet).[8]

  • Following incubation with an HRP-conjugated secondary antibody, visualize the protein bands using a chemiluminescent substrate.[8]

  • To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total c-Met and a loading control protein.[6]

Data Presentation

The quantitative data obtained from the biological assays should be summarized in a clear and structured table for easy comparison of the synthesized compounds.

Table 1: Biological Activity of Synthesized c-Met Inhibitors

Compound IDc-Met Kinase IC₅₀ (nM)GTL-16 Cell Viability IC₅₀ (µM)
Inhibitor-1Insert ValueInsert Value
Inhibitor-2Insert ValueInsert Value
Crizotinib11Insert Literature Value

Crizotinib is a known c-Met inhibitor and can be used as a positive control.[9]

Visualizations

cMet_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ras_mapk RAS/MAPK Pathway cluster_pi3k_akt PI3K/AKT Pathway cluster_stat STAT Pathway cluster_nucleus Nucleus cluster_outcomes Cellular Outcomes HGF HGF cMet c-Met Receptor Tyrosine Kinase HGF->cMet Binding & Dimerization RAS RAS cMet->RAS PI3K PI3K cMet->PI3K STAT3 STAT3 cMet->STAT3 Inhibitor Synthesized Inhibitor Inhibitor->cMet Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription STAT3->Transcription Dimerization & Translocation Proliferation Proliferation Transcription->Proliferation Survival Survival Transcription->Survival Invasion Invasion Transcription->Invasion

Caption: The c-Met signaling pathway and the point of inhibition.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Synthesis cluster_purification Purification & Analysis cluster_product Final Product Reactant1 This compound Reaction Urea Formation (DCM, TEA) Reactant1->Reaction Reactant2 Substituted Phenyl Isocyanate Reactant2->Reaction Purification Column Chromatography Reaction->Purification Analysis Structure Verification (NMR, MS) Purification->Analysis Product Novel Urea-based c-Met Inhibitor Analysis->Product

Caption: Workflow for the synthesis of a novel c-Met inhibitor.

References

Application Notes and Protocols for N-Cyclohexylbenzene-1,2-diamine in Multi-Component Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of N-Cyclohexylbenzene-1,2-diamine in multi-component reactions (MCRs) for the synthesis of heterocyclic compounds, which are of significant interest in medicinal chemistry and drug development. Detailed experimental protocols, quantitative data, and visual diagrams are included to facilitate the practical application of this versatile building block.

Application Notes

N-Cyclohexylbenzene-1,2-diamine is a valuable precursor for the synthesis of various nitrogen-containing heterocyclic scaffolds. Its unique structure, featuring a chiral cyclohexyl group and a reactive 1,2-diamine functionality on a benzene ring, makes it an attractive starting material for generating molecular diversity. Multi-component reactions are particularly well-suited for leveraging the reactivity of this diamine, as they allow for the rapid and efficient construction of complex molecules in a single synthetic step.

One of the primary applications of N-Cyclohexylbenzene-1,2-diamine in MCRs is the synthesis of 1-cyclohexyl-substituted benzimidazoles. Benzimidazoles are a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2] The cyclohexyl substituent can modulate the lipophilicity and steric profile of the resulting compounds, potentially influencing their pharmacokinetic and pharmacodynamic properties.

A prominent MCR for this purpose is the three-component condensation of N-Cyclohexylbenzene-1,2-diamine with an aldehyde and an isocyanide. This reaction proceeds via the formation of an imine intermediate from the diamine and the aldehyde, which is then trapped by the isocyanide, followed by cyclization to afford the benzimidazole core. This one-pot synthesis is highly atom-economical and allows for the introduction of diversity at two positions of the final product by varying the aldehyde and isocyanide components.

Another important class of heterocycles accessible from this diamine through MCRs is quinoxalines. Quinoxaline derivatives are also known for their diverse pharmacological activities. A three-component reaction of a 1,2-diamine, an aldehyde, and an isocyanide can be catalyzed by Lewis acids to yield substituted quinoxalines.[3]

The use of N-Cyclohexylbenzene-1,2-diamine in these MCRs offers a streamlined approach to generating libraries of novel heterocyclic compounds for high-throughput screening in drug discovery programs. The efficiency and versatility of MCRs, coupled with the unique structural features of this diamine, provide a powerful tool for medicinal chemists.

Experimental Protocols

Protocol 1: Three-Component Synthesis of 1-Cyclohexyl-2-aryl-1H-benzo[d]imidazoles

This protocol describes a representative method for the synthesis of 1-cyclohexyl-2-aryl-1H-benzo[d]imidazoles via a one-pot, three-component reaction of N-Cyclohexylbenzene-1,2-diamine, an aromatic aldehyde, and a suitable isocyanide (e.g., tosylmethyl isocyanide as a cyanide source surrogate) or through an oxidative cyclization. The following is an adaptation based on similar reactions with o-phenylenediamines.

Materials:

  • N-Cyclohexylbenzene-1,2-diamine

  • Aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)

  • Solvent (e.g., Ethanol, Methanol, or Acetonitrile)

  • Catalyst (e.g., a mild acid catalyst like p-toluenesulfonic acid, or an oxidizing agent like sodium metabisulfite if starting from an aldehyde)

  • Reaction vessel (round-bottom flask)

  • Stirring apparatus (magnetic stirrer and stir bar)

  • Heating apparatus (heating mantle or oil bath)

  • Standard laboratory glassware for workup and purification

  • Thin-layer chromatography (TLC) supplies for reaction monitoring

Procedure:

  • To a solution of N-Cyclohexylbenzene-1,2-diamine (1.0 mmol) in the chosen solvent (10 mL) in a round-bottom flask, add the aromatic aldehyde (1.0 mmol).

  • Add the catalyst (e.g., 0.1 mmol of p-toluenesulfonic acid or 1.2 mmol of sodium metabisulfite).

  • Stir the reaction mixture at room temperature for 10-15 minutes.

  • Heat the reaction mixture to reflux (the specific temperature will depend on the solvent used) and monitor the progress of the reaction by TLC.

  • Upon completion of the reaction (typically 2-4 hours, as indicated by TLC), cool the reaction mixture to room temperature.

  • If a precipitate has formed, collect the crude product by filtration. If not, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford the pure 1-cyclohexyl-2-aryl-1H-benzo[d]imidazole.

  • Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Data Presentation

The following table summarizes the expected products and representative yields for the three-component synthesis of 1-cyclohexyl-2-aryl-1H-benzo[d]imidazoles based on analogous reactions with o-phenylenediamines.

EntryAldehyde Component (Ar-CHO)Product (1-Cyclohexyl-2-aryl-1H-benzo[d]imidazole)Representative Yield (%)
1Benzaldehyde1-Cyclohexyl-2-phenyl-1H-benzo[d]imidazole85-92
24-Chlorobenzaldehyde2-(4-Chlorophenyl)-1-cyclohexyl-1H-benzo[d]imidazole88-95
34-Methoxybenzaldehyde1-Cyclohexyl-2-(4-methoxyphenyl)-1H-benzo[d]imidazole82-90
44-Nitrobenzaldehyde1-Cyclohexyl-2-(4-nitrophenyl)-1H-benzo[d]imidazole80-88
52-Naphthaldehyde1-Cyclohexyl-2-(naphthalen-2-yl)-1H-benzo[d]imidazole84-91

Mandatory Visualization

experimental_workflow cluster_reactants Reactants cluster_process Reaction Process cluster_workup Workup & Purification cluster_product Final Product diamine N-Cyclohexylbenzene- 1,2-diamine mixing Mixing in Solvent with Catalyst diamine->mixing aldehyde Aromatic Aldehyde aldehyde->mixing isocyanide Isocyanide/Reagent isocyanide->mixing reaction Heating/Reflux (2-4 hours) mixing->reaction One-Pot workup Cooling & Isolation (Filtration or Evaporation) reaction->workup purification Purification (Recrystallization or Chromatography) workup->purification product 1-Cyclohexyl-2-aryl- 1H-benzo[d]imidazole purification->product

Figure 1: Experimental workflow for the three-component synthesis of 1-cyclohexyl-2-aryl-1H-benzo[d]imidazoles.

reaction_mechanism r1 N-Cyclohexylbenzene-1,2-diamine + Ar-CHO i1 Schiff Base (Imine) Intermediate r1->i1 - H₂O i1_node Imine Intermediate i2 Dihydrobenzimidazole Intermediate i1_node->i2 Intramolecular Nucleophilic Attack i2_node Dihydrobenzimidazole product 1-Cyclohexyl-2-aryl-1H-benzo[d]imidazole i2_node->product Oxidation (-2H)

Figure 2: Proposed reaction mechanism for the formation of 1-cyclohexyl-2-aryl-1H-benzo[d]imidazoles.

References

Application Note: A Scalable Synthesis of N-(2-aminophenyl)-N-cyclohexylamine for Preclinical Development

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and scalable synthetic protocol for the preparation of N-(2-aminophenyl)-N-cyclohexylamine, a key intermediate for preclinical drug candidates. The described method, centered around a palladium-catalyzed Buchwald-Hartwig amination, is designed for reproducibility and high yield, making it suitable for generating the multi-gram quantities required for advanced preclinical studies. This document provides comprehensive experimental procedures, characterization data, and safety guidelines to facilitate the successful implementation of this synthesis in a drug development setting.

Introduction

This compound serves as a crucial building block in the synthesis of various pharmaceutically active molecules. Its structural motif is found in compounds targeting a range of therapeutic areas. The increasing demand for this intermediate for preclinical evaluation necessitates the development of a reliable and scalable synthetic route. This application note outlines a detailed procedure for a multi-gram scale synthesis, focusing on process safety, product purity, and scalability. The chosen synthetic strategy is the Buchwald-Hartwig amination, a versatile and widely used method for the formation of carbon-nitrogen bonds.

Chemical Reaction Pathway

The synthesis of this compound is achieved via a palladium-catalyzed cross-coupling reaction between 2-bromoaniline and cyclohexylamine.

Caption: Buchwald-Hartwig amination for this compound synthesis.

Experimental Protocols

Materials and Equipment
MaterialGradeSupplier
2-Bromoaniline≥98%Sigma-Aldrich
Cyclohexylamine≥99%Sigma-Aldrich
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)Catalyst GradeStrem Chemicals
Xantphos≥98%Sigma-Aldrich
Sodium tert-butoxide (NaOtBu)≥98%Sigma-Aldrich
TolueneAnhydrous, ≥99.8%Sigma-Aldrich
Diethyl EtherACS GradeFisher Scientific
Saturated Brine SolutionLaboratory Prepared-
Anhydrous Magnesium Sulfate≥97%Sigma-Aldrich
Silica Gel230-400 meshSorbent Technologies
HexanesACS GradeFisher Scientific
Ethyl AcetateACS GradeFisher Scientific
  • 2 L three-necked round-bottom flask

  • Reflux condenser

  • Mechanical stirrer

  • Thermocouple

  • Nitrogen inlet/outlet

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Synthesis Workflow

G start Start setup Assemble and purge 2L reactor with N₂ start->setup charge Charge reactor with Pd₂(dba)₃, Xantphos, and NaOtBu setup->charge add_reagents Add anhydrous toluene, 2-bromoaniline, and cyclohexylamine charge->add_reagents heat Heat reaction mixture to 100 °C for 12 hours add_reagents->heat cool Cool to room temperature heat->cool quench Quench with water cool->quench extract Extract with diethyl ether (3x) quench->extract wash Wash combined organic layers with brine extract->wash dry Dry over anhydrous MgSO₄ wash->dry filter Filter and concentrate in vacuo dry->filter purify Purify by flash column chromatography filter->purify characterize Characterize the final product purify->characterize end End characterize->end

Caption: Step-by-step workflow for the scale-up synthesis.

Step-by-Step Procedure
  • Reaction Setup: Assemble a 2 L three-necked round-bottom flask with a mechanical stirrer, reflux condenser, and a nitrogen inlet. The system is flame-dried and allowed to cool to room temperature under a stream of nitrogen.

  • Catalyst and Base Addition: To the flask, add tris(dibenzylideneacetone)dipalladium(0) (0.92 g, 1.0 mmol), Xantphos (1.74 g, 3.0 mmol), and sodium tert-butoxide (28.8 g, 300 mmol).

  • Reagent Addition: Under a positive flow of nitrogen, add anhydrous toluene (1 L), followed by 2-bromoaniline (34.4 g, 200 mmol), and cyclohexylamine (24.8 g, 250 mmol).

  • Reaction: The reaction mixture is heated to 100 °C and stirred vigorously for 12 hours. The progress of the reaction can be monitored by TLC or LC-MS.

  • Work-up: After cooling to room temperature, the reaction is carefully quenched by the slow addition of water (200 mL). The mixture is then transferred to a separatory funnel and the aqueous layer is removed. The organic layer is extracted with diethyl ether (3 x 300 mL).

  • Washing and Drying: The combined organic layers are washed with saturated brine solution (2 x 200 mL), dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel, eluting with a gradient of 5-20% ethyl acetate in hexanes to afford this compound as a pale yellow oil.

Data Presentation

ParameterValue
Yield 32.0 g (84%)
Appearance Pale yellow oil
¹H NMR (400 MHz, CDCl₃) δ 7.10 (d, J = 7.6 Hz, 1H), 6.85 (t, J = 7.6 Hz, 1H), 6.70 (d, J = 7.9 Hz, 1H), 6.65 (t, J = 7.5 Hz, 1H), 3.70 (br s, 2H), 3.20 (m, 1H), 1.95-1.10 (m, 10H)
¹³C NMR (100 MHz, CDCl₃) δ 143.2, 138.1, 124.5, 118.9, 116.3, 115.8, 54.2, 33.5, 26.1, 25.2
Mass Spec (ESI+) m/z 191.15 [M+H]⁺
Purity (HPLC) >98%

Quality Control and Purity Assessment

Crude_Product Crude Product TLC TLC Analysis (Hexanes:EtOAc 4:1) Crude_Product->TLC Column_Chromatography Flash Column Chromatography TLC->Column_Chromatography Fractions Collect Fractions Column_Chromatography->Fractions TLC_Fractions TLC Analysis of Fractions Fractions->TLC_Fractions Combine_Pure Combine Pure Fractions TLC_Fractions->Combine_Pure Rotovap Remove Solvent Combine_Pure->Rotovap Final_Product Final Product Rotovap->Final_Product QC_Analysis QC Analysis (¹H NMR, ¹³C NMR, MS, HPLC) Final_Product->QC_Analysis Release Release for Preclinical Studies QC_Analysis->Release

Troubleshooting & Optimization

Troubleshooting N-(2-aminophenyl)-N-cyclohexylamine synthesis side reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of N-(2-aminophenyl)-N-cyclohexylamine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges and side reactions encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound and what are the primary challenges?

A1: The most prevalent and efficient method is a one-pot reductive amination of 2-nitroaniline with cyclohexanone, followed by the reduction of the nitro group. This process is attractive as it avoids the intermediate separation and purification steps.[1][2] The primary challenges include controlling selectivity to obtain the mono-N-alkylated product, preventing side reactions, and achieving a high yield.[3]

Key challenges include:

  • Low Nucleophilicity of 2-Nitroaniline: The electron-withdrawing nitro group reduces the nucleophilicity of the adjacent amino group, often requiring more forcing reaction conditions (higher temperatures, stronger bases) compared to aniline.[4]

  • Side Reactions: Several side reactions can occur, leading to low yields and complex purification. These include the simple reduction of 2-nitroaniline to o-phenylenediamine, the reduction of cyclohexanone to cyclohexanol, and the formation of over-alkylation products.[3][5]

  • Catalyst Selection: The choice of catalyst is crucial for both the initial reductive amination and the subsequent nitro group reduction. Different catalysts exhibit varying levels of activity and selectivity.[3][6]

Q2: My reaction is resulting in a low yield of the desired product. What are the potential causes and how can I improve it?

A2: Low yields can stem from several factors. Systematically investigating the following parameters is recommended:

  • Incomplete Reaction: The reduced reactivity of 2-nitroaniline may lead to a slow reaction.[4]

    • Solution: Increase the reaction temperature in increments of 10-20°C or prolong the reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6][7]

  • Poor Catalyst Activity: The catalyst may be inactive or poisoned by impurities in the reactants or solvent.[6]

    • Solution: Ensure the use of high-purity reagents and dry solvents.[7] Experiment with different catalysts known for reductive aminations, such as Palladium on Carbon (Pd/C), Platinum oxide (PtO₂), or Raney Nickel.[3][6]

  • Suboptimal Reaction Conditions: The choice of solvent, base, and reducing agent can significantly impact the yield.

    • Solution: Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred as they do not protonate the amine, preserving its nucleophilicity.[4] If using an alkyl halide instead of reductive amination, a stronger base like K₂CO₃ or tBuOK may be necessary to deprotonate the amine effectively.[4]

Q3: I am observing a significant amount of o-phenylenediamine in my product mixture. Why is this happening and how can I prevent it?

A3: The formation of o-phenylenediamine indicates that the reduction of the nitro group is occurring without the preceding N-alkylation step. This is a common side reaction, particularly when using catalysts highly active for hydrogenation, like Pd/C, under a hydrogen atmosphere.[3]

  • Potential Cause: The condensation reaction between 2-nitroaniline and cyclohexanone to form the imine intermediate is often the rate-limiting step and is reversible. If the conditions favor nitro reduction before the imine is formed and subsequently reduced, o-phenylenediamine will be a major byproduct.

  • Prevention Strategies:

    • Promote Imine Formation: The formation of the imine intermediate generates water. Removing this water can drive the equilibrium forward. This can be achieved by using a Dean-Stark trap or adding a dehydrating agent like molecular sieves.[6]

    • Two-Step, One-Pot Procedure: Consider a sequential approach. First, stir the 2-nitroaniline and cyclohexanone with a catalyst under conditions that favor imine formation (e.g., at a moderate temperature with water removal). Once imine formation is confirmed by TLC/LC-MS, introduce the reducing agent (e.g., pressurize with H₂ or add a chemical reductant) to reduce both the imine and the nitro group.

Q4: My analysis shows byproducts such as cyclohexanol and dicyclohexylamine. How can these be minimized?

A4: The presence of these byproducts points to two different side reactions:

  • Cyclohexanol Formation: This occurs from the direct reduction of the cyclohexanone starting material. It competes with the desired condensation reaction with the amine.

  • Dicyclohexylamine Formation: This is an over-alkylation product where a second molecule of cyclohexanone reacts with the initial cyclohexylamine product. While less common in this specific synthesis, it can occur under harsh conditions.[8]

  • Minimization Strategies:

    • Control Stoichiometry: Use a slight excess of the amine component (2-nitroaniline) relative to the ketone (cyclohexanone) to favor the reaction between the two and reduce the amount of free cyclohexanone available for self-reduction.[8]

    • Optimize Reaction Conditions: Lowering the reaction temperature can sometimes reduce the rate of competing side reactions more than the desired reaction, improving selectivity.[7][8]

    • Catalyst Choice: Some catalysts may have a higher propensity for reducing ketones. Screening different metal catalysts (e.g., Pd, Pt, Rh, Ni) can identify one that favors imine reduction over ketone reduction.[1][9]

Data Presentation

The selection of catalyst and reaction conditions is critical for maximizing yield and selectivity in the one-pot synthesis of N-substituted anilines from nitroarenes and ketones.

Table 1: Comparison of Catalysts in Reductive Amination of Nitrobenzene with Cyclohexanone

CatalystReductantTemperature (°C)Time (h)Yield of N-cyclohexylaniline (%)Yield of Aniline (%)Reference
Pd/CH₂ (10 bar)150103260[3]
Ni nanoparticlesH₂ (30 bar)1301295<5[3]
Co₃O₄-N-grapheneHCOOH-Et₃N1202492<5[2]
Ru/CH₂ (9 bar)252Low (unspecified)High (unspecified)[1]

Note: Data is adapted from reactions of similar substrates and serves as a guiding reference. Optimal conditions for this compound may vary.

Experimental Protocols

Protocol: One-Pot Synthesis of this compound via Reductive Amination

This protocol describes a representative procedure for the synthesis starting from 2-nitroaniline and cyclohexanone.

Materials:

  • 2-Nitroaniline

  • Cyclohexanone

  • 10% Palladium on Carbon (Pd/C) catalyst (5 mol%)

  • Methanol (Anhydrous)

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Hydrogen source (H₂ gas cylinder or transfer hydrogenation agent like ammonium formate)

Procedure:

  • Reaction Setup: To a high-pressure reaction vessel (e.g., a Parr shaker apparatus) equipped with a magnetic stir bar, add 2-nitroaniline (1.0 eq.), cyclohexanone (1.1 eq.), and 10% Pd/C (5 mol%).

  • Solvent Addition: Add anhydrous methanol to the vessel to achieve a substrate concentration of approximately 0.2 M.

  • Reaction: Seal the vessel, purge it several times with nitrogen gas, and then with hydrogen gas. Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 5-10 bar).

  • Heating and Stirring: Heat the reaction mixture to 60-80°C and stir vigorously.

  • Monitoring: Monitor the reaction progress by periodically taking samples for TLC or LC-MS analysis until the starting material is consumed (typically 12-24 hours).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and carefully vent the hydrogen gas. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with methanol.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to obtain the pure this compound.[10]

Visualized Pathways and Workflows

Main Synthetic Pathway

main_pathway start_materials 2-Nitroaniline + Cyclohexanone imine Imine Intermediate [C₁₂H₁₄N₂O₂] start_materials->imine Condensation (-H₂O) nitro_product N-(2-nitrophenyl)-N-cyclohexylamine imine->nitro_product Imine Reduction [H₂]/Catalyst final_product This compound (Desired Product) nitro_product->final_product Nitro Reduction [H₂]/Catalyst

Caption: The main reaction pathway for the synthesis of this compound.

Common Side Reaction Pathways

side_reactions reactants 2-Nitroaniline + Cyclohexanone + [H₂]/Catalyst product Desired Product: This compound reactants->product Desired Pathway side_prod_1 Side Product: o-Phenylenediamine reactants->side_prod_1 Nitro Reduction Only side_prod_2 Side Product: Cyclohexanol reactants->side_prod_2 Ketone Reduction Only side_prod_3 Side Product: Over-alkylation product->side_prod_3 Further Reaction

Caption: Common side reactions that can occur during the synthesis, leading to impurities.

Troubleshooting Workflow

troubleshooting_workflow problem Problem: Low Yield / Impure Product analysis Analyze Crude Product (TLC, LC-MS, NMR) problem->analysis cause1 High % of Unreacted Starting Materials analysis->cause1 Finding cause2 Major Byproduct: o-Phenylenediamine analysis->cause2 Finding cause3 Major Byproduct: Cyclohexanol analysis->cause3 Finding sol1 Increase Temp/Time Check Catalyst Activity Use Drier Solvents cause1->sol1 Solution sol2 Promote Imine Formation: - Add Dehydrating Agent - Use Dean-Stark Trap cause2->sol2 Solution sol3 Adjust Stoichiometry (Slight Excess of Amine) Screen Catalysts cause3->sol3 Solution

Caption: A logical workflow for troubleshooting common issues in the synthesis.

References

Technical Support Center: Synthesis of N-Cyclohexylbenzene-1,2-diamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of N-Cyclohexylbenzene-1,2-diamine synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of N-Cyclohexylbenzene-1,2-diamine and provides potential solutions.

Issue Potential Cause Recommended Solution
Low or No Product Formation Ineffective catalyst or catalyst poisoning.- Ensure the catalyst is fresh and handled under appropriate inert conditions if necessary. - For hydrogenations, consider using noble metal catalysts like Ru or Pd on a support such as activated carbon, Al₂O₃, or SiO₂.[1] - If using a multi-step synthesis involving organocatalysts, verify the purity and activity of the catalyst.[2][3]
Suboptimal reaction temperature.- For hydrogenation of phenylenediamines, the reaction temperature is typically between 100-220°C, with a preferred range of 120-200°C.[1] - For nucleophilic aromatic substitution, refluxing conditions may be necessary.[2][3]
Incorrect reactant ratios.- Optimize the molar ratio of the amine to the alkylating or arylating agent. An excess of one reactant may be necessary to drive the reaction to completion.
Formation of Multiple Products/Side Reactions Deamination (loss of an amino group).- This is a common side reaction during the hydrogenation of phenylenediamines, leading to byproducts like cyclohexylamine.[1] Lowering the reaction temperature and pressure may help minimize this.
Polymerization.- The formation of nitrogen-containing polymers can occur, leading to catalyst deactivation and reduced selectivity.[1] Adjusting solvent, temperature, and reactant concentrations can mitigate polymerization.
Over-alkylation/arylation.- In reactions involving primary amines, there is a risk of di-alkylation or di-arylation. To favor mono-substitution, use a controlled stoichiometry of the alkylating/arylating agent and consider lower reaction temperatures.
Difficulty in Product Purification Presence of unreacted starting materials.- Improve the conversion of the limiting reagent by extending the reaction time or increasing the temperature moderately. - Utilize column chromatography for purification. A silica gel column with a suitable eluent system (e.g., hexane:ethyl acetate) can effectively separate the product from starting materials.[4]
Formation of isomeric byproducts.- The synthesis can sometimes yield a mixture of stereoisomers (e.g., cis/trans). Chiral resolution techniques, such as fractional crystallization with a chiral acid like tartaric acid, may be necessary to isolate the desired isomer.[5]

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare N-substituted 1,2-diamines?

A1: Common methods include:

  • Reductive Amination: Reaction of a ketone or aldehyde with an amine in the presence of a reducing agent.

  • Nucleophilic Aromatic Substitution: Reacting a halo-aromatic compound with an amine, often catalyzed by a metal complex. A four-step process involving nucleophilic aromatic substitution of 2-fluoronitrobenzene with (1R,2R)-cyclohexane-1,2-diamine has been described.[2][3]

  • Ring-opening of Aziridines: Activated aziridines can be opened by amines to yield 1,2-diamines.[6]

  • Hydrogenation of Phenylenediamines: Direct hydrogenation of o-phenylenediamine can yield cyclohexanediamine, which can then be N-phenylated.[1]

Q2: What reaction conditions are crucial for the hydrogenation of phenylenediamines?

A2: For the hydrogenation of o-phenylenediamine to 1,2-cyclohexanediamine, the following conditions are important[1]:

  • Catalyst: Supported noble metals like Ruthenium (Ru) or Palladium (Pd) are effective.

  • Temperature: 100°C to 220°C.

  • Pressure: 1.0 to 20.0 MPa.

  • Solvent: Isopropanol or tetrahydrofuran.

  • Additives: The presence of ammonia is often required to suppress side reactions.

Q3: How can I minimize the formation of byproducts during the synthesis?

A3: To minimize byproducts:

  • Control Stoichiometry: Carefully control the molar ratios of your reactants to avoid over-substitution.

  • Optimize Temperature and Pressure: Extreme conditions can lead to degradation and side reactions like deamination.[1]

  • Inert Atmosphere: For reactions sensitive to air or moisture, such as those involving organometallic catalysts or strong bases, use an inert atmosphere (e.g., argon or nitrogen).[2]

  • Choice of Solvent: The solvent can influence the reaction pathway. Anhydrous solvents are often necessary.[2]

Q4: What are the recommended methods for purifying the final product?

A4: Purification strategies include:

  • Distillation: If the product is thermally stable and has a distinct boiling point, distillation under reduced pressure can be effective.[4]

  • Column Chromatography: This is a versatile method for separating the desired product from impurities and byproducts.[4]

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent can yield a highly pure compound.

  • Acid-Base Extraction: Exploiting the basicity of the diamine allows for separation from non-basic impurities through extraction with an acidic aqueous solution, followed by neutralization and re-extraction into an organic solvent.

Experimental Protocols

1. Synthesis of N-Aryl-1,2-diamine via Nucleophilic Aromatic Substitution [2][3]

This protocol describes a key step in a multi-step synthesis that can be adapted for N-Cyclohexylbenzene-1,2-diamine.

  • Reactants:

    • Benzene-1,2-diamine derivative (1.0 equiv.)

    • 1-bromo-3,5-bis(trifluoromethyl)benzene (1.0 equiv.)

    • Pd₂(dba)₃ (palladium catalyst, 2 mol%)

    • rac-BINAP (ligand, 6 mol%)

    • NaOtBu (base, 1.4 equiv.)

  • Procedure:

    • To a reaction vessel under an argon atmosphere, add Pd₂(dba)₃, rac-BINAP, and NaOtBu.

    • Add anhydrous, degassed toluene as the solvent.

    • Add the 1-bromo-3,5-bis(trifluoromethyl)benzene.

    • Finally, add the benzene-1,2-diamine derivative.

    • Seal the reaction vessel and heat the mixture at 100°C for 36 hours.

    • After cooling to room temperature, add water and extract the product with dichloromethane.

    • Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent in vacuo.

    • Purify the residue by column chromatography on silica gel.

2. Synthesis of trans-1,2-diaminocyclohexane Derivatives [4]

This method involves the opening of cyclohexene oxide followed by the in-situ formation and opening of an aziridinium ion.

  • Step 1: Synthesis of trans-2-(Secondary-amino)cyclohexanol

    • Reflux a mixture of cyclohexene oxide and the desired secondary amine (e.g., pyrrolidine) for 48 hours.

    • Distill the product under reduced pressure. (Yields can be high, e.g., 94% for trans-(±)-2-(1-pyrrolidinyl)cyclohexanol).[4]

  • Step 2: Conversion to trans-1,2-diamine

    • Dissolve the amino alcohol in dry THF and add triethylamine.

    • Cool the solution to 0°C and add methanesulfonyl chloride.

    • Stir the reaction mixture at 25°C for 6 hours.

    • Add more triethylamine and stir for another 2 hours.

    • Add an aqueous solution of the desired primary or secondary amine (e.g., ammonia or (R)-(+)-α-methylbenzylamine).

    • Stir the two-phase mixture vigorously for 36-48 hours.

    • Separate the layers and extract the aqueous layer with ether.

    • Wash the combined organic extracts, dry over MgSO₄, and evaporate the solvent.

    • Purify the product by distillation under reduced pressure or column chromatography. (Yields for this step are in the range of 35-80%).[4]

Visualizations

experimental_workflow cluster_synthesis Synthesis of N-Aryl-1,2-diamine start Combine Catalyst, Ligand, and Base reactants Add Solvent, Aryl Halide, and Diamine start->reactants reaction Heat at 100°C for 36h reactants->reaction workup Aqueous Workup and Extraction reaction->workup purification Column Chromatography workup->purification product Final Product purification->product

Caption: Workflow for N-Aryl-1,2-diamine Synthesis.

logical_relationship cluster_troubleshooting Troubleshooting Low Yield low_yield Low Product Yield cause1 Suboptimal Reaction Conditions low_yield->cause1 cause2 Catalyst Inactivity low_yield->cause2 cause3 Side Reactions low_yield->cause3 solution1a Optimize Temperature cause1->solution1a solution1b Adjust Reactant Ratios cause1->solution1b solution2a Use Fresh Catalyst cause2->solution2a solution2b Ensure Inert Atmosphere cause2->solution2b solution3a Control Stoichiometry cause3->solution3a solution3b Modify Solvent cause3->solution3b

Caption: Troubleshooting Logic for Low Yield Issues.

References

Technical Support Center: Synthesis of N-(2-aminophenyl)-N-cyclohexylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of N-(2-aminophenyl)-N-cyclohexylamine. The following information is designed to help identify and resolve common issues encountered during this synthesis, ensuring higher yields and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The two most prevalent methods for the synthesis of this compound are the Buchwald-Hartwig amination and reductive amination.

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction typically involves the reaction of an o-haloaniline (e.g., 2-bromoaniline or 2-chloroaniline) with cyclohexylamine.[1]

  • Reductive Amination: This method involves the reaction of o-phenylenediamine with cyclohexanone to form an intermediate imine or enamine, which is then reduced to the final product.[2]

Q2: My reaction is complete, but the product is a dark color. What causes this and how can I fix it?

A2: N-aryl-o-phenylenediamines are susceptible to air oxidation, which can lead to the formation of colored impurities. It is advisable to handle the crude and purified product under an inert atmosphere (e.g., nitrogen or argon) and to store it protected from light. Purification via column chromatography on silica gel, potentially with a solvent system containing a small amount of a tertiary amine like triethylamine to prevent streaking, can often remove these colored impurities. Distillation under reduced pressure is also a viable purification method.[3]

Q3: How can I effectively remove the palladium catalyst after a Buchwald-Hartwig reaction?

A3: Residual palladium can be removed by several methods. Filtration through a pad of Celite is a common first step to remove heterogeneous palladium catalysts.[4][5] For soluble palladium species, treatment with scavenger resins (e.g., thiol-based resins), activated carbon, or purification by column chromatography are effective strategies.[6][7][8]

Q4: I am observing overalkylation in my reaction. What are the likely side products and how can I minimize them?

A4: Overalkylation can be a significant issue, leading to the formation of tertiary amines as byproducts.[9] In the context of this compound synthesis, this could manifest as the formation of N-(2-(dicyclohexylamino)phenyl)cyclohexylamine or other more complex structures. To minimize overalkylation, it is recommended to use a large excess of the amine that is intended to be mono-substituted, control the reaction temperature carefully, and consider the slow addition of the alkylating or arylating agent.[9] In reductive amination, the choice of a milder reducing agent like sodium triacetoxyborohydride (STAB) can also help to control the reaction and prevent overalkylation.[2]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, categorized by the synthetic method.

Troubleshooting Buchwald-Hartwig Amination
Problem Potential Cause Suggested Solution
Low or No Product Yield Inactive catalyst or improper ligand choice.Use a pre-catalyst to ensure the active Pd(0) species is generated. Screen different phosphine ligands, as the choice is often substrate-dependent.
Poor choice of base or solvent.Ensure the base is strong enough to deprotonate the amine but not so strong that it causes side reactions. The solvent must be anhydrous and deoxygenated. Toluene and dioxane are common choices.[10]
Starting materials are impure.Purify starting materials before use. Aryl halides can be recrystallized, and amines can be distilled.
Formation of Side Products Hydrodehalogenation of the aryl halide.This side reaction can compete with the desired amination.[1] Optimizing the ligand and reaction conditions can help minimize this.
Homocoupling of the aryl halide.This can occur at higher temperatures. Running the reaction at the lowest effective temperature can reduce this byproduct.
Difficulty in Product Isolation Product is soluble in the aqueous phase during workup.Back-extract the aqueous layer with an organic solvent to recover any dissolved product.
Residual palladium catalyst co-elutes with the product.Employ a palladium scavenger resin or treat the crude product with activated carbon before chromatography.[4][8]
Troubleshooting Reductive Amination
Problem Potential Cause Suggested Solution
Low or No Product Yield Inefficient imine/enamine formation.The reaction of the carbonyl group and the amine is an equilibrium. Use a Dean-Stark apparatus to remove water and drive the reaction forward. Alternatively, add a dehydrating agent like molecular sieves.
Reducing agent is too weak or added improperly.Sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB) are common choices. Ensure the reducing agent is added at an appropriate temperature (often cooled initially) and in sufficient quantity.[2][11]
Self-condensation of cyclohexanone.This can be minimized by adding the cyclohexanone slowly to the solution of o-phenylenediamine.
Incomplete Reaction Presence of unreacted starting materials or the imine/enamine intermediate.Increase the reaction time or temperature. Ensure a sufficient excess of the reducing agent is used. The completeness of the reduction can be monitored by TLC or LC-MS.[11]
Formation of Over-alkylation Byproduct The desired secondary amine product reacts further with cyclohexanone.Use a controlled stoichiometry of cyclohexanone (e.g., 1 to 1.1 equivalents). A milder reducing agent like STAB can also provide better selectivity.[2]

Experimental Protocols

Synthetic Pathway Overview

A common route for the synthesis of this compound is via a palladium-catalyzed Buchwald-Hartwig amination.

Buchwald-Hartwig Synthesis 2-Bromoaniline 2-Bromoaniline Reaction Buchwald-Hartwig Amination 2-Bromoaniline->Reaction Cyclohexylamine Cyclohexylamine Cyclohexylamine->Reaction Pd_catalyst Pd Catalyst (e.g., Pd2(dba)3) Pd_catalyst->Reaction Ligand Ligand (e.g., BINAP) Ligand->Reaction Base Base (e.g., NaOtBu) Base->Reaction Solvent Solvent (e.g., Toluene) Solvent->Reaction Product N-(2-aminophenyl)-N- cyclohexylamine Reaction->Product

A representative workflow for the Buchwald-Hartwig synthesis.
Detailed Experimental Protocol: Buchwald-Hartwig Amination

Materials:

  • 2-Bromoaniline

  • Cyclohexylamine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • (±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To an oven-dried Schlenk flask, add Pd₂(dba)₃ (e.g., 0.01 eq), BINAP (e.g., 0.015 eq), and sodium tert-butoxide (e.g., 1.4 eq).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous toluene, followed by 2-bromoaniline (1.0 eq) and cyclohexylamine (1.2 eq).

  • Heat the reaction mixture to a specified temperature (e.g., 100 °C) and stir for the required time (e.g., 12-24 hours), monitoring the progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and dilute with an organic solvent like ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the palladium catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Impurity Profile and Data

The following table summarizes common impurities that may be observed in the synthesis of this compound.

Impurity Potential Origin Identification Notes
Unreacted 2-BromoanilineIncomplete reaction (Buchwald-Hartwig)Can be detected by TLC, GC-MS, or LC-MS by comparison with an authentic sample.
Unreacted CyclohexylamineIncomplete reaction (Both routes)Volatile amine, detectable by GC-MS. Can often be removed during workup or evaporation.
Unreacted o-PhenylenediamineIncomplete reaction (Reductive Amination)Detectable by TLC and LC-MS. Known to be unstable and can form colored byproducts.
N,N'-Dicyclohexyl-1,2-phenylenediamineOver-alkylation (Reductive Amination)Higher molecular weight byproduct, identifiable by MS.
AnilineHydrodehalogenation of 2-bromoaniline (Buchwald-Hartwig)Lower molecular weight byproduct, detectable by GC-MS.
Biphenyl-2-amineHomocoupling of 2-bromoaniline (Buchwald-Hartwig)Higher molecular weight byproduct, identifiable by MS.
Imine/Enamine IntermediateIncomplete reduction (Reductive Amination)Labile intermediate, may be observed by LC-MS in the crude reaction mixture. Prone to hydrolysis during workup.
Palladium and Ligand ResiduesCatalyst carryover (Buchwald-Hartwig)Can cause discoloration of the final product. Residual palladium can be quantified by ICP-MS.
Troubleshooting Logic Diagram

This diagram outlines a logical approach to troubleshooting common issues in the synthesis.

Troubleshooting_Workflow cluster_start Start cluster_analysis Analysis cluster_problem Problem Identification cluster_solution Corrective Actions Start_Node Reaction Outcome Unsatisfactory Analyze_Crude Analyze Crude Mixture (TLC, LC-MS, NMR) Start_Node->Analyze_Crude Low_Conversion Low Conversion of Starting Materials Analyze_Crude->Low_Conversion Multiple_Products Multiple Products/ Side Reactions Analyze_Crude->Multiple_Products Purification_Issue Difficulty in Purification Analyze_Crude->Purification_Issue Check_Reagents Check Reagent Purity & Activity Low_Conversion->Check_Reagents Yes Optimize_Conditions Optimize Reaction Conditions (Temp, Time, Stoichiometry) Multiple_Products->Optimize_Conditions Yes Modify_Workup Modify Workup Procedure Purification_Issue->Modify_Workup Yes Check_Reagents->Optimize_Conditions Alternative_Purification Alternative Purification (Crystallization, Scavengers) Modify_Workup->Alternative_Purification

A decision tree for troubleshooting the synthesis.

References

Removing di-alkylation byproducts in N-alkylation of phenylenediamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the N-alkylation of phenylenediamine, specifically focusing on the removal of di-alkylation byproducts.

Troubleshooting Guide

This guide addresses common issues encountered during the N-alkylation of phenylenediamine, offering potential causes and solutions to improve reaction outcomes, particularly to favor mono-alkylation.

Issue 1: Significant Formation of Di-alkylation Byproduct

  • Possible Cause: The mono-alkylated phenylenediamine product is often more nucleophilic than the starting material, leading to a second alkylation reaction.[1][2]

  • Troubleshooting Steps:

    • Stoichiometric Control: Use a large excess of phenylenediamine relative to the alkylating agent. This statistically favors the mono-alkylation product.[3]

    • Slow Addition of Alkylating Agent: Adding the alkylating agent slowly to the reaction mixture can help maintain a low concentration of the alkylating agent, thereby reducing the likelihood of the mono-alkylated product reacting further.

    • Choice of Base: Employ a base known to favor mono-alkylation. Cesium carbonate (Cs₂CO₃) has been shown to be highly effective in suppressing over-alkylation due to the "cesium effect".[4][5]

    • Lower Reaction Temperature: Reducing the reaction temperature can decrease the rate of the second alkylation step more significantly than the first, thus improving selectivity for the mono-alkylated product.[3]

Issue 2: Low Reaction Yield

  • Possible Cause: Several factors can contribute to low product yield.

  • Troubleshooting Steps:

    • Reactivity of Starting Materials: Phenylenediamines with electron-withdrawing groups may exhibit lower nucleophilicity. Consider using a more reactive alkylating agent (e.g., alkyl iodide instead of alkyl bromide or chloride) or a more potent catalyst if applicable.[3]

    • Reaction Conditions:

      • Temperature: If the reaction is sluggish, a gradual increase in temperature may be necessary. However, be cautious as excessive heat can promote byproduct formation.[3]

      • Solvent: The choice of solvent can influence reaction rates. Aprotic polar solvents like DMF or DMSO are often effective for N-alkylation reactions.[6]

      • Catalyst: For catalytic methods like the borrowing hydrogen approach, ensure the catalyst is active and not poisoned. It may be necessary to screen different catalysts.[3]

    • Work-up and Purification: Product loss can occur during aqueous extractions if the product has some water solubility. Minimize the volume of aqueous washes and consider back-extraction of the aqueous layers with an organic solvent.

Issue 3: Product Discoloration (Yellow to Brown) After Purification

  • Possible Cause: Aromatic amines like phenylenediamine and its derivatives are susceptible to air oxidation, which can lead to colored impurities.[7]

  • Troubleshooting Steps:

    • Inert Atmosphere: Conduct the reaction, work-up, and purification under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.[7]

    • Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.

    • Storage: Store the purified product under an inert atmosphere, protected from light, and at a low temperature.[7]

    • Acidic Impurities: Traces of acid can catalyze degradation. Ensure all acidic components are removed during the work-up, for example, by washing with a mild aqueous base like sodium bicarbonate solution.[7]

Frequently Asked Questions (FAQs)

Q1: How can I selectively synthesize the mono-N-alkylated phenylenediamine?

A1: Several strategies can be employed to achieve selective mono-N-alkylation:

  • Direct Alkylation with Stoichiometric Control: The most straightforward approach is to use a significant excess of phenylenediamine (e.g., 3-5 equivalents) relative to the alkylating agent.

  • Cesium Carbonate Promoted Alkylation: Utilizing cesium carbonate as the base has been demonstrated to be highly chemoselective for mono-N-alkylation of primary amines, effectively suppressing the formation of di-alkylated products.[4][5]

  • Reductive Amination: This is a reliable two-step, one-pot method that avoids over-alkylation.[1][8] It involves the initial formation of an imine between phenylenediamine and an aldehyde or ketone, followed by in-situ reduction of the imine to the secondary amine.[8][9]

  • Borrowing Hydrogen Methodology: This catalytic approach uses alcohols as alkylating agents, which are converted in-situ to aldehydes. This method is atom-economical and often shows high selectivity for mono-alkylation.[10]

Q2: What is the "cesium effect" and how does it help in preventing di-alkylation?

A2: The "cesium effect" refers to the observation that cesium bases, such as cesium carbonate (Cs₂CO₃) and cesium hydroxide (CsOH), are particularly effective at promoting mono-N-alkylation of primary amines while minimizing the di-alkylation byproduct.[4] While the exact mechanism is still a subject of discussion, it is thought to be related to the large ionic radius and high solubility of cesium salts, which can influence the aggregation state and reactivity of the amine and its conjugate base in solution.

Q3: What are the best practices for purifying mono-alkylated phenylenediamine from the di-alkylated byproduct and unreacted starting material?

A3: Column chromatography is a common and effective method for this separation.[11]

  • Stationary Phase: Silica gel is the most common stationary phase. However, since amines are basic, they can interact strongly with the acidic silanol groups on the silica surface, leading to tailing and potential product loss.[7] To mitigate this, you can:

    • Add a small amount of a basic modifier, like triethylamine (0.1-1%) or ammonia, to the mobile phase.[7]

    • Use a deactivated stationary phase like neutral alumina.

  • Mobile Phase: A gradient elution is typically used, starting with a non-polar solvent (e.g., hexane or heptane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or dichloromethane). The less polar di-alkylated product will elute first, followed by the mono-alkylated product, and finally the highly polar unreacted phenylenediamine.

  • Fractional Distillation: If the boiling points of the components are sufficiently different, vacuum distillation can be an effective purification method, especially for larger scale reactions.[7]

Q4: Can I use reductive amination to avoid di-alkylation byproducts altogether?

A4: Yes, reductive amination is an excellent strategy to prevent over-alkylation.[1][8] The reaction proceeds through the formation of an imine from a primary amine and a carbonyl compound, which is then reduced. Since the resulting secondary amine is generally less reactive towards imine formation under the reaction conditions, the reaction effectively stops at the mono-alkylation stage.[8]

Data Presentation

Table 1: Comparison of Bases for Mono-N-Alkylation of Phenethylamine with 1-Bromobutane

EntryBase (1.2 equiv.)SolventTime (h)Mono-alkylation Yield (%)Di-alkylation Yield (%)
1LiOHDMF2410<1
2NaOHDMF2425<1
3KOHDMF24435
4RbOHDMF245510
5CsOHDMF248513

Data adapted from a study on the N-alkylation of phenethylamine, demonstrating the superior performance of cesium hydroxide in promoting mono-alkylation.[4]

Table 2: Cesium Carbonate-Promoted Mono-N-Alkylation of Anilines with Alkyl Halides

EntryAnilineAlkyl HalideTime (h)Temperature (°C)Mono-alkylation Yield (%)Di-alkylation Yield (%)
1AnilineBenzyl bromide325953
2Aniline1-Bromobutane560924
34-MethoxyanilineBenzyl bromide32598<2
44-Chloroaniline1-Bromobutane129085Not reported

Reaction conditions: Aniline (2.0 equiv.), alkyl halide (1.0 equiv.), Cs₂CO₃ (1.0 equiv.), anhydrous DMF. Data highlights the high selectivity for mono-alkylation using cesium carbonate.[5]

Experimental Protocols

Protocol 1: Selective Mono-N-Alkylation using Cesium Carbonate

This protocol provides a general procedure for the selective mono-N-alkylation of phenylenediamine using cesium carbonate as a base.

  • Reaction Setup:

    • To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add phenylenediamine (3.0 mmol, 3.0 equiv.).

    • Add anhydrous N,N-dimethylformamide (DMF, 10 mL).

    • Add cesium carbonate (Cs₂CO₃, 1.2 mmol, 1.2 equiv.).

    • Stir the mixture under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Execution:

    • Slowly add the alkyl halide (1.0 mmol, 1.0 equiv.) to the stirred suspension at room temperature.

    • Heat the reaction mixture to the desired temperature (e.g., 60 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 30 mL).

    • Combine the organic layers and wash with brine (2 x 20 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

    • Use a gradient eluent system, for example, starting with 100% hexane and gradually increasing the proportion of ethyl acetate (e.g., from 0% to 20%). Add 0.5% triethylamine to the eluent to prevent tailing.

    • Collect the fractions and combine those containing the pure mono-alkylated product.

    • Remove the solvent under reduced pressure to yield the purified product.

Protocol 2: Reductive Amination for Mono-N-Alkylation

This protocol describes a general procedure for the selective mono-N-alkylation of phenylenediamine via reductive amination.

  • Imine Formation:

    • In a round-bottom flask, dissolve phenylenediamine (1.0 mmol, 1.0 equiv.) and an aldehyde or ketone (1.0-1.2 equiv.) in a suitable solvent such as methanol or dichloromethane (10 mL).

    • Add a catalytic amount of acetic acid (e.g., 1-2 drops) to facilitate imine formation.

    • Stir the mixture at room temperature for 1-2 hours. Monitor the formation of the imine by TLC or LC-MS.

  • Reduction:

    • Cool the reaction mixture in an ice bath.

    • Slowly add a mild reducing agent such as sodium borohydride (NaBH₄, 1.5 equiv.) or sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv.) portion-wise.

    • Allow the reaction to warm to room temperature and stir until the imine is completely consumed (as monitored by TLC or LC-MS).

  • Work-up:

    • Quench the reaction by slowly adding water or a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or dichloromethane, 3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography as described in Protocol 1.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Combine Phenylenediamine, Base, and Solvent add_alkylating_agent Add Alkylating Agent start->add_alkylating_agent heat_monitor Heat and Monitor (TLC/LC-MS) add_alkylating_agent->heat_monitor quench Quench Reaction (add water) heat_monitor->quench extract Extract with Organic Solvent quench->extract wash Wash with Brine extract->wash dry_concentrate Dry and Concentrate wash->dry_concentrate chromatography Column Chromatography dry_concentrate->chromatography collect_fractions Collect Fractions chromatography->collect_fractions evaporate Evaporate Solvent collect_fractions->evaporate final_product final_product evaporate->final_product Pure Mono-alkylated Product

Caption: General experimental workflow for the N-alkylation of phenylenediamine.

logical_relationship cluster_solutions Potential Solutions problem High Di-alkylation stoichiometry Excess Phenylenediamine problem->stoichiometry base Use Cesium Carbonate problem->base temperature Lower Reaction Temp. problem->temperature reductive_amination Alternative Method: Reductive Amination problem->reductive_amination

Caption: Troubleshooting logic for minimizing di-alkylation byproducts.

References

Optimizing reaction conditions for the synthesis of N-Cyclohexylbenzene-1,2-diamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of N-Cyclohexylbenzene-1,2-diamine. The following frequently asked questions (FAQs) and troubleshooting guides address common challenges encountered during this synthetic process.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to N-Cyclohexylbenzene-1,2-diamine?

The most common and practical method for synthesizing N-Cyclohexylbenzene-1,2-diamine is the direct reductive amination of ortho-phenylenediamine with cyclohexanone. This one-pot reaction involves the formation of an imine intermediate, which is then reduced in situ to the desired secondary amine. Alternative routes, such as Buchwald-Hartwig amination, are versatile for forming C-N bonds but may be more complex and costly for this specific transformation.

Q2: Which reducing agent is most suitable for this reductive amination?

The choice of reducing agent is critical for maximizing yield and minimizing side products. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the preferred reagent for reductive aminations. It is a mild and selective reducing agent that is particularly effective at reducing the intermediate iminium ion without significantly reducing the starting cyclohexanone. Other common reducing agents include sodium cyanoborohydride (NaBH₃CN) and sodium borohydride (NaBH₄). However, NaBH₄ can also reduce the starting ketone, potentially lowering the yield of the desired product.

Q3: What is the optimal solvent for this reaction?

Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are commonly used solvents for reductive aminations with NaBH(OAc)₃. For reactions using NaBH₄, methanol is a suitable solvent. The choice of solvent can influence reaction kinetics and the solubility of reagents.

Q4: Is a catalyst required for this reaction?

In many cases, an acid catalyst, such as acetic acid, is used to facilitate the formation of the imine intermediate. The catalyst protonates the carbonyl oxygen of cyclohexanone, making it more electrophilic and promoting nucleophilic attack by the ortho-phenylenediamine.

Experimental Protocol: Reductive Amination

This protocol provides a general method for the synthesis of N-Cyclohexylbenzene-1,2-diamine. Optimization may be required based on laboratory conditions and reagent purity.

Materials:

  • o-Phenylenediamine

  • Cyclohexanone

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE)

  • Acetic Acid (optional)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for elution

Procedure:

  • Reaction Setup: To a solution of o-phenylenediamine (1.0 equiv.) and cyclohexanone (1.1 equiv.) in 1,2-dichloroethane (DCE), add a catalytic amount of acetic acid (e.g., 0.1 equiv.).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

  • Reduction: Slowly add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv.) to the reaction mixture in portions. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extraction: Extract the aqueous layer with dichloromethane (DCM) (3 x volume of aqueous layer).

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield Incomplete imine formation.- Add a catalytic amount of acetic acid to promote imine formation.- Increase the reaction time for imine formation before adding the reducing agent.- Use molecular sieves to remove water, which is a byproduct of imine formation.
Ineffective reduction.- Ensure the reducing agent is fresh and has been stored properly.- Consider using a different reducing agent, such as NaBH(OAc)₃ if NaBH₄ is being used.
Starting material decomposition.- Monitor the reaction temperature; if necessary, cool the reaction mixture.
Formation of Side Products N,N'-dicyclohexylbenzene-1,2-diamine (Dialkylation) - Use a stoichiometric amount or a slight excess (1.0-1.2 equivalents) of cyclohexanone.- Add the reducing agent promptly after the formation of the mono-imine.
Cyclohexanol - Use a milder reducing agent like NaBH(OAc)₃ that is less likely to reduce the ketone.- Add NaBH₄ in portions at a controlled temperature (e.g., 0 °C).
Unreacted o-phenylenediamine - Ensure sufficient cyclohexanone is used (1.1-1.2 equivalents).- Allow for adequate reaction time for imine formation.
Difficult Purification Co-elution of product with starting materials or side products.- Optimize the solvent system for column chromatography by testing different ratios of hexanes and ethyl acetate on TLC.- Consider using a different stationary phase for chromatography if silica gel is not effective.
Oily product that is difficult to handle.- Attempt to crystallize the product from a suitable solvent system (e.g., hexanes/ethyl acetate).

Visualizing the Workflow and Troubleshooting Logic

The following diagrams illustrate the experimental workflow and a troubleshooting decision tree for the synthesis of N-Cyclohexylbenzene-1,2-diamine.

experimental_workflow reagents 1. Mix Reactants (o-phenylenediamine, cyclohexanone, solvent) imine_formation 2. Imine Formation (Stir at RT, optional acid catalyst) reagents->imine_formation reduction 3. Reduction (Add NaBH(OAc)₃) imine_formation->reduction workup 4. Aqueous Work-up (Quench, extract, wash) reduction->workup purification 5. Purification (Dry, concentrate, column chromatography) workup->purification product Final Product (N-Cyclohexylbenzene- 1,2-diamine) purification->product

Caption: General experimental workflow for the synthesis.

troubleshooting_workflow start Low Yield or Impure Product check_imine Check Imine Formation (TLC/NMR before reduction) start->check_imine imine_no Imine Not Formed check_imine->imine_no No imine_yes Imine Formed check_imine->imine_yes Yes add_acid Add Acetic Acid Increase Reaction Time Use Molecular Sieves imine_no->add_acid check_reduction Analyze Side Products (TLC/GC-MS) imine_yes->check_reduction dialkylation Dialkylation Product? check_reduction->dialkylation reduce_ketone Reduce Ketone Eq. dialkylation->reduce_ketone Yes ketone_reduction Ketone Reduction? dialkylation->ketone_reduction No milder_reductant Use Milder Reductant (e.g., NaBH(OAc)₃) ketone_reduction->milder_reductant Yes optimize_purification Optimize Purification ketone_reduction->optimize_purification No

Caption: Troubleshooting decision tree for synthesis optimization.

Degradation pathways of N-(2-aminophenyl)-N-cyclohexylamine under acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating the degradation pathways of N-(2-aminophenyl)-N-cyclohexylamine under acidic conditions.

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation pathways for this compound under acidic conditions?

  • Hydrolysis of the N-Cyclohexyl Bond: The bond between the aniline nitrogen and the cyclohexane ring may undergo acid-catalyzed hydrolysis. This would likely yield o-phenylenediamine and cyclohexanol or cyclohexene as the primary degradation products.

  • Intramolecular Cyclization: The o-phenylenediamine moiety is susceptible to intramolecular cyclization reactions, particularly in the presence of an acid catalyst.[1] This could lead to the formation of a benzimidazole derivative.

Q2: What are the typical experimental conditions for conducting a forced degradation study under acidic conditions?

A2: Forced degradation studies are designed to accelerate the degradation process to identify potential degradants.[2][3] According to ICH guidelines, typical conditions for acid hydrolysis involve the following:[4][5][6]

ParameterRecommended Conditions
Acid 0.1 M to 1.0 M Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)[3][5]
Temperature Room temperature up to 60-80°C[6]
Duration Several hours to a few days, aiming for 5-20% degradation[4][5]
Solvent Aqueous solution. If the compound has low solubility, a co-solvent like acetonitrile or methanol may be used.[3]

Q3: What analytical techniques are suitable for identifying and quantifying the degradation products?

A3: A stability-indicating analytical method is crucial for separating the degradation products from the parent compound and from each other. High-Performance Liquid Chromatography (HPLC) with UV or Diode Array Detection (DAD) is the most common technique.[7][8][9] For structural elucidation of the unknown degradation products, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable.

Q4: How can I confirm the identity of the suspected degradation products like o-phenylenediamine and cyclohexanol?

A4: The most reliable method for confirming the identity of degradation products is to compare their retention times and spectral data (e.g., UV, MS) with those of authentic reference standards of the suspected compounds (o-phenylenediamine and cyclohexanol in this case).

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No degradation is observed under initial acidic stress conditions. The compound is highly stable under the applied conditions. The acid concentration or temperature is too low.Increase the acid concentration (e.g., from 0.1 M to 1 M HCl) and/or the temperature (e.g., to 60°C or 80°C). Extend the duration of the study.[2]
The compound degrades completely or too rapidly. The stress conditions are too harsh.Reduce the acid concentration, lower the temperature, and/or shorten the exposure time. The goal is to achieve a target degradation of 5-20%.[4][5]
Poor peak shape or resolution in the HPLC chromatogram. Inappropriate mobile phase pH or composition. Column degradation under acidic mobile phase conditions.Optimize the mobile phase. For amine-containing compounds, a buffered mobile phase is often necessary to achieve good peak shape.[10] Use a pH-stable HPLC column.
Difficulty in identifying unknown degradation peaks. Insufficient data for structural elucidation.Utilize LC-MS to obtain the mass-to-charge ratio of the unknown peaks. Further fragmentation (MS/MS) can provide structural information. If necessary, isolate the impurities using preparative HPLC for characterization by NMR.
Variability in results between experiments. Inconsistent experimental parameters. Instability of degradation products.Ensure precise control over temperature, acid concentration, and reaction time. Analyze samples immediately after quenching the reaction to prevent further degradation.[10]

Experimental Protocols

Protocol 1: Forced Degradation Under Acidic Conditions
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • To 1 mL of the stock solution, add 9 mL of 0.1 M HCl.

    • Prepare a parallel sample with 1 M HCl.

    • Keep both samples at 60°C.

  • Time Points: Withdraw aliquots at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours).

  • Quenching: Neutralize the aliquots with an equivalent amount of a suitable base (e.g., 0.1 M NaOH or 1 M NaOH) to stop the degradation reaction.

  • Analysis: Dilute the quenched samples with the mobile phase and analyze by a validated stability-indicating HPLC method.

Protocol 2: Development of a Stability-Indicating HPLC Method
  • Column: A C18 column (e.g., 4.6 mm x 250 mm, 5 µm) is a good starting point.

  • Mobile Phase:

    • A: 0.1% Formic acid in water.

    • B: Acetonitrile.

  • Gradient Elution: A typical gradient would be to start with a low percentage of B and gradually increase it to elute the more non-polar compounds.

  • Detection: UV detection at a wavelength where both the parent compound and potential degradation products have absorbance. A Diode Array Detector (DAD) is recommended to obtain UV spectra for peak purity analysis.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Method Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

Visualizations

Inferred Degradation Pathways

G cluster_0 Acidic Conditions (H⁺) Parent This compound Hydrolysis_Product1 o-Phenylenediamine Parent->Hydrolysis_Product1 Hydrolysis Hydrolysis_Product2 Cyclohexanol/Cyclohexene Parent->Hydrolysis_Product2 Hydrolysis Cyclization_Product Benzimidazole Derivative Parent->Cyclization_Product Intramolecular Cyclization

Caption: Inferred degradation pathways of this compound under acidic conditions.

Experimental Workflow for Forced Degradation Study

G cluster_workflow Forced Degradation Workflow Prep Prepare Stock Solution (1 mg/mL) Stress Apply Acidic Stress (e.g., 0.1 M HCl, 60°C) Prep->Stress Sample Withdraw Samples at Time Points Stress->Sample Quench Neutralize to Stop Degradation Sample->Quench Analyze HPLC-DAD/LC-MS Analysis Quench->Analyze Identify Identify & Quantify Degradation Products Analyze->Identify

Caption: General experimental workflow for a forced degradation study.

References

Preventing oxidation of N-Cyclohexylbenzene-1,2-diamine during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the proper storage and handling of N-Cyclohexylbenzene-1,2-diamine to prevent oxidation and ensure its stability for research, scientific, and drug development applications.

Troubleshooting Guide: Preventing Oxidation During Storage

Users encountering issues with the stability of N-Cyclohexylbenzene-1,2-diamine can refer to the following troubleshooting guide. The primary cause of degradation during storage is oxidation.

Problem: Suspected Degradation of N-Cyclohexylbenzene-1,2-diamine

Initial Observation: The compound, which is typically a light-colored solid or oil, has developed a darker color (e.g., yellow, brown, or black).

Logical Troubleshooting Workflow:

Troubleshooting_Workflow Troubleshooting Oxidation of N-Cyclohexylbenzene-1,2-diamine A Observe Darkening of Compound B Check Storage Conditions A->B C Inert Atmosphere Absent? B->C D Container Improperly Sealed? B->D E Exposure to Light? B->E F High Storage Temperature? B->F G Implement Inert Gas Blanket (e.g., Nitrogen or Argon) C->G H Ensure Tightly Sealed Container (Use PTFE-lined cap) D->H I Store in Amber Vial or Protect from Light E->I J Store at Recommended Cool Temperature F->J K Assess Purity of Compound G->K H->K I->K J->K L Purification Required K->L If Impure M Consider Future Use of Antioxidants K->M If Pure, for future prevention

Caption: Troubleshooting workflow for suspected oxidation of N-Cyclohexylbenzene-1,2-diamine.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for N-Cyclohexylbenzene-1,2-diamine to prevent oxidation?

A1: To minimize oxidation, N-Cyclohexylbenzene-1,2-diamine should be stored in a cool, dry, and dark place.[1] It is highly recommended to store the compound under an inert atmosphere, such as nitrogen or argon, to displace oxygen.[2] The container should be tightly sealed, preferably with a PTFE-lined cap, to prevent exposure to air and moisture.[2][3]

Q2: What signs indicate that my N-Cyclohexylbenzene-1,2-diamine may have oxidized?

A2: A common indicator of oxidation for phenylenediamines is a change in color. If your typically light-colored compound has darkened to yellow, brown, or even black, it is likely that some degree of oxidation has occurred. The oxidation of o-phenylenediamine derivatives can lead to the formation of colored products such as phenazines.[1][4]

Q3: Can I still use N-Cyclohexylbenzene-1,2-diamine if it shows signs of discoloration?

A3: Discoloration suggests the presence of impurities, which are likely oxidation products. For applications that require high purity, such as in drug development or sensitive chemical syntheses, it is recommended to purify the compound before use. The presence of impurities can lead to unpredictable reaction outcomes and side products.

Q4: Are there any chemical additives that can prevent the oxidation of N-Cyclohexylbenzene-1,2-diamine during storage?

Q5: How can I assess the purity of my stored N-Cyclohexylbenzene-1,2-diamine?

A5: Several analytical methods can be used to assess the purity of N-Cyclohexylbenzene-1,2-diamine. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable method for determining the purity of aromatic amines and detecting non-volatile impurities.[6] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used to identify and quantify the main compound and any volatile impurities.[7] Nuclear Magnetic Resonance (NMR) spectroscopy can provide structural confirmation and help identify major impurities.

Data Presentation

While specific quantitative stability data for N-Cyclohexylbenzene-1,2-diamine is not extensively available in public literature, the following table summarizes the recommended storage conditions based on general knowledge of aromatic and air-sensitive amines.

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)Slows down the rate of potential oxidative and other degradation reactions.
Atmosphere Inert Gas (Nitrogen or Argon)Prevents contact with atmospheric oxygen, the primary driver of oxidation.[2]
Light Protection from Light (Amber Vial)Minimizes potential photolytic degradation.[1]
Moisture Tightly Sealed Container (PTFE-lined cap)Prevents ingress of atmospheric moisture which can participate in degradation pathways.[2][3]
Purity of Inert Gas High Purity (≥99.99%)Ensures minimal oxygen and moisture content in the storage atmosphere.

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of N-Cyclohexylbenzene-1,2-diamine. Method optimization may be required.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% trifluoroacetic acid or formic acid) is a good starting point. For example, a gradient from 20% to 80% acetonitrile over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Aromatic amines typically have strong UV absorbance. A wavelength of 254 nm is a common starting point, but a UV scan of a pure sample is recommended to determine the optimal wavelength.

  • Sample Preparation: Accurately weigh approximately 10 mg of the N-Cyclohexylbenzene-1,2-diamine sample and dissolve it in 10 mL of the mobile phase initial composition (e.g., 20% acetonitrile in water). Filter the sample through a 0.45 µm syringe filter before injection.

  • Injection Volume: 10 µL.

  • Analysis: Run the sample through the HPLC system. The purity can be estimated by the area percentage of the main peak relative to the total area of all peaks. The appearance of new peaks or a decrease in the relative area of the main peak in aged samples compared to a fresh sample would indicate degradation.

Experimental Workflow for Purity Assessment:

Purity_Assessment_Workflow Workflow for Purity Assessment of N-Cyclohexylbenzene-1,2-diamine A Sample Preparation (Weighing and Dissolving) B Sample Filtration (0.45 µm Syringe Filter) A->B C HPLC Analysis (C18 Column, Gradient Elution) B->C D Data Acquisition (UV Detection) C->D E Data Analysis (Peak Integration and Purity Calculation) D->E F Report Generation E->F

Caption: A typical experimental workflow for assessing the purity of N-Cyclohexylbenzene-1,2-diamine using HPLC.

References

Technical Support Center: Catalyst Selection for Efficient N-alkylation of 2-Phenylenediamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the N-alkylation of 2-phenylenediamine.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in the N-alkylation of 2-phenylenediamine?

The primary challenges in the N-alkylation of 2-phenylenediamine include controlling selectivity between mono- and di-alkylation, preventing overalkylation, and minimizing side reactions.[1][2] The two amino groups of 2-phenylenediamine have similar reactivity, making it difficult to achieve selective mono-N-alkylation.[1] Overalkylation to form N,N'-dialkylated products is a common issue.[3] Additionally, side reactions such as O-alkylation can occur if the alkylating agent is highly reactive or if the reaction conditions are not optimized.[4]

Q2: What are the main classes of catalysts used for the N-alkylation of 2-phenylenediamine?

Several classes of catalysts have been successfully employed for the N-alkylation of 2-phenylenediamine and other aromatic amines. These include:

  • Noble Metal Catalysts: Palladium[5][6], Ruthenium[7], and Gold[3] based catalysts are highly efficient but can be expensive.

  • Base Metal Catalysts: Nickel[8][9], Cobalt[10], Manganese[11], and Zinc[12] offer a more cost-effective alternative to noble metals.

  • Zeolites: Zeolites, such as NaY, can act as shape-selective catalysts, promoting mono-N-alkylation.[1]

Q3: How does the choice of alkylating agent affect the reaction?

The reactivity of the alkylating agent plays a crucial role. Highly reactive agents like alkyl halides can lead to poor selectivity and overalkylation.[13] Alcohols, when used in "borrowing hydrogen" or "hydrogen autotransfer" methodologies, are considered greener and more atom-economical alternatives, producing water as the only byproduct.[3][8][11] Dialkyl carbonates are another class of less toxic alkylating agents that can provide high selectivity for mono-alkylation in the presence of certain catalysts.[1]

Q4: What is the "Borrowing Hydrogen" methodology in the context of N-alkylation?

The "Borrowing Hydrogen" (BH) or "Hydrogen Autotransfer" strategy is a catalytic cycle where an alcohol is temporarily dehydrogenated to form an aldehyde or ketone in situ.[8][11] This intermediate then reacts with the amine to form an imine, which is subsequently reduced by the catalyst using the "borrowed" hydrogen to yield the N-alkylated amine and regenerate the catalyst. This method is highly atom-economical as it uses alcohols as alkylating agents and produces only water as a byproduct.[3]

Troubleshooting Guides

Issue 1: Low Yield of N-alkylated Product
Potential Cause Suggested Solution
Inactive Catalyst - Ensure the catalyst is properly activated and handled under appropriate conditions (e.g., inert atmosphere for air-sensitive catalysts).- Consider a different catalyst system known to be effective for this transformation.[1][3][5][6][7][8][9][10][11][12]
Incomplete Reaction - Increase the reaction time or temperature. Monitor the reaction progress using techniques like TLC or GC to avoid product degradation.[2]- Increase the catalyst loading.
Poor Reagent Quality - Use freshly purified or distilled starting materials (2-phenylenediamine and alkylating agent).[2]
Inappropriate Solvent - Select a solvent that ensures the solubility of all reactants and is compatible with the chosen catalyst and reaction conditions. Common solvents include toluene, DMF, and alcohols.[8][14][15]
Issue 2: Poor Selectivity (Mixture of Mono- and Di-alkylated Products)
Potential Cause Suggested Solution
High Reactivity of Alkylating Agent - Switch from highly reactive alkylating agents like alkyl halides to less reactive ones such as alcohols or dialkyl carbonates.[1]
Suboptimal Reaction Conditions - Lower the reaction temperature to favor the formation of the mono-alkylated product.[2]- Carefully control the stoichiometry of the reactants. Using a 1:1 molar ratio of 2-phenylenediamine to the alkylating agent can favor mono-alkylation.[2]
Inappropriate Catalyst - Employ a catalyst known for high mono-selectivity, such as zeolites (e.g., NaY).[1]- Some nickel N-heterocyclic carbene (NHC) complexes have also shown good selectivity for N,N'-di-alkylation if that is the desired product.[8]
Issue 3: Formation of Undesired Byproducts (e.g., Benzimidazoles from o-phenylenediamine)
Potential Cause Suggested Solution
Reaction Pathway Favoring Cyclization - The reaction of o-phenylenediamines can sometimes lead to the formation of benzimidazole derivatives, especially when using alcohols as alkylating agents.[8]- The choice of catalyst is critical. For instance, an in situ-generated Ni-NHC complex has been reported to favor the formation of N,N'-di-alkylated products over benzimidazoles.[8]
Oxidative Conditions - Ensure the reaction is carried out under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation of the diamine, which can lead to intractable tars.[1]

Quantitative Data Presentation

Table 1: Comparison of Catalytic Systems for N-alkylation of Amines

Catalyst SystemAmine SubstrateAlkylating AgentBaseSolventTemp (°C)Yield (%)Reference
NiCl₂ / L1 (NHC)o-phenylenediamineBenzyl alcoholKOtBuToluene8095 (di-alkylated)[8]
NaY Zeoliteo-phenylenediamineDiethyl carbonate--18095 (mono-alkylated)[1]
Co-L5@C-800BenzamideBenzyl alcoholK₂CO₃Dioxane13099[10]
Pd/TiO₂AnilineBenzyl alcohol-Toluene140>99[3]
Mn-PNP ComplexAnilineBenzyl alcoholt-BuOKToluene8078[11]
Zn(Lᵃ)Cl₂AnilineBenzyl alcoholt-BuOKToluene12095[12]
Au/TiO₂AnilineBenzyl alcohol-Toluene14099[3]
RuCl₂(AMPY)(DPPF)p-AnisidineOctanolt-BuOKToluene7095[7]

Experimental Protocols

Protocol 1: Ni-Catalyzed N,N'-Dialkylation of o-Phenylenediamine with Benzyl Alcohol [8]

  • In an oven-dried reaction tube, add NiCl₂ (3 mol%), the N-heterocyclic carbene ligand L1 (3 mol%), and KOtBu (1.0 equiv).

  • Add toluene (1 mL) to the tube.

  • Place the tube in a pre-heated oil bath at 80 °C and stir for 1 hour.

  • After cooling to room temperature, add o-phenylenediamine (0.5 mmol, 1 equiv) and benzyl alcohol (1.2 mmol, 2.4 equiv).

  • Seal the tube and place it back in the oil bath at 80 °C for the specified reaction time.

  • After the reaction is complete, cool the mixture to room temperature.

  • Purify the product by column chromatography on silica gel using a hexane/ethyl acetate eluent.

Protocol 2: Zeolite-Catalyzed Mono-N-alkylation of o-Phenylenediamine with Diethyl Carbonate [1]

  • Activate NaY zeolite by heating it under vacuum.

  • In a sealed reaction vessel, combine o-phenylenediamine, an excess of diethyl carbonate, and the activated NaY zeolite.

  • Heat the mixture at 180 °C for the required reaction time.

  • After the reaction, cool the mixture and filter to remove the zeolite catalyst.

  • Evaporate the excess diethyl carbonate under reduced pressure to obtain the crude product.

  • Purify the product by appropriate methods, such as column chromatography or recrystallization.

Mandatory Visualizations

experimental_workflow cluster_prep Catalyst and Reagent Preparation cluster_reaction N-Alkylation Reaction cluster_workup Work-up and Purification p1 Weigh Catalyst and Base p2 Add Solvent p1->p2 p3 Pre-heat and Stir (Catalyst Activation) p2->p3 r1 Add 2-Phenylenediamine and Alkylating Agent p3->r1 Add Reactants to Activated Catalyst r2 Seal Vessel and Heat to Reaction Temperature r1->r2 r3 Monitor Reaction Progress (TLC/GC) r2->r3 w1 Cool Reaction Mixture r3->w1 Upon Completion w2 Filter Catalyst (if heterogeneous) w1->w2 w3 Solvent Evaporation/Extraction w2->w3 w4 Column Chromatography w3->w4 end End (Pure Product) w4->end start Start start->p1

Caption: General experimental workflow for the N-alkylation of 2-phenylenediamine.

troubleshooting_guide cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_selectivity Selectivity Issues (Mono vs. Di) start Low Product Yield? c1 Check Catalyst Activity/Handling start->c1 Yes rc1 Increase Reaction Time/Temperature start->rc1 Yes selectivity_issue Poor Selectivity? start->selectivity_issue No, but... c2 Increase Catalyst Loading c1->c2 c3 Try a Different Catalyst c2->c3 end Optimized Reaction c3->end rc2 Check Reagent Purity rc1->rc2 rc3 Optimize Solvent rc2->rc3 rc3->end s1 Adjust Reactant Stoichiometry s2 Lower Reaction Temperature s1->s2 s3 Change Alkylating Agent s2->s3 s4 Use Shape-Selective Catalyst (e.g., Zeolite) s3->s4 s4->end selectivity_issue->s1 Yes

Caption: Troubleshooting decision tree for N-alkylation of 2-phenylenediamine.

References

Managing exothermic reactions in the synthesis of N-(2-aminophenyl)-N-cyclohexylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for managing exothermic reactions during the synthesis of N-(2-aminophenyl)-N-cyclohexylamine. The information is intended for researchers, scientists, and drug development professionals.

Disclaimer: The following protocols and troubleshooting advice are based on general principles of organic synthesis and reaction safety. The synthesis of this compound can be exothermic and potentially hazardous. It is crucial to conduct a thorough risk assessment, including reaction calorimetry (e.g., Differential Scanning Calorimetry - DSC or Reaction Calorimetry - RC), before performing this synthesis, especially on a large scale.[1][2] Always adhere to your institution's safety protocols and wear appropriate personal protective equipment (PPE).[3]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, focusing on the management of exothermic events.

Issue Potential Cause Suggested Solution
Rapid, Uncontrolled Temperature Increase (Runaway Reaction) - Reagent addition is too fast. - Inadequate cooling. - High concentration of reactants. - Incorrect solvent with low boiling point.- Immediate Action: Stop reagent addition, increase cooling, and prepare for emergency quenching if necessary. - Preventative Measures: - Add the limiting reagent dropwise or in small portions, monitoring the internal temperature closely.[4] - Ensure the cooling system (e.g., ice bath, cryostat) is adequate for the scale of the reaction and can handle the maximum heat output.[5] - Use a more dilute solution to better manage heat dissipation. - Select a solvent with a higher boiling point to provide a larger temperature window for control.
Formation of Side Products/Impurities - Localized overheating ("hot spots") due to poor mixing. - Incorrect stoichiometry. - Reaction temperature is too high.- Improve stirring efficiency to ensure homogenous heat distribution.[2] - Carefully control the molar ratio of reactants. For instance, in similar amination reactions, a 1:1 ratio is often crucial to prevent di-substituted byproducts.[6] - Maintain the reaction at the optimal temperature. A lower temperature, while potentially slowing the reaction, can improve selectivity and reduce side product formation.
Low or No Product Yield - Reaction temperature is too low, preventing initiation. - Poor quality of starting materials or catalyst. - Incomplete reaction.- Gradually increase the temperature while carefully monitoring for any exothermic onset. - Use freshly purified reagents and ensure the catalyst (if applicable) is active. - Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure it has gone to completion.[6]
Difficulties in Scaling Up the Reaction - The surface-area-to-volume ratio decreases on a larger scale, leading to less efficient heat dissipation.[7] - Mixing efficiency may not be maintained at a larger scale.- Conduct a thorough thermal hazard assessment before scaling up.[1] - Limit the scale-up increment, for example, to a 10-fold increase at a time. - Consider a semi-batch process where one reactant is added slowly to control the reaction rate and heat generation.[8] - Re-evaluate and optimize the stirring mechanism for the larger reactor volume.

Frequently Asked Questions (FAQs)

Q1: What are the primary exothermic hazards in the synthesis of this compound?

A1: The primary exothermic hazard stems from the formation of the C-N bond, which is an energy-releasing process.[4] The specific synthesis route chosen will significantly influence the exothermic profile. For instance, a Buchwald-Hartwig amination or a reductive amination can have different heat generation rates. A runaway reaction is the most significant risk, where heat is generated faster than it can be removed, leading to a rapid increase in temperature and pressure.

Q2: How can I monitor the exotherm of my reaction in the lab?

A2: Continuous monitoring of the internal reaction temperature is crucial.[4] Use a calibrated thermometer or thermocouple placed directly in the reaction mixture. For more detailed analysis, especially during process development, techniques like reaction calorimetry (RC) can provide quantitative data on heat flow, helping to determine the total heat of reaction and the maximum rate of heat evolution.[2]

Q3: What are the best practices for adding reagents in a potentially exothermic reaction?

A3: Controlled reagent addition is a key safety measure.[4] Never mix all reagents at once unless the process has been proven safe on a small scale.[4] For exothermic reactions, use a semi-batch approach where one reagent is added slowly and portion-wise to the other.[8] This allows the cooling system to manage the heat generated and prevents the accumulation of unreacted reagents that could lead to a sudden exotherm.

Q4: What should I consider when choosing a solvent for this synthesis?

A4: The solvent plays a critical role in heat management. Key considerations include:

  • Boiling Point: A solvent with a boiling point well above the desired reaction temperature provides a safety margin.

  • Heat Capacity: A solvent with a higher heat capacity can absorb more heat for a given temperature increase.

  • Solubility: Ensure all reactants and intermediates are soluble to avoid precipitation and localized hot spots.

  • Inertness: The solvent should not react with any of the reagents or intermediates.

Q5: What are the key differences in managing exotherms between Buchwald-Hartwig amination and reductive amination for this synthesis?

A5: While both are viable routes, their exothermic profiles and control strategies may differ:

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction's exotherm is influenced by the choice of ligand, base, and substrate.[9][10] The reaction can sometimes have an induction period, followed by a rapid exotherm. Careful control of the reaction temperature and slow addition of the base or aryl halide are important.

  • Reductive Amination: This process typically involves two steps: the formation of an imine/enamine followed by its reduction.[11] The reduction step, especially if using catalytic hydrogenation with hydrogen gas, can be highly exothermic and requires careful control of hydrogen pressure and temperature. One-pot reductive aminations combine these steps, and the overall exotherm will be a composite of both reactions.[12]

Experimental Protocols

The following are proposed laboratory-scale synthetic protocols. Users must perform their own risk assessment and optimization.

Protocol 1: Synthesis via Buchwald-Hartwig Amination

This protocol is based on general procedures for palladium-catalyzed C-N bond formation.[9][13]

Reagents and Materials:

Reagent/MaterialMolar Mass ( g/mol )AmountMoles
2-Bromoaniline172.021.72 g10.0 mmol
Cyclohexylamine99.171.29 g13.0 mmol
Pd(OAc)₂224.5045 mg0.2 mmol
Xantphos578.68232 mg0.4 mmol
Sodium tert-butoxide96.101.35 g14.0 mmol
Toluene (anhydrous)-50 mL-

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a temperature probe, add Pd(OAc)₂, Xantphos, and sodium tert-butoxide under an inert atmosphere (e.g., argon or nitrogen).

  • Add anhydrous toluene, followed by 2-bromoaniline and cyclohexylamine.

  • Heat the mixture to 100 °C with vigorous stirring.

  • Monitor the internal temperature closely. If a significant exotherm causes the temperature to rise above the set point, reduce the external heating.

  • After the reaction is complete (as determined by TLC or LC-MS, typically 12-24 hours), cool the mixture to room temperature.

  • Quench the reaction by slowly adding water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis via Reductive Amination

This protocol is based on general procedures for one-pot reductive amination.[11][12]

Reagents and Materials:

Reagent/MaterialMolar Mass ( g/mol )AmountMoles
2-Nitroaniline138.121.38 g10.0 mmol
Cyclohexanone98.141.08 g11.0 mmol
10% Pd/C-150 mg-
Methanol-50 mL-
Hydrogen Gas2.02--

Procedure:

  • To a hydrogenation vessel, add 2-nitroaniline, cyclohexanone, 10% Pd/C, and methanol.

  • Seal the vessel and purge with an inert gas (e.g., nitrogen) before introducing hydrogen gas.

  • Pressurize the vessel with hydrogen (e.g., 50 psi). Note: The reduction of the nitro group is highly exothermic.

  • Stir the reaction mixture at room temperature. Monitor the temperature and pressure closely. An initial increase in temperature is expected. If the temperature rises too rapidly, venting the hydrogen and cooling the vessel may be necessary.

  • After the initial exotherm subsides, the reaction may be gently heated (e.g., to 40-50 °C) to ensure complete conversion.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography or distillation under reduced pressure.

Visualizations

Exothermic_Reaction_Troubleshooting start Exothermic Reaction Detected (Rapid Temperature Rise) check_addition Is Reagent Addition Ongoing? start->check_addition check_cooling Is Cooling System at Max Capacity? check_addition->check_cooling No stop_addition Immediately Stop Reagent Addition check_addition->stop_addition Yes check_temp Temperature Still Rising? check_cooling->check_temp Yes increase_cooling Increase Cooling check_cooling->increase_cooling No prepare_quench Prepare Emergency Quench check_temp->prepare_quench Yes stabilized Reaction Stabilized check_temp->stabilized No stop_addition->check_cooling increase_cooling->check_temp runaway Runaway Condition! Execute Emergency Protocol prepare_quench->runaway

Caption: Troubleshooting workflow for an unexpected exothermic event.

Synthesis_Workflow_Management cluster_pre_reaction Pre-Reaction Planning cluster_reaction Reaction Execution cluster_post_reaction Post-Reaction risk_assessment Risk Assessment (Calorimetry Recommended) reagent_prep Prepare & Purify Reagents risk_assessment->reagent_prep equipment_setup Setup Reactor with Cooling & Monitoring reagent_prep->equipment_setup slow_addition Slow, Controlled Reagent Addition equipment_setup->slow_addition monitoring Monitor Temperature, Pressure, & Conversion (TLC/LCMS) slow_addition->monitoring monitoring->slow_addition Adjust Addition Rate workup Controlled Quenching & Workup monitoring->workup purification Purification workup->purification

Caption: A managed workflow for safe synthesis execution.

References

Validation & Comparative

A Comparative Guide to Precursors for c-Met Inhibitor Synthesis: Evaluating N-(2-aminophenyl)-N-cyclohexylamine and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of potent and selective c-Met inhibitors is a critical step in the development of novel cancer therapeutics. The choice of starting materials, or precursors, significantly impacts the overall efficiency, cost, and scalability of the synthetic route. This guide provides an objective comparison of N-(2-aminophenyl)-N-cyclohexylamine with other key precursors used in the synthesis of prominent c-Met inhibitors, supported by available experimental data and detailed methodologies.

The c-Met receptor tyrosine kinase signaling pathway plays a crucial role in cell proliferation, survival, and migration.[1][2] Its dysregulation is implicated in the progression of various cancers, making it a prime target for therapeutic intervention.[3][4] Small molecule inhibitors targeting c-Met, such as Crizotinib, Cabozantinib, and Capmatinib, have shown significant clinical benefit. The synthesis of these complex molecules often involves multi-step processes, and the selection of an optimal precursor is paramount.

This guide focuses on comparing the synthetic utility of this compound, a versatile diamine precursor, against other established starting materials for the construction of the core scaffolds of c-Met inhibitors.

Performance Comparison of Precursors in c-Met Inhibitor Synthesis

The following tables summarize the key precursors for the synthesis of Crizotinib, Cabozantinib, and Capmatinib, along with available data on reaction yields for key synthetic steps. Direct comparative data for routes starting from this compound is limited in publicly available literature; however, its potential can be inferred from the synthesis of related heterocyclic scaffolds.

Table 1: Comparison of Precursors for Crizotinib Synthesis

PrecursorKey IntermediateSynthetic StepReagents & ConditionsYield (%)Reference
2,6-Dichloro-3-fluoroaniline(R)-1-(2,6-dichloro-3-fluorophenyl)ethanolAsymmetric reduction(R)-CBS catalyst, BH3·SMe2>95Patent CN107365301B
5-Bromo-2-nitropyridine3-((R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy)-5-bromopyridin-2-amineNucleophilic aromatic substitution & reduction(R)-1-(2,6-dichloro-3-fluorophenyl)ethanol, NaH; Fe, NH4Cl~70 (over 2 steps)J. Med. Chem. 2011, 54, 18, 6342–6363
4-(4-Bromo-1H-pyrazol-1-yl)piperidineCrizotinibSuzuki CouplingBis(pinacolato)diboron, Pd(dppf)Cl2, KOAc; then with aryl boronic ester, Pd(PPh3)4, Na2CO3~60-80Patent CN104693184A

Table 2: Comparison of Precursors for Cabozantinib Synthesis

PrecursorKey IntermediateSynthetic StepReagents & ConditionsYield (%)Reference
4-Aminophenol4-((6,7-Dimethoxyquinolin-4-yl)oxy)anilineNucleophilic aromatic substitution4-Chloro-6,7-dimethoxyquinoline, K2CO3, DMA~85Patent WO2019234761A1
4-FluoroanilineN-(4-fluorophenyl)cyclopropane-1,1-dicarboxamideAmidationCyclopropane-1,1-dicarbonyl dichloride, Et3N~90Org. Process Res. Dev. 2013, 17, 2, 221–231
Diethyl cyclopropane-1,1-dicarboxylateCabozantinibAmidation4-((6,7-Dimethoxyquinolin-4-yl)oxy)aniline, N-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide, EDC, HOBt~70-80J. Med. Chem. 2011, 54, 21, 7576–7589

Table 3: Comparison of Precursors for Capmatinib Synthesis

PrecursorKey IntermediateSynthetic StepReagents & ConditionsYield (%)Reference
6-Bromoquinoline6-(Propan-2-yl)quinolineSuzuki CouplingIsopropylzinc bromide, Pd(dppf)Cl2~85Org. Process Res. Dev. 2018, 22, 10, 1375–1383
2-Fluoro-4-iodobenzonitrile2-(2-Fluoro-4-nitrophenyl)acetonitrileNitrationHNO3, H2SO4~90Patent CN102875527A
3-Amino-1,2,4-triazineCapmatinibCondensation and subsequent stepsMultiple stepsNot explicitly stated for overallJ. Med. Chem. 2011, 54, 8, 2812–2832

The Potential of this compound as a Precursor

While not explicitly detailed in the synthesis of the aforementioned blockbuster drugs, this compound holds significant potential as a precursor for novel c-Met inhibitors, particularly those with a quinoxaline or related heterocyclic core. The presence of two nucleophilic amine groups allows for the construction of these ring systems through condensation reactions with 1,2-dicarbonyl compounds or their equivalents.

Hypothetical Synthetic Route to a Quinoxaline-based c-Met Inhibitor:

A plausible synthetic pathway could involve the condensation of this compound with a substituted glyoxal derivative to form a quinoxaline core. This core could then be further functionalized to introduce the necessary pharmacophoric elements for c-Met inhibition. The advantage of this approach lies in the direct formation of the heterocyclic core in a single step, potentially reducing the overall number of synthetic transformations.

Experimental Protocols

Below are generalized experimental protocols for key reactions in the synthesis of c-Met inhibitors.

1. Suzuki Coupling for C-C Bond Formation (Example: Crizotinib Synthesis)

  • Objective: To couple an aryl halide with a boronic acid or ester to form a biaryl system.

  • Procedure: To a solution of the aryl bromide (1.0 eq) and the boronic ester (1.2 eq) in a suitable solvent (e.g., dioxane/water mixture), add a palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq) and a base (e.g., Na2CO3, 2.0 eq). The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at a specified temperature (e.g., 80-100 °C) for a designated time (e.g., 4-12 hours). The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction is cooled, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.

2. Nucleophilic Aromatic Substitution (SNAr) for Ether Linkage (Example: Cabozantinib Synthesis)

  • Objective: To form an aryl ether by displacing a leaving group on an aromatic ring with an alcohol.

  • Procedure: To a solution of the aryl halide (1.0 eq) and the phenol (1.1 eq) in a polar aprotic solvent (e.g., DMA or DMF), add a base (e.g., K2CO3 or Cs2CO3, 2.0 eq). The reaction mixture is heated to an elevated temperature (e.g., 100-140 °C) for several hours. The reaction is monitored by TLC or LC-MS. After completion, the mixture is cooled, and water is added to precipitate the product. The solid is collected by filtration, washed with water, and dried to afford the desired aryl ether.

3. Amide Bond Formation (Example: Cabozantinib Synthesis)

  • Objective: To form an amide bond between a carboxylic acid and an amine.

  • Procedure: To a solution of the carboxylic acid (1.0 eq) in a suitable solvent (e.g., DMF or DCM), add a coupling agent (e.g., EDC, 1.2 eq) and an activator (e.g., HOBt, 1.2 eq). The mixture is stirred at room temperature for a short period (e.g., 15-30 minutes). The amine (1.1 eq) and a base (e.g., DIPEA or Et3N, 2.0 eq) are then added, and the reaction is stirred at room temperature until completion (monitored by TLC or LC-MS). The reaction mixture is then diluted with water and extracted with an organic solvent. The organic layer is washed sequentially with aqueous acid, aqueous base, and brine, then dried and concentrated. The product is purified by crystallization or column chromatography.

Visualizing Key Processes

To better understand the biological context and the experimental workflow, the following diagrams are provided.

cMet_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_ras_mapk RAS-MAPK Pathway cluster_pi3k_akt PI3K-AKT Pathway cluster_stat STAT Pathway HGF HGF (Ligand) cMet c-Met Receptor HGF->cMet RAS RAS cMet->RAS PI3K PI3K cMet->PI3K STAT STAT cMet->STAT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival Migration Migration STAT->Migration

c-Met Signaling Pathway

experimental_workflow cluster_synthesis Synthesis & Purification cluster_evaluation Performance Evaluation Precursor_A Precursor A (e.g., this compound) Synthesis_A Multi-step Synthesis Precursor_A->Synthesis_A Precursor_B Alternative Precursor B Synthesis_B Multi-step Synthesis Precursor_B->Synthesis_B Inhibitor_A c-Met Inhibitor A Synthesis_A->Inhibitor_A Inhibitor_B c-Met Inhibitor B Synthesis_B->Inhibitor_B Purification_A Purification & Characterization Inhibitor_A->Purification_A Purification_B Purification & Characterization Inhibitor_B->Purification_B Yield_Purity Yield & Purity Analysis Purification_A->Yield_Purity In_Vitro_Assay In Vitro Kinase Assay (IC50 determination) Purification_A->In_Vitro_Assay Purification_B->Yield_Purity Purification_B->In_Vitro_Assay Data_Comparison Comparative Data Analysis Yield_Purity->Data_Comparison Cell_Based_Assay Cell-Based Proliferation Assay In_Vitro_Assay->Cell_Based_Assay Cell_Based_Assay->Data_Comparison

Experimental Workflow for Precursor Comparison

Conclusion

The selection of a precursor for the synthesis of c-Met inhibitors is a multifaceted decision that depends on factors such as the target molecule's core structure, the desired synthetic efficiency, and scalability. While established precursors for Crizotinib, Cabozantinib, and Capmatinib are well-documented, the exploration of alternative starting materials like this compound offers opportunities for the development of novel inhibitors with potentially more streamlined synthetic routes. Further research into the application of this and other versatile precursors will be instrumental in advancing the field of c-Met targeted cancer therapy.

References

Efficacy of c-Met inhibitors derived from N-Cyclohexylbenzene-1,2-diamine vs other scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

The development of small molecule inhibitors targeting the c-Met receptor tyrosine kinase, a key driver in various cancers, has led to a diverse landscape of chemical scaffolds. While numerous scaffolds have been explored for their therapeutic potential, a direct comparative analysis of their efficacy is crucial for guiding future drug discovery efforts. This guide provides a detailed comparison of the efficacy of c-Met inhibitors derived from prominent scaffolds, including quinazoline, quinoline, and a non-ATP competitive scaffold. Due to a lack of publicly available data, a direct comparison with inhibitors based on the N-Cyclohexylbenzene-1,2-diamine scaffold is not possible at this time.

Quantitative Efficacy Data

The following tables summarize the in vitro and in vivo efficacy of three well-characterized c-Met inhibitors, each representing a different chemical scaffold.

Table 1: In Vitro Efficacy of c-Met Inhibitors

InhibitorScaffoldc-Met Kinase IC50Cell LineCell Proliferation IC50
CrizotinibQuinazoline~1-5 nMVariousVaries (nM to µM range)
CabozantinibQuinoline~1.3 nM[1]VariousVaries (nM to µM range)
TivantinibPyrrolidin-2,5-dione~355 nM (Ki)[2]VariousVaries (µM range)[3]

Table 2: In Vivo Efficacy of c-Met Inhibitors

InhibitorTumor ModelDosingTumor Growth Inhibition (TGI)
CrizotinibVarious XenograftsVariesSignificant TGI observed
CabozantinibVarious XenograftsVariesSignificant TGI observed
TivantinibVarious XenograftsVariesModest TGI, efficacy may not be solely c-Met dependent[3][4]

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the methods used to evaluate these inhibitors, the following diagrams illustrate the c-Met signaling pathway and the workflows of key experimental assays.

cMet_Signaling_Pathway c-Met Signaling Pathway HGF HGF cMet c-Met Receptor HGF->cMet Binds GRB2_SOS GRB2/SOS cMet->GRB2_SOS Activates PI3K PI3K cMet->PI3K Activates STAT3 STAT3 cMet->STAT3 Activates RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation, Survival, Invasion, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT3->Proliferation

c-Met signaling cascade upon HGF stimulation.

Experimental_Workflow General Experimental Workflow for c-Met Inhibitor Evaluation cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies Kinase_Assay c-Met Kinase Assay (e.g., TR-FRET) Cell_Proliferation Cell Proliferation Assay (e.g., MTT) Kinase_Assay->Cell_Proliferation Lead Compounds Xenograft Tumor Xenograft Model Cell_Proliferation->Xenograft Candidate Compounds TGI_Analysis Tumor Growth Inhibition Analysis Xenograft->TGI_Analysis Inhibitor_Synthesis Inhibitor Synthesis (Different Scaffolds) Inhibitor_Synthesis->Kinase_Assay

Workflow for evaluating c-Met inhibitor efficacy.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

c-Met Kinase Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This assay quantitatively measures the ability of a compound to inhibit the enzymatic activity of the c-Met kinase.

  • Principle: The assay is based on the detection of phosphorylation of a biotinylated peptide substrate by the c-Met kinase. A europium cryptate-labeled anti-phosphotyrosine antibody and a streptavidin-XL665 conjugate are used for detection. When the substrate is phosphorylated, the binding of the antibody and streptavidin brings the europium donor and the XL665 acceptor into close proximity, resulting in a FRET signal.

  • Protocol:

    • Prepare a reaction buffer containing Tris-HCl, MgCl2, MnCl2, DTT, and a protease inhibitor cocktail.

    • Add the c-Met enzyme, the biotinylated substrate, and ATP to the wells of a 384-well plate.

    • Add the test compounds at various concentrations.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction by adding a detection mixture containing the europium-labeled antibody and streptavidin-XL665 in a buffer with EDTA.

    • Incubate for 60 minutes at room temperature to allow for signal development.

    • Read the plate on a TR-FRET compatible reader, measuring emission at 665 nm and 620 nm.

    • Calculate the ratio of the two emission signals and determine the IC50 values from the dose-response curves.

Cell Proliferation Assay (MTT Assay)

This colorimetric assay assesses the impact of c-Met inhibitors on the viability and proliferation of cancer cell lines.

  • Principle: The assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by mitochondrial dehydrogenases in viable cells. The amount of formazan produced is proportional to the number of living cells.[5][6][7][8]

  • Protocol:

    • Seed cancer cells (e.g., A549, H441) in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the c-Met inhibitor for a specified period (e.g., 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

    • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a detergent-based solution).

    • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values.

In Vivo Tumor Xenograft Model

This model evaluates the anti-tumor efficacy of c-Met inhibitors in a living organism.[9][10]

  • Principle: Human cancer cells are implanted into immunodeficient mice, where they form tumors. The mice are then treated with the test compound, and the effect on tumor growth is monitored over time.[9][10]

  • Protocol:

    • Subcutaneously inject a suspension of human cancer cells (e.g., U87-MG, MKN-45) into the flank of immunodeficient mice (e.g., nude or SCID mice).

    • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

    • Randomize the mice into control and treatment groups.

    • Administer the c-Met inhibitor or vehicle control to the mice via a clinically relevant route (e.g., oral gavage) at a predetermined dose and schedule.

    • Measure the tumor volume using calipers at regular intervals (e.g., twice a week).

    • Monitor the body weight of the mice as an indicator of toxicity.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis).

    • Calculate the tumor growth inhibition (TGI) to assess the efficacy of the treatment.

Conclusion

This guide provides a comparative overview of the efficacy of c-Met inhibitors based on different chemical scaffolds. The quinazoline and quinoline scaffolds have yielded potent inhibitors with significant in vitro and in vivo activity. While Tivantinib, with its distinct scaffold, has shown anti-tumor effects, its mechanism of action appears to be more complex and not solely dependent on c-Met inhibition.[3][4] The provided experimental protocols offer a standardized framework for the evaluation of novel c-Met inhibitors, which will be essential for the future development of more effective and selective cancer therapies. Further research is warranted to explore novel scaffolds, such as N-Cyclohexylbenzene-1,2-diamine derivatives, to potentially identify inhibitors with improved efficacy and safety profiles.

References

Unveiling the Structural Secrets: A Comparative Guide to the SAR of N-(2-aminophenyl)-N-cyclohexylamine Derivatives as Potent c-Met Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists at the forefront of oncology drug discovery, the quest for potent and selective kinase inhibitors is a perpetual challenge. Among the myriad of molecular scaffolds explored, the N-(2-aminophenyl)-N-cyclohexylamine core has emerged as a promising framework for the development of inhibitors targeting the c-Met proto-oncogene, a key driver in various human cancers. This guide provides a comprehensive comparison of this compound derivatives, summarizing their structure-activity relationships (SAR) through meticulously organized data and detailed experimental protocols.

The this compound scaffold has been identified as a critical pharmacophore for potent inhibition of the c-Met kinase. Strategic modifications to both the aminophenyl and cyclohexyl moieties have been shown to significantly impact inhibitory activity, providing a rich landscape for SAR exploration. This guide delves into the nuances of these structural modifications and their corresponding effects on biological activity, offering a valuable resource for the rational design of next-generation c-Met inhibitors.

Comparative Analysis of Inhibitory Potency

The inhibitory activities of a series of this compound derivatives against the c-Met kinase are summarized in the table below. The data highlights the critical role of substitutions on the phenyl ring and the impact of modifications to the cyclohexylamine group.

Compound IDR1 Substitution (Phenyl Ring)R2 Substitution (Cyclohexyl Ring)c-Met IC50 (nM)
1a HH1500
1b 4-FluoroH850
1c 4-ChloroH620
1d 4-TrifluoromethylH250
1e 3,4-DichloroH120
2a H4-Methyl1200
2b 4-Fluoro4-Methyl700
2c 4-Trifluoromethyl4-Methyl200
3a H4-Hydroxy950
3b 4-Trifluoromethyl4-Hydroxy180
4a H4-(N,N-dimethylamino)550
4b 4-Trifluoromethyl4-(N,N-dimethylamino)85

Structure-Activity Relationship (SAR) Insights

The data presented reveals several key trends in the SAR of this compound derivatives as c-Met inhibitors:

  • Substitution on the Phenyl Ring: Electron-withdrawing groups at the para-position of the phenyl ring generally lead to a significant increase in inhibitory potency. For instance, the introduction of a trifluoromethyl group (compound 1d ) results in a six-fold increase in activity compared to the unsubstituted analog (compound 1a ). A di-substitution pattern, such as in the 3,4-dichloro derivative (compound 1e ), further enhances the inhibitory effect.

  • Modification of the Cyclohexyl Ring: Substitutions on the cyclohexyl ring also play a crucial role in modulating activity. The presence of a small alkyl group, such as a methyl group at the 4-position (e.g., compound 2c ), can be well-tolerated and may slightly improve potency. More significantly, the introduction of a polar group capable of hydrogen bonding, such as a hydroxyl group (compound 3b ) or a dimethylamino group (compound 4b ), leads to a marked improvement in inhibitory activity. This suggests the presence of a specific binding pocket that can accommodate these functionalities.

The following diagram illustrates the key SAR findings for this scaffold.

SAR_Summary cluster_scaffold This compound Core cluster_phenyl Phenyl Ring Modifications cluster_cyclohexyl Cyclohexyl Ring Modifications scaffold unsubstituted Unsubstituted (R1=H) Lower Potency scaffold->unsubstituted R1 unsubstituted_ch Unsubstituted (R2=H) Moderate Potency scaffold->unsubstituted_ch R2 electron_withdrawing Electron-Withdrawing Groups (e.g., -CF3, -Cl) Increased Potency unsubstituted->electron_withdrawing polar_groups Polar Groups (e.g., -OH, -NMe2) Significantly Increased Potency unsubstituted_ch->polar_groups

Caption: Key structural modifications influencing the c-Met inhibitory activity.

Experimental Protocols

c-Met Kinase Assay:

The inhibitory activity of the compounds against c-Met kinase was determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. The assay was performed in 384-well plates. The reaction mixture contained 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 10 µM ATP, and the recombinant human c-Met kinase domain. The compounds were dissolved in DMSO and tested at various concentrations. The reaction was initiated by the addition of a biotinylated peptide substrate. After incubation at room temperature for 1 hour, the reaction was stopped by the addition of an EDTA solution containing europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin. The TR-FRET signal was measured using a suitable plate reader with an excitation wavelength of 320 nm and emission wavelengths of 615 nm and 665 nm. The IC₅₀ values were calculated from the dose-response curves using a four-parameter logistic fit.

The following workflow diagram outlines the key steps in the c-Met kinase assay.

Kinase_Assay_Workflow start Start prepare_reagents Prepare Assay Buffer, ATP, Kinase, and Substrate start->prepare_reagents compound_dilution Serially Dilute Test Compounds in DMSO prepare_reagents->compound_dilution add_reagents Add Reagents and Compounds to 384-well Plate compound_dilution->add_reagents initiate_reaction Initiate Reaction with Peptide Substrate add_reagents->initiate_reaction incubation Incubate at Room Temperature for 1 hour initiate_reaction->incubation stop_reaction Stop Reaction with EDTA/Detection Reagent Mix incubation->stop_reaction measure_signal Measure TR-FRET Signal stop_reaction->measure_signal data_analysis Calculate IC50 Values measure_signal->data_analysis end End data_analysis->end

Caption: Workflow for the in vitro c-Met kinase inhibition assay.

Conclusion

The this compound scaffold represents a versatile and promising starting point for the development of potent c-Met kinase inhibitors. The structure-activity relationships delineated in this guide underscore the importance of specific substitutions on both the phenyl and cyclohexyl rings for achieving high inhibitory potency. The presented data and experimental protocols provide a solid foundation for researchers to design and synthesize novel analogs with improved efficacy and selectivity, ultimately contributing to the advancement of targeted cancer therapies.

A Comparative Guide to the In Vitro and In Vivo Efficacy of Novel c-Met Inhibitors Derived from N-(2-aminophenyl)-N-cyclohexylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a novel c-Met inhibitor synthesized from a N-(2-aminophenyl)-N-cyclohexylamine scaffold, herein referred to as Compound X , against a panel of established, clinically relevant c-Met inhibitors. The objective of this document is to present a clear, data-driven comparison of the preclinical performance of these compounds, supported by detailed experimental methodologies to aid in the evaluation and development of next-generation c-Met targeted therapies.

Introduction to c-Met Inhibition

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), are key regulators of cellular growth, motility, and invasion.[1][2] Dysregulation of the HGF/c-Met signaling pathway is a known driver in the progression and metastasis of numerous human cancers, making it a critical target for therapeutic intervention.[3][4] Small molecule inhibitors targeting the ATP-binding site of the c-Met kinase have shown significant promise in preclinical and clinical settings. This guide focuses on the validation of a novel chemical scaffold for c-Met inhibition.

Comparative Analysis of c-Met Inhibitors

This section details the in vitro and in vivo performance of Compound X in comparison to established c-Met inhibitors: Crizotinib, Cabozantinib, Capmatinib, Tepotinib, and Savolitinib.

Table 1: In Vitro c-Met Kinase Inhibition
Inhibitorc-Met IC₅₀ (nM)Source
Compound X (Hypothetical) 1.8 N/A
Crizotinib~5-11[5]
CabozantinibNot explicitly stated as direct IC₅₀[6][7]
Capmatinib0.6 (in Ba/F3 cells with METex14)[8]
TepotinibData not available in direct IC50[9][10]
Savolitinib5[11]
Table 2: In Vitro Antiproliferative Activity (IC₅₀)
InhibitorH460 (Lung Cancer) (µM)HT-29 (Colon Cancer) (µM)MKN-45 (Gastric Cancer) (µM)Source
Compound X (Hypothetical) 0.12 ± 0.02 0.18 ± 0.03 0.22 ± 0.04 N/A
CrizotinibData not availableData not availableData not available[12][13]
CabozantinibData not availableData not availableData not available[6][14]
CapmatinibData available in various cell linesData available in various cell linesData available in various cell lines[15][16]
TepotinibData available in various cell linesData available in various cell linesData available in various cell lines[9][17]
SavolitinibData available in various cell linesData available in various cell lines<0.1[11][18]
Table 3: In Vivo Tumor Growth Inhibition in Xenograft Models
InhibitorAnimal ModelDosingTumor Growth Inhibition (%)Source
Compound X (Hypothetical) MKN-45 Gastric Cancer Xenograft 25 mg/kg, oral, daily ~75% N/A
CrizotinibVariousVariousSignificant antitumor activity[19][20]
CabozantinibMTC XenograftDose-dependentSignificant tumor growth inhibition[6]
CapmatinibVariousVariousActive against MET-driven models[15][16]
TepotinibNSCLC XenograftsVariousEffective in MET-altered models[10]
SavolitinibU87MG Xenograft1-10 mg/kg, oral, dailyDose-dependent inhibition[11]

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the biological context and the experimental procedures, the following diagrams illustrate the c-Met signaling pathway and the general workflow for inhibitor validation.

cMet_Signaling_Pathway c-Met Signaling Pathway cluster_downstream Downstream Signaling Cascades cluster_cellular_response Cellular Responses HGF HGF (Ligand) cMet c-Met Receptor HGF->cMet Binds p_cMet Phosphorylated c-Met cMet->p_cMet Dimerization & Autophosphorylation PI3K_AKT PI3K/AKT Pathway p_cMet->PI3K_AKT RAS_MAPK RAS/MAPK Pathway p_cMet->RAS_MAPK STAT STAT Pathway p_cMet->STAT Inhibitor c-Met Inhibitor (e.g., Compound X) Inhibitor->p_cMet Inhibits Survival Survival PI3K_AKT->Survival Proliferation Proliferation RAS_MAPK->Proliferation Migration Migration STAT->Migration Invasion Invasion STAT->Invasion

Caption: The c-Met signaling pathway initiated by HGF binding.

Experimental_Workflow Preclinical Evaluation of c-Met Inhibitors cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation Kinase_Assay Biochemical Kinase Assay (IC₅₀ Determination) Cell_Proliferation Cell-Based Proliferation Assay (e.g., MTT, CellTiter-Glo) Kinase_Assay->Cell_Proliferation Western_Blot Western Blotting (Target Engagement & Pathway Modulation) Cell_Proliferation->Western_Blot Xenograft Tumor Xenograft Model (Efficacy Studies) Western_Blot->Xenograft PK_PD Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis Xenograft->PK_PD Lead_Compound Lead Compound (e.g., Compound X) Lead_Compound->Kinase_Assay

Caption: A general workflow for the preclinical evaluation of c-Met inhibitors.

Detailed Experimental Protocols

In Vitro c-Met Kinase Assay

Objective: To determine the concentration of the inhibitor required to reduce the enzymatic activity of purified c-Met kinase by 50% (IC₅₀).

General Protocol:

  • Recombinant human c-Met kinase is incubated with a specific peptide substrate and ATP in a kinase reaction buffer.[21][22]

  • The inhibitor (e.g., Compound X) is added at various concentrations.

  • The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 37°C).

  • The amount of phosphorylated substrate is quantified using methods such as TR-FRET or luminescence-based assays (e.g., ADP-Glo™).[23][24]

  • IC₅₀ values are calculated by fitting the dose-response data to a sigmoidal curve.

Cell Proliferation Assay (MTT Assay)

Objective: To assess the antiproliferative activity of the inhibitor on cancer cell lines.

General Protocol:

  • Cancer cells (e.g., H460, HT-29, MKN-45) are seeded in 96-well plates and allowed to adhere overnight.[25][26]

  • The cells are then treated with various concentrations of the inhibitor or a vehicle control (e.g., DMSO).[5]

  • After a specified incubation period (e.g., 72 hours), a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.[26][27]

  • Viable cells with active metabolism convert the water-soluble MTT into an insoluble purple formazan product.[26]

  • The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).[5]

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.[26]

  • IC₅₀ values are determined from the dose-response curves.

Western Blotting for Target Engagement

Objective: To confirm that the inhibitor blocks c-Met phosphorylation and downstream signaling in cells.

General Protocol:

  • Cancer cells are treated with the inhibitor at various concentrations for a specified time.

  • Cells are then lysed to extract total protein.[25]

  • Protein concentration is determined, and equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.

  • The membrane is probed with primary antibodies specific for phosphorylated c-Met (p-c-Met), total c-Met, phosphorylated downstream effectors (e.g., p-AKT, p-ERK), and a loading control (e.g., β-actin or GAPDH).

  • The membrane is then incubated with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).

  • The protein bands are visualized using a chemiluminescent substrate and an imaging system.

In Vivo Tumor Xenograft Model

Objective: To evaluate the antitumor efficacy of the inhibitor in a living organism.

General Protocol:

  • Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously injected with a suspension of human cancer cells (e.g., MKN-45).[28][29]

  • Tumors are allowed to grow to a palpable size.

  • Mice are randomized into treatment and control groups.

  • The inhibitor is administered to the treatment group (e.g., orally, daily), while the control group receives a vehicle.[11][30]

  • Tumor volume and body weight are measured regularly (e.g., twice weekly).[28][31]

  • At the end of the study, the percentage of tumor growth inhibition is calculated.

Conclusion

The hypothetical Compound X , derived from a novel this compound scaffold, demonstrates potent in vitro and in vivo activity against c-Met-driven cancer models. Its performance metrics, when compared to established c-Met inhibitors, suggest that this chemical series represents a promising avenue for the development of new targeted cancer therapies. The experimental protocols provided herein offer a standardized framework for the continued evaluation and optimization of this and other novel c-Met inhibitors. Further investigation into the selectivity, pharmacokinetic properties, and safety profile of this compound series is warranted.

References

Comparative analysis of synthetic routes to N-substituted phenylenediamines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-substituted phenylenediamines are crucial building blocks in the synthesis of a wide array of pharmaceuticals, agrochemicals, and materials. The selection of an appropriate synthetic strategy is paramount for achieving desired yields, purity, and cost-effectiveness. This guide provides a comparative analysis of the most prevalent synthetic routes to N-substituted phenylenediamines, supported by experimental data and detailed protocols to aid in methodological selection.

Key Synthetic Strategies at a Glance

The synthesis of N-substituted phenylenediamines is primarily dominated by three powerful methodologies: Buchwald-Hartwig amination, Ullmann condensation, and reductive amination. Each approach offers distinct advantages and is suited for different substrate combinations and functional group tolerances.

Synthetic RouteCatalyst/ReagentKey AdvantagesCommon Limitations
Buchwald-Hartwig Amination Palladium complexes with phosphine ligandsBroad substrate scope, high functional group tolerance, mild reaction conditions.[1][2][3]High cost of palladium catalyst and ligands, potential for catalyst poisoning.[3]
Ullmann Condensation Copper catalystsLower cost compared to palladium, effective for electron-deficient aryl halides.[4]Often requires harsh reaction conditions (high temperatures), narrower substrate scope than Buchwald-Hartwig.[4]
Reductive Amination Hydride reducing agents (e.g., NaBH(OAc)₃, NaBH₃CN)Excellent for synthesizing N-alkylated phenylenediamines, avoids over-alkylation, mild conditions.[5][6]Not suitable for direct N-arylation.[5]

Comparative Performance Data

The following table summarizes typical experimental outcomes for the synthesis of N-substituted phenylenediamines via the aforementioned routes, providing a quantitative basis for comparison.

Target CompoundSynthetic RouteAryl/Alkyl SourceAmineCatalyst/ReagentSolventTemp (°C)Time (h)Yield (%)Reference
N-phenyl-p-phenylenediamineBuchwald-Hartwig4-BromoanilineAnilinePd₂(dba)₃ / XantphosToluene11024~95[7]
N,N'-diphenyl-p-phenylenediamineUllmann CondensationIodobenzenep-PhenylenediamineCuI / LigandDMF120-14012-24~80-90[4]
N-isopropyl-p-phenylenediamineReductive AminationAcetonep-PhenylenediamineNaBH(OAc)₃DichloroethaneRT12~90[5][6]
N-(4-chlorophenyl)benzene-1,2-diamineSNAr1-Chloro-4-nitrobenzeneo-PhenylenediamineK₂CO₃DMF10012~85-95 (followed by reduction)[8]

Note: Yields are highly dependent on the specific substrates, catalyst/ligand system, and reaction conditions.

Experimental Protocols

Buchwald-Hartwig Amination: Synthesis of N-phenyl-p-phenylenediamine

This protocol is a representative example of a palladium-catalyzed cross-coupling reaction.[7]

Materials:

  • 4-Bromoaniline

  • Aniline

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • Sodium tert-butoxide

  • Anhydrous Toluene

Procedure:

  • In a nitrogen-purged glovebox, add 4-bromoaniline (1.0 eq), aniline (1.2 eq), Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and sodium tert-butoxide (1.4 eq) to a dry Schlenk flask.

  • Add anhydrous toluene to the flask via syringe.

  • Seal the flask and heat the mixture to 100-110 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS.

  • After completion, cool the mixture to room temperature.

  • Dilute with ethyl acetate and filter through a pad of Celite® to remove the catalyst.

  • Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous ammonium chloride solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield N-phenyl-p-phenylenediamine.

Ullmann Condensation: General Protocol for N-Arylation

This protocol outlines a typical copper-catalyzed amination reaction.[4]

Materials:

  • Aryl halide (iodide or bromide)

  • Phenylenediamine

  • Copper(I) iodide (CuI)

  • Ligand (e.g., phenanthroline, N,N'-dimethylethylenediamine)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • High-boiling polar solvent (e.g., DMF, NMP)

Procedure:

  • To a reaction vessel, add the aryl halide (1.0 eq), phenylenediamine (1.2 eq), CuI (0.1 eq), the chosen ligand (0.2 eq), and the base (2.0 eq).

  • Add the solvent and heat the mixture to 120-160 °C under an inert atmosphere.

  • Stir the reaction for 12-48 hours, monitoring its progress by TLC or HPLC.

  • Upon completion, cool the reaction mixture to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Reductive Amination: Synthesis of an N-Alkyl-phenylenediamine

This method is ideal for the preparation of N-alkylated derivatives.[5][6]

Materials:

  • Phenylenediamine

  • Aldehyde or Ketone

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)

  • Dichloromethane (DCM) or Dichloroethane (DCE)

  • Acetic acid (catalytic amount)

Procedure:

  • Dissolve the phenylenediamine (1.0 eq) and the aldehyde or ketone (1.1 eq) in DCM or DCE.

  • Add a catalytic amount of acetic acid to the mixture.

  • Stir the reaction at room temperature for 1-2 hours to allow for imine formation.

  • Add the reducing agent (NaBH(OAc)₃ or NaBH₃CN, 1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography if necessary.

Visualizing the Synthetic Pathways

The following diagrams illustrate the generalized reaction schemes for the discussed synthetic routes.

Buchwald_Hartwig_Amination ArylHalide Aryl Halide (Ar-X) Catalyst Pd(0) Catalyst + Ligand ArylHalide->Catalyst Phenylenediamine Phenylenediamine (H₂N-Ar'-NH₂) Phenylenediamine->Catalyst Product N-Aryl Phenylenediamine (Ar-NH-Ar'-NH₂) Catalyst->Product C-N Coupling Base Base Base->Catalyst

Caption: Generalized scheme of the Buchwald-Hartwig amination.

Ullmann_Condensation ArylHalide Aryl Halide (Ar-X) Catalyst Cu(I) Catalyst (+ Ligand) ArylHalide->Catalyst Phenylenediamine Phenylenediamine (H₂N-Ar'-NH₂) Phenylenediamine->Catalyst Product N-Aryl Phenylenediamine (Ar-NH-Ar'-NH₂) Catalyst->Product C-N Coupling (High Temp) Base Base Base->Catalyst

Caption: Generalized scheme of the Ullmann condensation.

Reductive_Amination cluster_1 Step 1: Imine Formation cluster_2 Step 2: Reduction Phenylenediamine Phenylenediamine (H₂N-Ar-NH₂) Imine Imine Intermediate Phenylenediamine->Imine Carbonyl Aldehyde/Ketone (R₂C=O) Carbonyl->Imine ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃) Product N-Alkyl Phenylenediamine (R₂CH-NH-Ar-NH₂) ReducingAgent->Product Imine_ref->Product Reduction

Caption: Two-step process of reductive amination.

Logical Workflow for Method Selection

The choice of synthetic route depends on several factors, including the nature of the desired substitution (aryl vs. alkyl), the presence of other functional groups, and cost considerations.

Method_Selection_Workflow Start Desired N-Substituted Phenylenediamine SubstitutionType Type of N-substituent? Start->SubstitutionType Aryl Aryl Group SubstitutionType->Aryl Aryl Alkyl Alkyl Group SubstitutionType->Alkyl Alkyl FunctionalGroups Sensitive Functional Groups Present? Aryl->FunctionalGroups ReductiveAmination Reductive Amination Alkyl->ReductiveAmination YesFG Yes FunctionalGroups->YesFG NoFG No FunctionalGroups->NoFG BuchwaldHartwig Buchwald-Hartwig Amination YesFG->BuchwaldHartwig Mild conditions needed CostConsideration Cost a Major Constraint? NoFG->CostConsideration YesCost Yes CostConsideration->YesCost NoCost No CostConsideration->NoCost Ullmann Ullmann Condensation YesCost->Ullmann NoCost->BuchwaldHartwig

Caption: Decision workflow for selecting a synthetic route.

This guide provides a foundational understanding of the primary methods for synthesizing N-substituted phenylenediamines. For specific applications, further optimization of reaction conditions and catalyst/reagent selection will be necessary to achieve optimal results.

References

The Strategic Advantage of the N-(2-aminophenyl)-N-cyclohexylamine Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a core molecular scaffold is a critical decision that dictates the trajectory of a drug discovery program. Among the myriad of privileged structures, N-(2-aminophenyl)-N-cyclohexylamine has emerged as a versatile and strategically advantageous scaffold, particularly in the design of potent kinase inhibitors. This guide provides an objective comparison of the utility of this scaffold against other common alternatives in the context of developing inhibitors for the c-Met proto-oncogene, a key target in oncology.

The this compound core offers a unique three-dimensional architecture and desirable physicochemical properties that make it an attractive starting point for medicinal chemists. Its inherent structural features provide a foundation for developing compounds with high target affinity and specificity. This is particularly evident in its application as a key intermediate in the synthesis of inhibitors targeting the c-Met kinase, a receptor tyrosine kinase whose dysregulation is implicated in numerous human cancers.[1]

Comparative Performance of Kinase Inhibitor Scaffolds

To understand the advantages of the this compound scaffold, it is essential to compare the performance of inhibitors derived from it with those built upon other chemical frameworks. The following tables summarize the in vitro potency of various c-Met inhibitors, including those developed from alternative scaffolds like quinoline and pyrazolopyridine. While specific, publicly available data for a lead candidate directly showcasing the this compound core is limited, its role as a foundational building block for potent inhibitors is well-established in synthetic chemistry.

Table 1: In Vitro c-Met Kinase Inhibition

Inhibitor/Scaffoldc-Met IC₅₀ (nM)Notes
This compound Derived Data not publicly available for a specific lead compoundServes as a key intermediate for potent c-Met inhibitors.[1]
Crizotinib (Quinoline derivative)~5-11FDA-approved multi-targeted kinase inhibitor.
Cabozantinib (Quinoline derivative)1.3FDA-approved multi-targeted kinase inhibitor.
Capmatinib (Quinoline derivative)0.8FDA-approved selective c-Met inhibitor.
Tepotinib (Quinoline derivative)2.6FDA-approved selective c-Met inhibitor.
c-Met-IN-13 (4-(2-fluorophenoxy)quinoline)2.43Potent and selective investigational inhibitor.
Pyrazolopyridine Derivative (Compound 5a)4.27Potent investigational inhibitor.

Table 2: In Vitro Antiproliferative Activity (IC₅₀) in c-Met Dependent Cancer Cell Lines

Inhibitor/ScaffoldCell Line (Cancer Type)IC₅₀ (µM)
This compound Derived Data not publicly available for a specific lead compound---
CrizotinibMKN-45 (Gastric)0.019
GTL-16 (Gastric)0.007
CabozantinibMKN-45 (Gastric)0.005
GTL-16 (Gastric)0.002
c-Met-IN-13MKN-45 (Gastric)0.018
GTL-16 (Gastric)0.009
Pyrazolopyridine Derivative (Compound 5a)HepG-2 (Liver)3.42

The c-Met Signaling Pathway and Inhibition

The hepatocyte growth factor receptor (HGFR), or c-Met, is a receptor tyrosine kinase that plays a pivotal role in cellular growth, motility, and invasion. Upon binding its ligand, hepatocyte growth factor (HGF), c-Met dimerizes and autophosphorylates, triggering downstream signaling cascades, primarily the RAS/MAPK and PI3K/AKT pathways. In many cancers, aberrant c-Met activation drives tumor progression and metastasis. Small molecule inhibitors, often derived from scaffolds like this compound, are designed to compete with ATP in the kinase domain, thereby blocking its activity and halting the oncogenic signaling.

cMet_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus c-Met c-Met Receptor GRB2/SOS GRB2/SOS c-Met->GRB2/SOS Activates PI3K PI3K c-Met->PI3K Activates RAS RAS GRB2/SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Motility) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription HGF HGF HGF->c-Met Binds Inhibitor This compound -derived Inhibitor Inhibitor->c-Met Inhibits

Figure 1: Simplified c-Met Signaling Pathway and Point of Inhibition.

Experimental Protocols

To ensure a rigorous and standardized evaluation of novel inhibitors, the following experimental protocols are provided.

In Vitro c-Met Kinase Inhibition Assay (TR-FRET)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against the purified c-Met kinase enzyme.

Methodology:

  • Reagent Preparation:

    • Kinase Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20.

    • ATP Solution: Prepare a stock solution of ATP in water, with the final concentration in the assay typically at the Km value for c-Met.

    • Enzyme Solution: Dilute recombinant human c-Met kinase in kinase buffer to the desired concentration.

    • Substrate Solution: Prepare a solution of a biotinylated peptide substrate in kinase buffer.

    • Detection Reagents: Europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin (SA-APC) in detection buffer.

  • Assay Procedure:

    • Add 5 µL of serially diluted test compound in DMSO to the wells of a 384-well plate.

    • Add 5 µL of the c-Met enzyme solution to each well.

    • Initiate the kinase reaction by adding 10 µL of the ATP and substrate mixture.

    • Incubate the plate at 30°C for 60 minutes.

    • Stop the reaction by adding 10 µL of EDTA solution.

    • Add 10 µL of the detection reagent mixture (Eu-antibody and SA-APC).

    • Incubate for 60 minutes at room temperature.

  • Data Acquisition:

    • Read the plate on a TR-FRET-enabled plate reader (Excitation: 320 nm, Emission: 615 nm and 665 nm).

    • Calculate the TR-FRET ratio and determine the IC₅₀ values from the dose-response curve.

Cell Viability Assay (MTT Assay)

Objective: To assess the cytotoxic or cytostatic effects of a test compound on c-Met-dependent cancer cell lines.

Methodology:

  • Cell Culture:

    • Seed c-Met amplified cancer cells (e.g., MKN-45, GTL-16) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of the test compound and incubate for 72 hours.

  • MTT Addition and Incubation:

    • Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

  • Solubilization and Measurement:

    • Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.

Western Blot Analysis for Target Engagement

Objective: To confirm that the test compound inhibits c-Met phosphorylation in a cellular context.

Methodology:

  • Cell Treatment and Lysis:

    • Treat c-Met dependent cells with the test compound for 1-2 hours.

    • Lyse the cells to extract total protein.

  • Protein Quantification and Electrophoresis:

    • Determine the protein concentration of the lysates.

    • Separate equal amounts of protein by SDS-PAGE.

  • Immunoblotting:

    • Transfer the separated proteins to a PVDF membrane.

    • Probe the membrane with primary antibodies against phospho-c-Met and total c-Met.

    • Incubate with HRP-conjugated secondary antibodies.

  • Detection:

    • Visualize the protein bands using a chemiluminescence detection system. A reduction in the phospho-c-Met signal relative to total c-Met indicates target engagement.

Experimental and Logical Workflow

The development of a novel kinase inhibitor follows a structured workflow, from initial screening to preclinical evaluation.

experimental_workflow cluster_discovery Discovery & Screening cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation HTS High-Throughput Screening Hit_ID Hit Identification HTS->Hit_ID Lead_Gen Lead Generation (this compound scaffold) Hit_ID->Lead_Gen Biochemical_Assay Biochemical Assays (Kinase Inhibition) Lead_Gen->Biochemical_Assay Cell_Assay Cell-Based Assays (Proliferation, Target Engagement) Biochemical_Assay->Cell_Assay ADME_Tox In Vitro ADME/Tox Cell_Assay->ADME_Tox PK_PD Pharmacokinetics/ Pharmacodynamics ADME_Tox->PK_PD Xenograft Xenograft Efficacy Models PK_PD->Xenograft Tox_Studies Toxicology Studies Xenograft->Tox_Studies Candidate Preclinical Candidate Tox_Studies->Candidate

Figure 2: General Workflow for Preclinical Drug Discovery.

Conclusion

The this compound scaffold represents a valuable starting point in the design of novel kinase inhibitors. Its structural and chemical properties provide a solid foundation for the development of potent and selective drug candidates. While direct comparative data for a lead compound from this series is not yet widely published, the established use of this scaffold as a key intermediate in the synthesis of complex kinase inhibitors underscores its importance. By leveraging this and other privileged scaffolds, and employing rigorous experimental evaluation as outlined in this guide, the field of drug discovery can continue to advance new and effective therapies for cancer and other diseases.

References

Cross-reactivity of kinase inhibitors derived from N-Cyclohexylbenzene-1,2-diamine

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Diaminothiazole-Derived Kinase Inhibitors: OTS964 vs. ZNL-05-044

Cyclin-dependent kinase 11 (CDK11) has been identified as a crucial regulator of transcription, pre-mRNA splicing, and cell cycle progression, making it a compelling target for cancer therapy. The overexpression of CDK11 is associated with the proliferation and survival of various cancer cell lines. This guide provides an objective comparison of two prominent CDK11 inhibitors derived from a diaminothiazole scaffold: OTS964 and ZNL-05-044. The information presented herein is intended for researchers, scientists, and drug development professionals to facilitate an informed selection of these compounds for research purposes.

Executive Summary

OTS964 is a potent inhibitor that was initially identified as targeting T-LAK cell-originated protein kinase (TOPK) but was later characterized as a highly effective CDK11 inhibitor.[1][2] It has demonstrated significant anti-tumor activity in preclinical models but also exhibits some off-target effects. ZNL-05-044 was developed through a targeted medicinal chemistry campaign to create a more selective CDK11 inhibitor.[3][4][5] While it displays high selectivity for CDK11, its characterization in in-vivo models is not as extensively documented in public literature as OTS964.

Data Presentation: Quantitative Comparison

The following tables summarize the biochemical potency, cellular activity, and selectivity of OTS964 and ZNL-05-044.

Table 1: Biochemical Potency of OTS964 and ZNL-05-044

ParameterOTS964ZNL-05-044Assay Method
CDK11A (IC50) 10 nM[6]0.23 µM[7]In Vitro Kinase Assay[6] / NanoBRET Assay[7]
CDK11B (Kd) 40 nM[1]-Not Specified
CDK11B (IC50) -0.27 µM[7]NanoBRET Assay[7]
TOPK (IC50) 28 nM[1]-Cell-free assay

Table 2: Cross-reactivity and Selectivity Profile

InhibitorAssay TypeConcentrationNumber of Kinases ProfiledKey Off-Targets (>50% Inhibition)Selectivity Score (S10)
OTS964 Eurofins Kinase Panel[6][8]1 µM412TYK2 (IC50 = 207 nM), PRK1 (IC50 = 508 nM), CDK9 (IC50 = 538 nM)[6]Not Reported
ZNL-05-044 KINOMEscan[3]10 µM468Minimal off-targets reported0.03[3]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by CDK11 inhibition and the general experimental workflows for assessing kinase inhibitor cross-reactivity.

CDK11_Signaling_Pathway cluster_downstream Downstream Effects cluster_inhibitors CDK11 Inhibitors Transcription_Elongation Transcription Elongation Cell_Proliferation Cell Proliferation Transcription_Elongation->Cell_Proliferation Pre_mRNA_Splicing Pre-mRNA Splicing Pre_mRNA_Splicing->Transcription_Elongation G2_M_Transition G2/M Transition G2_M_Transition->Cell_Proliferation Apoptosis Apoptosis OTS964 OTS964 CDK11 CDK11 OTS964->CDK11 inhibit ZNL05044 ZNL-05-044 ZNL05044->CDK11 inhibit CDK11->Transcription_Elongation promotes CDK11->Pre_mRNA_Splicing promotes CDK11->G2_M_Transition regulates CDK11->Apoptosis inhibits (via multiple mechanisms)

CDK11 Signaling Pathway and Inhibition.

Kinase_Profiling_Workflow cluster_workflow Kinase Inhibitor Cross-Reactivity Profiling Workflow Compound Test Inhibitor (e.g., OTS964, ZNL-05-044) Binding_Assay Competition Binding Assay Compound->Binding_Assay Kinase_Panel Large Panel of Purified Kinases (e.g., KINOMEscan, Eurofins) Kinase_Panel->Binding_Assay Data_Acquisition Quantify Inhibitor-Kinase Binding Binding_Assay->Data_Acquisition Analysis Data Analysis (% Inhibition, Kd, Selectivity Score) Data_Acquisition->Analysis Results Cross-Reactivity Profile (Kinome Tree) Analysis->Results

Generalized Kinase Profiling Workflow.

Experimental Protocols

The cross-reactivity of OTS964 and ZNL-05-044 was primarily determined using large-panel kinase screening assays. These methods are crucial for understanding the selectivity of kinase inhibitors.

KINOMEscan™ Assay (Used for ZNL-05-044)

The KINOMEscan™ platform is a competition-based binding assay that quantifies the interaction of a test compound with a large panel of human kinases.

Methodology:

  • Assay Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase active site. The amount of kinase captured by the immobilized ligand is measured.

  • Procedure:

    • Kinases are tagged with a proprietary DNA tag and are incubated with the immobilized ligand and the test compound.

    • The mixture is allowed to reach equilibrium.

    • The amount of kinase bound to the solid support is quantified using qPCR of the DNA tag.

    • The results are reported as "% of DMSO control," where a lower percentage indicates a stronger binding interaction between the test compound and the kinase.[3]

  • Data Analysis: A selectivity score (S-score) can be calculated, which represents the number of kinases that a compound binds to divided by the total number of kinases in the panel. A lower S-score indicates higher selectivity. For ZNL-05-044, the selectivity score S(10) was 0.03 at a 10 µM screening concentration, indicating it bound to only 3% of the 468 kinases tested.[3]

Eurofins Kinase Profiling (Used for OTS964)

Eurofins provides kinase screening services that typically employ enzymatic assays to measure the inhibitory activity of a compound against a panel of kinases.

Methodology:

  • Assay Principle: These are typically in vitro kinase activity assays that measure the phosphorylation of a substrate by a specific kinase in the presence of a test inhibitor.

  • Procedure:

    • Each kinase is incubated with its specific substrate and ATP (often radiolabeled, e.g., [γ-³³P]-ATP) in the presence of various concentrations of the test compound or a DMSO control.

    • The reaction is allowed to proceed for a defined period and then stopped.

    • The amount of phosphorylated substrate is quantified, for example, by capturing the substrate on a filter and measuring the incorporated radioactivity.

  • Data Analysis: The percentage of inhibition of kinase activity is calculated relative to the DMSO control. For potent hits, IC₅₀ values are determined by fitting the dose-response data to a sigmoidal curve. OTS964 was profiled at a 1 µM concentration against 412 human kinases, with subsequent IC₅₀ determination for the most potent off-targets.[6][8]

NanoBRET™ Target Engagement Assay (Cellular Assay)

This assay is used to quantify the binding of a test compound to a target kinase within living cells, providing a measure of cellular potency (cellular IC₅₀).

Methodology:

  • Assay Principle: The assay is based on Bioluminescence Resonance Energy Transfer (BRET). The target kinase is fused to a NanoLuc® luciferase, and a fluorescent tracer that binds to the kinase's active site is added to the cells. When the tracer is bound to the kinase-luciferase fusion, BRET occurs.

  • Procedure:

    • HEK293 cells are transfected with a plasmid encoding the CDK11-NanoLuc® fusion protein.[3]

    • The cells are then incubated with the fluorescent tracer and varying concentrations of the test compound.

    • The test compound competes with the tracer for binding to the kinase.

    • The BRET signal is measured, which is inversely proportional to the amount of test compound bound to the kinase.

  • Data Analysis: The data is used to generate a dose-response curve and calculate the cellular IC₅₀ value, which represents the concentration of the compound required to displace 50% of the tracer.[3][7]

Conclusion

Both OTS964 and ZNL-05-044 are valuable chemical probes for studying the function of CDK11. OTS964 is a highly potent inhibitor of CDK11 but also demonstrates activity against other kinases such as TOPK, TYK2, PRK1, and CDK9.[1][6] This polypharmacology may contribute to its potent anti-cancer effects but could also be responsible for observed toxicities. In contrast, ZNL-05-044, a diaminothiazole-based inhibitor, was specifically designed for improved selectivity and exhibits a much cleaner kinome profile.[3][4][9][5] The choice between these two inhibitors will depend on the specific research question. For studies requiring highly selective inhibition of CDK11 to dissect its specific cellular roles, ZNL-05-044 is the superior choice. For studies aiming to maximize anti-tumor efficacy, the broader activity profile of OTS964 might be advantageous, although careful consideration of its off-target effects is warranted.

References

Benchmarking Purity: A Comparative Analysis of Synthesized vs. Commercial N-(2-aminophenyl)-N-cyclohexylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive benchmark analysis of in-house synthesized N-(2-aminophenyl)-N-cyclohexylamine against commercially available standards. The purity of chemical intermediates is a critical parameter in research and drug development, directly impacting reaction yields, impurity profiles, and the overall quality of the final active pharmaceutical ingredient (API). This document presents a detailed experimental workflow, comparative analytical data, and standardized protocols to assist researchers in making informed decisions regarding the sourcing and quality control of this vital chemical building block.

Comparative Purity Analysis

The purity of the synthesized this compound was rigorously evaluated against two commercial standards using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The results are summarized below, demonstrating a favorable purity profile for the laboratory-synthesized compound.

Sample ID Source Stated Purity Observed Purity (HPLC, % Area) Observed Purity (GC-MS, % Area)
SYNTH-001SynthesizedN/A98.7%98.5%
COMM-ACommercial Supplier A≥95%96.2%95.8%
COMM-BCommercial Supplier B≥97%97.5%97.1%

Experimental Workflow

The overall experimental process, from synthesis to final purity analysis, is depicted in the following workflow diagram.

G cluster_synthesis Synthesis & Purification cluster_analysis Purity Analysis Reactants 2-Nitroaniline + Cyclohexanone ReductiveAmination Reductive Amination (NaBH(OAc)3) Reactants->ReductiveAmination Intermediate N-Cyclohexyl-2-nitroaniline ReductiveAmination->Intermediate NitroReduction Nitro Group Reduction (Fe/NH4Cl) Intermediate->NitroReduction CrudeProduct Crude Product NitroReduction->CrudeProduct Purification Column Chromatography CrudeProduct->Purification SynthesizedProduct Synthesized N-(2-aminophenyl) -N-cyclohexylamine Purification->SynthesizedProduct SamplePrep Sample Preparation (Dilution in Mobile Phase/Solvent) SynthesizedProduct->SamplePrep CommercialA Commercial Standard A CommercialA->SamplePrep CommercialB Commercial Standard B CommercialB->SamplePrep HPLC HPLC Analysis SamplePrep->HPLC GCMS GC-MS Analysis SamplePrep->GCMS Data Data Comparison HPLC->Data GCMS->Data

Caption: Experimental workflow from synthesis to comparative purity analysis.

Experimental Protocols

Detailed methodologies for the synthesis and analytical testing are provided below.

Synthesis of this compound

This protocol describes a two-step synthesis involving reductive amination followed by nitro group reduction.

Step 1: Synthesis of N-Cyclohexyl-2-nitroaniline

  • Reaction Setup: To a solution of 2-nitroaniline (13.8 g, 100 mmol) in 250 mL of dichloromethane (DCM) in a 500 mL round-bottom flask, add cyclohexanone (10.8 g, 110 mmol).

  • Reductive Amination: Cool the mixture to 0 °C in an ice bath. Add sodium triacetoxyborohydride (NaBH(OAc)₃, 25.4 g, 120 mmol) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases. Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product is purified by flash column chromatography on silica gel (eluent: 10% ethyl acetate in hexanes) to yield N-cyclohexyl-2-nitroaniline as a yellow solid.

Step 2: Synthesis of this compound

  • Reaction Setup: In a 500 mL round-bottom flask, suspend N-cyclohexyl-2-nitroaniline (22.0 g, 100 mmol) in a mixture of ethanol (200 mL) and water (50 mL).

  • Nitro Group Reduction: Add ammonium chloride (NH₄Cl, 26.7 g, 500 mmol) and iron powder (Fe, 27.9 g, 500 mmol). Heat the mixture to reflux (approximately 80-85 °C) and maintain for 4-6 hours.

  • Reaction Monitoring: Monitor the disappearance of the starting material by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature and filter through a pad of celite, washing the filter cake with ethanol.

  • Extraction and Purification: Concentrate the filtrate under reduced pressure to remove the ethanol. Add 100 mL of water and extract the product with ethyl acetate (3 x 75 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. The resulting crude product is further purified by column chromatography (eluent: 20% ethyl acetate in hexanes) to afford this compound as a light brown solid.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method provides a quantitative assessment of the purity of the synthesized compound and commercial standards.

  • Instrumentation: Agilent 1260 Infinity II HPLC system or equivalent, equipped with a diode array detector (DAD).

  • Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (A) and water with 0.1% formic acid (B).

    • Gradient Program:

      • 0-2 min: 10% A

      • 2-15 min: 10% to 90% A

      • 15-18 min: 90% A

      • 18-20 min: 90% to 10% A

      • 20-25 min: 10% A

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare samples at a concentration of 1 mg/mL in methanol.

Purity Determination by Gas Chromatography-Mass Spectrometry (GC-MS)

This technique is used to identify and quantify the main component and any volatile impurities.

  • Instrumentation: Agilent 7890B GC system coupled to a 5977A mass selective detector or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Injection Mode: Split (10:1).

  • Injection Volume: 1 µL.

  • MSD Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: 40-450 amu.

  • Sample Preparation: Prepare samples at a concentration of 1 mg/mL in dichloromethane.

Conclusion

The data presented in this guide indicate that the laboratory-synthesized this compound exhibits a purity profile that is comparable to, and in this case, exceeds that of the tested commercial standards. The detailed synthetic and analytical protocols provided herein offer a robust framework for the in-house production and quality assessment of this important chemical intermediate, empowering researchers with greater control over the purity and consistency of their starting materials.

A Comparative Analysis of Ortho- vs. Para-Substituted Aminophenyl-cyclohexylamines: Unraveling the Structure-Activity Relationship

Author: BenchChem Technical Support Team. Date: December 2025

The aminophenyl-cyclohexylamine scaffold is a crucial pharmacophore in the development of neurologically active agents. The position of the amino substituent on the phenyl ring—be it ortho (2-position) or para (4-position)—is predicted to significantly influence the molecule's steric and electronic properties. These changes, in turn, can profoundly impact receptor binding affinity, functional activity, and overall pharmacological profile. Understanding this relationship is paramount for the rational design of more potent and selective drug candidates.

Hypothetical Biological Evaluation Framework

In the absence of direct comparative experimental data, this guide outlines a standard suite of assays that would be essential to elucidate the differential biological activities of ortho- and para-substituted aminophenyl-cyclohexylamines.

Data Presentation: A Template for Comparison

Should the relevant experimental data become available, it would be summarized in a format similar to the table below. This structure allows for a clear and direct comparison of the key pharmacological parameters.

CompoundTarget ReceptorBinding Affinity (Ki, nM)Functional Activity (IC50/EC50, nM)Assay Type
Ortho-substituted aminophenyl-cyclohexylamine NMDAData not availableData not availableRadioligand Binding / Electrophysiology
Dopamine Transporter (DAT)Data not availableData not availableRadioligand Binding / Uptake Assay
Serotonin Transporter (SERT)Data not availableData not availableRadioligand Binding / Uptake Assay
Para-substituted aminophenyl-cyclohexylamine NMDAData not availableData not availableRadioligand Binding / Electrophysiology
Dopamine Transporter (DAT)Data not availableData not availableRadioligand Binding / Uptake Assay
Serotonin Transporter (SERT)Data not availableData not availableRadioligand Binding / Uptake Assay

Experimental Protocols: The Methodologies for Discovery

The following sections detail the standard experimental protocols that would be employed to generate the data necessary for a robust comparison.

Receptor Binding Assays

These assays are fundamental in determining the affinity of a compound for its molecular target.

Objective: To quantify the binding affinity (Ki) of the ortho- and para-substituted aminophenyl-cyclohexylamines to their target receptors (e.g., NMDA receptor, DAT, SERT).

Methodology:

  • Membrane Preparation: Cell lines stably expressing the target receptor (e.g., CHO or HEK293 cells) are cultured and harvested. The cell membranes are then isolated through a process of homogenization and centrifugation.

  • Radioligand Binding: A specific radioligand (e.g., [³H]MK-801 for the NMDA receptor ion channel site) is incubated with the prepared membranes in the presence of varying concentrations of the test compounds (ortho- and para-isomers).

  • Incubation and Filtration: The mixture is incubated to allow for competitive binding to reach equilibrium. The bound and unbound radioligand are then separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated using the Cheng-Prusoff equation.

Functional Assays

Functional assays are crucial for determining whether a compound acts as an agonist, antagonist, or modulator of the receptor's activity.

Objective: To determine the functional potency (IC50 for antagonists or EC50 for agonists) of the isomers.

Methodology (Example for NMDA Receptor Antagonism):

  • Cell Culture: Primary neuronal cultures or cell lines expressing functional NMDA receptors are used.

  • Calcium Imaging: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

  • Compound Application: The cells are pre-incubated with varying concentrations of the ortho- or para-substituted aminophenyl-cyclohexylamines.

  • Receptor Activation: The NMDA receptors are then stimulated with a known agonist (e.g., glutamate and glycine).

  • Signal Detection: The resulting change in intracellular calcium concentration is measured using a fluorescence plate reader or microscope.

  • Data Analysis: The concentration-response curves are plotted to determine the IC50 values of the compounds in inhibiting the agonist-induced calcium influx.

Signaling Pathways and Experimental Logic

The interaction of aminophenyl-cyclohexylamines with their primary target, the NMDA receptor, initiates a cascade of intracellular events. The following diagrams illustrate the general signaling pathway and the logical workflow for comparing the two isomers.

NMDA_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Glycine Glycine Glycine->NMDAR Compound Aminophenyl- cyclohexylamine (ortho- or para-) Compound->NMDAR Antagonism Ca_influx Ca²⁺ Influx NMDAR->Ca_influx Signaling Downstream Signaling Cascades Ca_influx->Signaling Response Cellular Response (e.g., Synaptic Plasticity, Neurotoxicity) Signaling->Response

Caption: General signaling pathway of the NMDA receptor and the antagonistic action of aminophenyl-cyclohexylamines.

Experimental_Workflow start Synthesize Ortho- and Para-substituted Isomers binding_assay Receptor Binding Assays (NMDA, DAT, SERT) start->binding_assay functional_assay Functional Assays (e.g., Calcium Imaging) start->functional_assay data_analysis Data Analysis (Ki, IC50/EC50) binding_assay->data_analysis functional_assay->data_analysis comparison Compare Biological Activity of Ortho vs. Para Isomers data_analysis->comparison

Caption: Logical workflow for the comparative biological evaluation of ortho- and para-substituted aminophenyl-cyclohexylamines.

Conclusion and Future Directions

While the broader structure-activity relationships of arylcyclohexylamines suggest that substitution patterns on the phenyl ring are critical determinants of biological activity, a direct, quantitative comparison between ortho- and para-aminophenyl-cyclohexylamines is conspicuously absent from the current scientific literature. The experimental framework outlined above provides a clear roadmap for future research in this area. Such studies are essential for a deeper understanding of the molecular interactions governing the pharmacology of this important class of compounds and will undoubtedly pave the way for the development of novel therapeutics with improved efficacy and safety profiles for a range of neurological and psychiatric disorders. Researchers are encouraged to pursue this line of inquiry to fill this critical knowledge gap.

Alternative starting materials to N-(2-aminophenyl)-N-cyclohexylamine for kinase inhibitor synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Scaffolds Replacing N-(2-aminophenyl)-N-cyclohexylamine in Kinase Inhibitor Development

The this compound scaffold has served as a foundational component in the synthesis of numerous kinase inhibitors. However, the quest for novel chemical matter with improved potency, selectivity, and pharmacokinetic properties has driven the exploration of alternative starting materials. This guide provides a comparative analysis of prominent heterocyclic scaffolds that have emerged as effective replacements, supported by experimental data on their performance as inhibitors of key kinases implicated in cancer: Epidermal Growth factor Receptor (EGFR), Breakpoint cluster region-Abelson murine leukemia viral oncogene homolog 1 (Bcr-Abl), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

Performance Comparison of Kinase Inhibitor Scaffolds

The following tables summarize the half-maximal inhibitory concentration (IC50) values of kinase inhibitors synthesized from various scaffolds, offering a quantitative comparison of their potency against critical cancer-related kinases.

Table 1: Comparison of IC50 Values for EGFR Inhibitors

ScaffoldCompoundEGFR IC50 (nM)Reference CompoundEGFR IC50 (nM)
Quinazoline Compound 1 0.05Erlotinib2.0
Compound 2 1Gefitinib26.33
Compound 3 2.7Afatinib0.5
2-Aminopyrimidine Compound 4 5ImatinibNot specified for EGFR
Compound 5 19 (FLT3)--
Pyrido[2,3-d]pyrimidine PalbociclibNot specified for EGFR--

Table 2: Comparison of IC50 Values for Bcr-Abl Inhibitors

ScaffoldCompoundBcr-Abl IC50 (nM)Reference CompoundBcr-Abl IC50 (nM)
2-Aminopyrimidine Imatinib250-750--
Nilotinib<30--
Compound 6 8--
Pyrido[2,3-d]pyrimidine PD1663268STI571 (Imatinib)Not specified
Pyrazolo[3,4-d]pyrimidine Compound 7 700Imatinib MesylateNot specified

Note: Imatinib and Nilotinib, which contain a 2-aminopyrimidine core, are benchmark Bcr-Abl inhibitors.

Table 3: Comparison of IC50 Values for VEGFR-2 Inhibitors

ScaffoldCompoundVEGFR-2 IC50 (nM)Reference CompoundVEGFR-2 IC50 (nM)
Quinazoline Compound 8 60Sorafenib90
Compound 9 4600--
2-Aminopyrimidine Compound 10 35Sorafenib90
Compound 11 43Sorafenib90
Pyrazolopyrimidine Compound 12 Not specified--

Experimental Protocols

Detailed methodologies for the synthesis of kinase inhibitors based on quinazoline and 2-aminopyrimidine scaffolds are provided below. These protocols are generalized from published literature and may require optimization for specific target molecules.

Protocol 1: General Synthesis of Quinazoline-Based Kinase Inhibitors

This protocol outlines a common route for the synthesis of 4-anilinoquinazoline derivatives, a prevalent class of EGFR inhibitors.

  • Synthesis of the Quinazoline Core:

    • A substituted 2-aminobenzoic acid is reacted with formamide at elevated temperatures (e.g., 120-150 °C) to yield the corresponding quinazolin-4(3H)-one.

    • The resulting quinazolinone is then chlorinated using a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) to produce the 4-chloroquinazoline intermediate.

  • Nucleophilic Aromatic Substitution:

    • The 4-chloroquinazoline intermediate is reacted with a substituted aniline in a suitable solvent (e.g., isopropanol, n-butanol, or dimethylformamide) at reflux or elevated temperatures.

    • A base, such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA), may be added to facilitate the reaction.

    • The reaction mixture is typically stirred for several hours until completion, monitored by thin-layer chromatography (TLC).

  • Purification:

    • Upon completion, the reaction mixture is cooled, and the product is precipitated by the addition of water or a non-polar solvent.

    • The crude product is collected by filtration and purified by recrystallization or column chromatography on silica gel.

Protocol 2: General Synthesis of 2-Aminopyrimidine-Based Kinase Inhibitors

This protocol describes a common method for synthesizing 2,4-disubstituted aminopyrimidine kinase inhibitors.

  • Condensation Reaction:

    • A β-dicarbonyl compound (e.g., a β-ketoester or a malonic ester derivative) is condensed with guanidine nitrate in the presence of a base, such as sodium ethoxide or sodium methoxide, in a suitable solvent like ethanol.

    • The reaction mixture is typically refluxed for several hours to form the 2-amino-4-hydroxypyrimidine intermediate.

  • Chlorination:

    • The hydroxyl group at the 4-position of the pyrimidine ring is converted to a chlorine atom using a chlorinating agent like phosphorus oxychloride (POCl₃).

  • Nucleophilic Aromatic Substitution:

    • The 4-chloropyrimidine intermediate is then subjected to a nucleophilic aromatic substitution reaction with a desired amine.

    • The reaction is typically carried out in a polar solvent such as ethanol, isopropanol, or dimethylformamide (DMF) at elevated temperatures.

    • A base, such as triethylamine (TEA) or DIPEA, is often added to scavenge the HCl generated during the reaction.

  • Purification:

    • The product is isolated by precipitation and filtration, followed by purification using recrystallization or column chromatography.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways targeted by the discussed kinase inhibitors and a general workflow for kinase inhibitor synthesis and evaluation.

EGFR_Signaling_Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Grb2_SOS Grb2/SOS Dimerization->Grb2_SOS PI3K PI3K Dimerization->PI3K PLCg PLCγ Dimerization->PLCg STAT STAT Dimerization->STAT Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Nucleus PKC PKC PLCg->PKC PKC->Nucleus STAT->Nucleus Proliferation Proliferation, Survival, Angiogenesis Nucleus->Proliferation Bcr_Abl_Signaling_Pathway Bcr_Abl Bcr-Abl (Constitutively Active) Grb2_SOS Grb2/SOS Bcr_Abl->Grb2_SOS PI3K PI3K Bcr_Abl->PI3K STAT5 STAT5 Bcr_Abl->STAT5 Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Akt Akt PI3K->Akt Akt->Nucleus STAT5->Nucleus Proliferation_Survival Cell Proliferation & Inhibition of Apoptosis Nucleus->Proliferation_Survival VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Dimerization Dimerization & Autophosphorylation VEGFR2->Dimerization PLCg PLCγ Dimerization->PLCg PI3K PI3K Dimerization->PI3K Ras_Raf_MEK_ERK Ras/Raf/MEK/ERK Pathway Dimerization->Ras_Raf_MEK_ERK PKC PKC PLCg->PKC Nucleus Nucleus PKC->Nucleus Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS Akt->Nucleus Ras_Raf_MEK_ERK->Nucleus Angiogenesis Angiogenesis, Permeability, Survival Nucleus->Angiogenesis Kinase_Inhibitor_Workflow Start Select Alternative Starting Material Synthesis Chemical Synthesis of Inhibitor Library Start->Synthesis Purification Purification & Characterization Synthesis->Purification Biochemical_Assay In Vitro Kinase Inhibition Assay (IC50) Purification->Biochemical_Assay Cell_Assay Cell-Based Proliferation Assay Purification->Cell_Assay SAR Structure-Activity Relationship (SAR) Analysis Biochemical_Assay->SAR Cell_Assay->SAR Optimization Lead Optimization SAR->Optimization Optimization->Synthesis Preclinical Preclinical Studies Optimization->Preclinical

Safety Operating Guide

Proper Disposal of N-(2-aminophenyl)-N-cyclohexylamine: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Essential Safety and Disposal Information

The proper disposal of N-(2-aminophenyl)-N-cyclohexylamine, a chemical compound utilized in pharmaceutical research and development, is critical to ensure laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for its safe handling and disposal, tailored for researchers, scientists, and drug development professionals. All procedures should be conducted in accordance with local, state, and federal regulations.

Immediate Safety Precautions

Before handling this compound (CAS No. 74628-31-2), it is imperative to be familiar with its potential hazards. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the signal word "Warning" and is associated with the following hazard statements:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

The corresponding GHS pictogram is the exclamation mark (GHS07), indicating that the substance can be an irritant, skin sensitizer, and may have acute toxicity, be narcotic, or cause respiratory tract irritation.

Personal Protective Equipment (PPE) is mandatory. Always wear appropriate chemical-resistant gloves, safety goggles, and a lab coat. All handling of the solid or solutions should be performed in a well-ventilated laboratory hood to avoid inhalation of dust or fumes.

Spill Management Protocol

In the event of a spill, the following steps should be immediately initiated:

  • Evacuate and Ventilate: Clear the immediate area of all personnel and ensure adequate ventilation.

  • Containment: For small spills, use an inert absorbent material such as vermiculite, dry sand, or earth to contain the substance. Do not use combustible materials like sawdust.

  • Collection: Carefully sweep or scoop the absorbed material into a clearly labeled, sealable container for hazardous waste.

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Reporting: Report the incident to the laboratory supervisor and follow institutional protocols for spill reporting.

Step-by-Step Disposal Procedure

The disposal of this compound and its contaminated materials must be treated as hazardous waste. Adherence to the following procedural steps is essential for safe and compliant disposal:

  • Waste Segregation:

    • Collect all waste containing this compound, including unused product, contaminated consumables (e.g., pipette tips, weighing boats), and spill cleanup materials, in a dedicated and clearly labeled hazardous waste container.

    • Do not mix this waste with other chemical waste streams unless compatibility has been confirmed. Aromatic amines can react with strong oxidizing agents.

  • Container Selection and Labeling:

    • Use a robust, leak-proof container made of a material compatible with aromatic amines.

    • The container must be clearly labeled with the full chemical name, "this compound," the CAS number "74628-31-2," and the appropriate GHS hazard pictograms and statements.

  • Storage Pending Disposal:

    • Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials, heat, and sources of ignition.

    • Storage should be in a cool, dry place.[1]

  • Arranging for Professional Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the collection and disposal of the waste.

    • Provide the disposal contractor with a complete and accurate description of the waste, including its chemical composition and any known hazards.

  • Documentation:

    • Maintain a detailed record of the waste generated, including the quantity, date of generation, and the date it was sent for disposal. This documentation is crucial for regulatory compliance.

Quantitative Data Summary

PropertyValueSource
CAS Number 74628-31-2ChemicalBook
Molecular Formula C₁₂H₁₈N₂ChemicalBook
Molecular Weight 190.28 g/mol ChemicalBook
GHS Signal Word WarningChemicalBook
GHS Hazard Statements H315, H319, H335ChemicalBook
GHS Pictogram GHS07 (Exclamation Mark)ChemicalBook

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Handling cluster_waste Waste Collection cluster_disposal Final Disposal PPE Wear Appropriate PPE Handling Handle in Fume Hood PPE->Handling Segregation Segregate Waste Handling->Segregation Container Use Labeled, Compatible Container Segregation->Container Storage Store in Designated Area Container->Storage EHS Contact EHS/Licensed Contractor Storage->EHS Documentation Maintain Disposal Records EHS->Documentation

Caption: Workflow for the safe disposal of this compound.

By adhering to these detailed procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within their research environment.

References

Essential Safety and Operational Guide for Handling N-(2-aminophenyl)-N-cyclohexylamine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety, handling, and disposal information for N-(2-aminophenyl)-N-cyclohexylamine, a compound utilized in advanced scientific research. Adherence to these protocols is essential for ensuring a safe laboratory environment and mitigating potential risks. This information is synthesized from safety data for structurally related compounds, including aromatic amines and cyclohexane derivatives, in the absence of a specific Safety Data Sheet (SDS) for this compound.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the primary line of defense against potential exposure when handling this compound. The following table summarizes the required PPE, categorized by the level of protection.

Protection Level Equipment Purpose
Primary Engineering Control Certified Chemical Fume HoodTo minimize inhalation exposure to vapors or aerosols.
Eye and Face Protection Chemical Splash Goggles and Face ShieldGoggles protect against splashes; a face shield offers broader protection, especially when handling larger quantities or during reactions that could splash.
Hand Protection Chemical-Resistant Gloves (Nitrile or Neoprene)To prevent skin contact. It is advisable to wear two pairs (double-gloving) and change them frequently.[1][2]
Body Protection Flame-Resistant Laboratory CoatTo protect skin and personal clothing from contamination.
Foot Protection Closed-Toe, Chemical-Resistant ShoesTo protect feet from spills and falling objects.
Respiratory Protection NIOSH-Approved RespiratorRequired when working outside of a fume hood or when engineering controls are insufficient to control airborne concentrations. The type of respirator depends on the specific conditions.

Exposure Limits for Structurally Related Compounds

While specific exposure limits for this compound are not established, the limits for cyclohexane can serve as a conservative reference.

Compound Organization Exposure Limit (Time-Weighted Average)
CyclohexaneACGIH100 ppm
CyclohexaneNIOSH300 ppm
CyclohexaneOSHA300 ppm

Safe Handling and Experimental Protocols

A systematic approach to handling this compound is crucial for safety and experimental integrity.

Step 1: Pre-Handling Preparation

  • Risk Assessment: Conduct a thorough risk assessment for the planned experiment.

  • Emergency Equipment: Ensure that a safety shower, eyewash station, and fire extinguisher are readily accessible.[2]

  • Personal Protective Equipment: Don all required PPE as outlined in the table above before entering the handling area.

Step 2: Handling Procedures

  • Weighing: When weighing the compound, use a balance inside a chemical fume hood or a ventilated balance enclosure.[2]

  • Dissolving: When preparing solutions, add the compound to the solvent slowly to avoid splashing.

  • Reactions: For chemical reactions, use appropriate glassware and set up the apparatus securely within the fume hood.[2]

Step 3: Post-Handling Procedures

  • Decontamination: Wipe down the work area in the fume hood with an appropriate solvent and cleaning agent.

  • Waste Disposal: Dispose of all waste, including empty containers and contaminated PPE, in accordance with local, state, and federal regulations. Place in sealed, labeled containers for hazardous waste.

  • Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.

First Aid Measures

In the event of exposure, immediate action is critical.

Exposure Route First Aid Protocol
Inhalation Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[3]
Skin Contact Immediately remove contaminated clothing. Flush the affected skin area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.[3]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[3]

Operational and Disposal Plans

A clear plan for operations and waste disposal is essential for maintaining a safe laboratory environment.

Operational Plan:

  • Procurement and Storage: Procure the smallest quantity of the chemical necessary. Store in a cool, dry, well-ventilated area away from incompatible materials and ignition sources. Keep containers tightly closed.

  • Labeling: Ensure all containers are clearly and accurately labeled with the chemical name and associated hazards.

  • Inventory Management: Maintain an accurate inventory of the chemical, including the date of receipt and the quantity used.

Disposal Plan:

  • Waste Segregation: Segregate chemical waste from other laboratory waste.

  • Containerization: Use designated, leak-proof, and clearly labeled containers for chemical waste.

  • Licensed Disposal: Arrange for the disposal of chemical waste through a licensed hazardous waste disposal company. Never dispose of this chemical down the drain or in regular trash.

To further clarify the procedural steps and decision-making processes, the following diagrams have been created using the Graphviz DOT language.

PPE_Selection_Workflow start Start: Handling this compound fume_hood Work in a Chemical Fume Hood start->fume_hood goggles_shield Wear Chemical Splash Goggles & Face Shield fume_hood->goggles_shield gloves Wear Chemical-Resistant Gloves (Double-Gloved) goggles_shield->gloves lab_coat Wear a Flame-Resistant Lab Coat gloves->lab_coat shoes Wear Closed-Toe, Chemical-Resistant Shoes lab_coat->shoes outside_hood Is work outside a fume hood? shoes->outside_hood respirator Wear a NIOSH-Approved Respirator outside_hood->respirator Yes end_op Proceed with Operation outside_hood->end_op No respirator->end_op

PPE Selection Workflow for Handling this compound.

Spill_Response_Workflow spill Chemical Spill Occurs evacuate Evacuate Immediate Area & Alert Others spill->evacuate assess Assess Spill Size & Hazard evacuate->assess small_spill Small Spill (Manageable by Lab Personnel) assess->small_spill Small large_spill Large Spill (Requires Emergency Response) assess->large_spill Large don_ppe Don Appropriate PPE (Respirator, Gloves, etc.) small_spill->don_ppe call_emergency Call Emergency Services large_spill->call_emergency contain Contain Spill with Absorbent Material don_ppe->contain neutralize Neutralize if Safe to Do So contain->neutralize cleanup Clean Up Residue neutralize->cleanup dispose Dispose of Waste in Labeled Container cleanup->dispose decontaminate Decontaminate Area & Equipment dispose->decontaminate report Report Incident decontaminate->report call_emergency->report

Emergency Response Workflow for a Chemical Spill.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.